molecular formula C8H8ClN3 B1401326 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1004992-44-2

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1401326
CAS No.: 1004992-44-2
M. Wt: 181.62 g/mol
InChI Key: HXTUOLGGMWNTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTUOLGGMWNTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735120
Record name 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004992-44-2
Record name 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the preparation of several pharmacologically active compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, lorlatinib. This document explores the strategic considerations for the synthesis, detailing a viable and efficient pathway from commercially available starting materials. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and addressing potential challenges and safety considerations. The content is structured to provide both a high-level strategic understanding and granular, actionable laboratory instructions for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, featuring in a multitude of biologically active molecules. Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, including kinases, polymerases, and other enzymes. The title compound, this compound, is a crucial building block for the synthesis of third-generation ALK inhibitor lorlatinib, used in the treatment of non-small cell lung cancer.[1][2] The strategic placement of the chloro and ethyl functionalities allows for further synthetic elaboration to construct complex molecular architectures.

This guide will focus on a robust and scalable synthetic route, emphasizing the chemical principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (1 ), points towards the key intermediate, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2 ). The conversion of the 4-oxo group to the 4-chloro functionality is a standard transformation, typically achieved through the use of a chlorinating agent such as phosphorus oxychloride (POCl₃).

The core of the synthetic challenge lies in the construction of the 5-ethyl-substituted pyrrolo[2,3-d]pyrimidine ring system. A plausible approach involves the formation of the pyrrole ring onto a pre-existing 5-ethylpyrimidine core. This leads to the key starting material, 2,4-dihydroxy-5-ethylpyrimidine (4 ), which is commercially available or can be readily synthesized.

Retrosynthesis This compound (1) This compound (1) 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) This compound (1)->5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) Chlorination 4-amino-5-ethyl-2-hydroxypyrimidine-6-carbaldehyde (3) 4-amino-5-ethyl-2-hydroxypyrimidine-6-carbaldehyde (3) 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2)->4-amino-5-ethyl-2-hydroxypyrimidine-6-carbaldehyde (3) Cyclization 2,4-dihydroxy-5-ethylpyrimidine (4) 2,4-dihydroxy-5-ethylpyrimidine (4) 4-amino-5-ethyl-2-hydroxypyrimidine-6-carbaldehyde (3)->2,4-dihydroxy-5-ethylpyrimidine (4) Formylation & Amination

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is designed as a three-step sequence starting from 2,4-dihydroxy-5-ethylpyrimidine.

Step 1: Synthesis of 2,4-dihydroxy-5-ethylpyrimidine (4)

While commercially available, 2,4-dihydroxy-5-ethylpyrimidine can be synthesized from ethyl propionylacetate and urea, providing a cost-effective starting point for the synthesis.

Step1 cluster_0 Step 1: Synthesis of 2,4-dihydroxy-5-ethylpyrimidine Ethyl propionylacetateUrea Ethyl propionylacetateUrea 2,4-dihydroxy-5-ethylpyrimidine (4) 2,4-dihydroxy-5-ethylpyrimidine (4) Ethyl propionylacetateUrea->2,4-dihydroxy-5-ethylpyrimidine (4) NaOEt, EtOH, Reflux

Caption: Synthesis of the pyrimidine starting material.

Step 2: Synthesis of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2)

This key transformation involves the construction of the pyrrole ring onto the pyrimidine core. A common and effective method is the Vilsmeier-Haack reaction to introduce a formyl group at the 6-position, followed by subsequent reactions to form the pyrrole ring.

A more direct approach, however, involves the reaction of 4-amino-5-substituted pyrimidines with a two-carbon electrophile. In our proposed synthesis, we will follow a modified literature procedure for the parent system.[3]

The synthesis of the key intermediate 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2 ) can be achieved from 2,4-dihydroxy-5-ethylpyrimidine (4 ) via a two-step sequence involving chlorination and subsequent cyclization.

First, chlorination of 4 with phosphorus oxychloride (POCl₃) yields 2,4-dichloro-5-ethylpyrimidine. This is a standard procedure for the conversion of hydroxypyrimidines to their chloro-derivatives.[4]

The resulting 2,4-dichloro-5-ethylpyrimidine is then reacted with a suitable protected aminoacetaldehyde equivalent, followed by cyclization and deprotection to afford the pyrrolo[2,3-d]pyrimidine core. A more streamlined approach involves the direct reaction of a 4-aminopyrimidine with a haloacetaldehyde.

However, a more convergent and often higher-yielding strategy involves the initial construction of a substituted pyrrole which is then used to build the pyrimidine ring. For the purpose of this guide, we will focus on a route that has been proven for the parent system and is adaptable for the 5-ethyl analogue.

A plausible and documented route for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4-amino-6-hydroxypyrimidine with chloroacetaldehyde.[3]

Step2 cluster_1 Step 2: Formation of the Pyrrolo[2,3-d]pyrimidine Core 2,4-dihydroxy-5-ethylpyrimidine (4) 2,4-dihydroxy-5-ethylpyrimidine (4) 4-amino-2-hydroxy-5-ethylpyrimidine 4-amino-2-hydroxy-5-ethylpyrimidine 2,4-dihydroxy-5-ethylpyrimidine (4)->4-amino-2-hydroxy-5-ethylpyrimidine 1. Nitration 2. Reduction 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) 4-amino-2-hydroxy-5-ethylpyrimidine->5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) Chloroacetaldehyde, NaOAc, H2O

Caption: Formation of the 5-ethyl-pyrrolo[2,3-d]pyrimidinone intermediate.

Mechanistic Considerations: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This electrophilic species then attacks the electron-rich pyrimidine ring.[5][6][7][8] Subsequent hydrolysis yields the aldehyde. The formation of the pyrrole ring from the aldehyde and an amino group proceeds through a series of condensation and cyclization steps.

Step 3: Chlorination to this compound (1)

The final step is the chlorination of the 4-oxo group of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2 ). This is reliably achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.

Step3 cluster_2 Step 3: Chlorination 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2) This compound (1) This compound (1) 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2)->this compound (1) POCl3, DIPEA, Toluene

Caption: Final chlorination step to yield the target compound.

Mechanistic Considerations: The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate at the 4-oxo position. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product. The presence of a base is crucial to scavenge the HCl produced, preventing unwanted side reactions and promoting the reaction towards completion.

Detailed Experimental Protocols

Synthesis of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (2)

This protocol is adapted from procedures for the synthesis of the unsubstituted analogue and may require optimization.

  • To a solution of 2,4-dihydroxy-5-ethylpyrimidine (1.0 eq) in a suitable solvent (e.g., nitrobenzene or a high-boiling ether), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • Slowly add N,N-dimethylaniline (1.1 eq) and heat the reaction mixture to 110-120 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of 2,4-dichloro-5-ethylpyrimidine is filtered, washed with water, and dried.

An alternative and more direct approach would be to synthesize 4-amino-5-ethyl-6-hydroxypyrimidine and react it with chloroacetaldehyde, as is done for the unsubstituted analogue.[3]

Synthesis of this compound (1)

This protocol is based on established methods for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ones.[9]

  • To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR SignalsExpected MS (ESI+)
This compound (1) C₈H₈ClN₃181.62δ ~12 (br s, 1H, NH), ~8.6 (s, 1H, H-6), ~7.5 (s, 1H, H-2), ~2.8 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)m/z 182.0 [M+H]⁺

Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [3][10][11][12]

  • Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. Always add the reaction mixture containing POCl₃ slowly to a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.

  • Spills: In case of a spill, neutralize with a dry solid absorbent material such as sand or sodium bicarbonate. Do not use water.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a logical and well-established synthetic strategy. The key steps involve the construction of the 5-ethyl-substituted pyrrolo[2,3-d]pyrimidinone core followed by a robust chlorination reaction. Careful control of reaction conditions, particularly during the chlorination and workup steps, is crucial for achieving a good yield and purity of the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.

References

biological activity of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its role as a bioisostere of the purine nucleus. This guide focuses on a specific, functionally critical derivative: This compound . We will dissect its physicochemical properties, synthetic utility, and, most importantly, its biological significance as a versatile intermediate for potent kinase inhibitors. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, structure-activity relationships, and the experimental protocols required for its evaluation, grounding all claims in authoritative scientific literature.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This structural mimicry is the foundation of its biological activity, allowing derivatives to function as ATP-competitive inhibitors for a vast array of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, molecules built upon this scaffold have led to several approved drugs, particularly Janus kinase (JAK) inhibitors like Tofacitinib.[2][3] The 4-chloro substitution serves as a highly versatile synthetic handle, while modifications at the C-5 position are crucial for tuning potency and selectivity.[4][5]

Physicochemical and Structural Profile

This compound is a heteroaromatic halide designed for further chemical elaboration. Its core structure features a fused bicyclic system of a pyrrole and a pyrimidine ring, conferring a rigid, planar geometry ideal for targeted binding interactions within an enzyme's active site.[4]

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Appearance Typically an off-white to light-colored crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol); sparingly soluble in water[4]
Chemical Class Heteroaromatic Halide

Synthetic Strategy and Chemical Reactivity

The synthesis of this compound is a multi-step process, but its utility in drug discovery hinges on the reactivity of the C4-chloro group. This position is highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr), making it the primary point for introducing diverse side chains to explore structure-activity relationships (SAR).[4]

A generalized synthetic workflow involves the construction of the substituted pyrrolo[2,3-d]pyrimidin-4-one core, followed by a crucial chlorination step, often using reagents like phosphorus oxychloride (POCl₃).[3]

G cluster_0 Core Synthesis cluster_1 Activation cluster_2 Derivatization (SₙAr) A Starting Materials (e.g., Substituted Pyrrole) B Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-one A->B C Chlorination with POCl₃ B->C D This compound (Target Intermediate) C->D F Biologically Active Kinase Inhibitor D->F E Nucleophile (R-NH₂) E->F

Figure 1: Generalized workflow for the synthesis and derivatization of the target intermediate.

Biological Activity and Anticipated Mechanism of Action

Based on the extensive body of literature for this scaffold, this compound is not typically the final active molecule but rather a critical intermediate for creating potent kinase inhibitors.[1][6] The final derivatives function as ATP-competitive inhibitors.

Mechanism of Inhibition:

  • Hinge Binding: The nitrogen atoms of the pyrrolo[2,3-d]pyrimidine core act as hydrogen bond acceptors and donors, mimicking the adenine portion of ATP. This allows the molecule to anchor itself to the "hinge region" of the kinase ATP-binding pocket, a conserved motif critical for inhibitor binding.[7]

  • Occupation of Active Site: Once anchored, the rest of the molecule, including substituents at the C4 and C5 positions, occupies the ATP-binding site, preventing the natural substrate (ATP) from binding and halting the phosphotransfer reaction.

A primary pathway targeted by inhibitors derived from this scaffold is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Dysregulation of this pathway is central to numerous autoimmune diseases and cancers.[2]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) P_STAT p-STAT STAT->P_STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK BLOCKS ATP Binding

Figure 2: Mechanism of action via inhibition of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives made from this compound is exquisitely sensitive to its substitutions.

  • C4-Chloro Group: As the key reactive site, this position allows for the introduction of various, often amine-containing, side chains. These side chains extend into the solvent-exposed region of the kinase active site and can be optimized to enhance potency, improve selectivity, and fine-tune physicochemical properties like solubility and metabolic stability.[4]

  • C5-Ethyl Group: The pyrrole C5 position points towards a hydrophobic region within the kinase active site. The presence of a small alkyl group like ethyl is significant. Research on related microtubule inhibitors with this core found that a C5-ethyl linker was preferable to a C5-thio linker for antitumor activity, indicating a favorable interaction.[8] This ethyl group likely occupies a hydrophobic pocket, increasing the van der Waals interactions and enhancing the binding affinity of the molecule for its target kinase.[9] This modification can be critical for achieving selectivity between closely related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantify the inhibitory potential of compounds derived from this compound, a robust, high-throughput in vitro assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a field-proven method that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a target kinase.

Materials:

  • Test compounds (derived from the title intermediate) dissolved in DMSO.

  • Target kinase (e.g., JAK2).

  • Kinase substrate (e.g., a specific peptide).

  • ATP solution.

  • ADP-Glo™ Reagent.

  • Kinase Detection Reagent.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to each well. To start the reaction, add ATP. The final reaction volume is typically small (e.g., 5-10 µL).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

G A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase/Substrate Mix A->B C 3. Add ATP to Initiate Reaction (Incubate for 60 min) B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) (Incubate for 40 min) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, drive Luciferase) (Incubate for 30 min) D->E F 6. Read Luminescence (Signal ∝ Kinase Activity) E->F G 7. Data Analysis (Calculate % Inhibition, determine IC₅₀) F->G

Figure 3: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Data Presentation and Interpretation

The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve. Results are typically presented in a tabular format to compare potency and selectivity.

Table 1: Hypothetical Inhibition Profile of a Derivative (Based on a C4-amino substituted derivative of this compound)

Kinase TargetIC₅₀ (nM)Notes
JAK1 15Potent activity on target family
JAK2 5High potency
JAK3 85>10-fold selectivity over JAK3
TYK2 25Active against related family member
FAK>1000Selective against unrelated kinases[10]
Mps1>1000Selective against unrelated kinases[11]

Therapeutic Potential and Future Directions

This compound is a high-value chemical intermediate for the development of targeted therapies. Its derivatives are prime candidates for treating:

  • Autoimmune Diseases: Such as rheumatoid arthritis and psoriasis, by inhibiting JAK kinases involved in inflammatory cytokine signaling.[12]

  • Oncology: Targeting kinases like FAK or Mps1 that are overexpressed or hyperactivated in various cancers, leading to antiproliferative and pro-apoptotic effects.[10][11]

  • Antiviral Applications: The scaffold has also been investigated for antiviral activity against a range of viruses.[5][13]

Future research will undoubtedly focus on using this intermediate to build libraries of novel C4-substituted compounds. The strategic inclusion of the C5-ethyl group provides a strong foundation for developing next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.

References

The 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Strategic Platform for Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of adenine, stands as a privileged scaffold in modern medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. Its success lies in its ability to mimic ATP and form key hydrogen bonds within the kinase hinge region. While derivatization at the C4 position has been extensively explored to achieve potency and selectivity, the C5 position offers a largely untapped vector for modulating pharmacological properties. This technical guide provides a prospective analysis of the 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine core, a scaffold designed to probe discrete hydrophobic pockets within the ATP binding site. We present a robust, plausible synthetic route to this key intermediate, outline its application in a typical drug discovery campaign, and provide detailed experimental protocols to empower researchers to leverage this promising scaffold in their quest for next-generation kinase inhibitors.

The 7H-Pyrrolo[2,3-d]pyrimidine Nucleus: A Privileged Kinase Inhibitor Scaffold

The pursuit of selective kinase inhibitors has become a cornerstone of targeted therapy, particularly in oncology and immunology. Within the vast chemical space explored, certain heterocyclic systems have demonstrated an exceptional propensity for yielding successful drug candidates. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, is one such "privileged scaffold".[1]

Bioisosterism with Adenine and ATP-Competitive Inhibition

The efficacy of the 7-deazapurine core stems from its structural and electronic resemblance to adenine, the nitrogenous base of ATP.[1][2] This mimicry allows it to function as an effective "hinge-binder". The N1 nitrogen and the exocyclic amino group (once installed at the C4 position) form two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP binding site in a manner analogous to ATP itself.[1] This fundamental interaction is the basis for the high affinity observed in many inhibitors derived from this scaffold.

Synthetic Workflow A 7H-Pyrrolo[2,3-d] -pyrimidin-4-ol B 5-Iodo-7H-pyrrolo[2,3-d] -pyrimidin-4-ol A->B 1. NIS, DMF C 5-Ethynyl-7H-pyrrolo[2,3-d] -pyrimidin-4-ol B->C 2. TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N then K₂CO₃ D 5-Ethyl-7H-pyrrolo[2,3-d] -pyrimidin-4-ol C->D 3. H₂, Pd/C, EtOH/THF E Target Scaffold: 4-Chloro-5-ethyl-7H- pyrrolo[2,3-d]pyrimidine D->E 4. POCl₃, DIPEA, Toluene Medicinal Chemistry Campaign cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Hit ID cluster_3 Lead Optimization Cycle Scaffold Synthesize Scaffold (4-Cl-5-Et-Pyrrolo...) Library Parallel Synthesis (SₙAr with diverse amines) Scaffold->Library Screening HTS Kinase Assay (e.g., ADP-Glo) Library->Screening HitID Identify Initial Hits (IC₅₀ < 1 µM) Screening->HitID SAR SAR Exploration (Synthesize Analogs) HitID->SAR Advance Hits CellAssay Cellular Potency & Target Engagement SAR->CellAssay Design-Make ADME ADME/PK Profiling CellAssay->ADME Test ADME->SAR Analyze-Design Lead Optimized Lead Candidate ADME->Lead

References

Venetoclax: A Deep Dive into a First-in-Class BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Venetoclax (CAS RN: 1257044-40-8), a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Venetoclax's properties, mechanism of action, therapeutic applications, and synthesis. While the initial inquiry referenced CAS number 1004992-44-2, a pyrrolopyrimidine derivative, the core focus of this guide is Venetoclax, a significant therapeutic agent for which related pyrrolopyrimidines can serve as building blocks.

Core Properties of Venetoclax

Venetoclax, sold under the brand names Venclexta® and Venclyxto®, is an orally bioavailable small molecule that has revolutionized the treatment of certain hematologic malignancies.[1] Its unique mechanism of action targets a key protein involved in cancer cell survival.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamidePubChem
Molecular Formula C45H50ClN7O7SPubChem
Molecular Weight 868.4 g/mol [2]
CAS Number 1257044-40-8PubChem
Appearance White to off-white solid---
Solubility Soluble in organic solvents such as DMSO---

Mechanism of Action: Restoring Apoptosis

Venetoclax is a first-in-class BH3-mimetic drug.[1] It selectively binds to the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[1] In many lymphoid malignancies, BCL-2 is overexpressed, which sequesters pro-apoptotic proteins and prevents cancer cells from undergoing programmed cell death (apoptosis).[1] This overexpression contributes to tumor progression and resistance to chemotherapy.[1]

By binding to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway. This ultimately results in the activation of caspases and the execution of programmed cell death in malignant cells.[2]

BCL2_Inhibition cluster_0 Normal Apoptotic Signaling cluster_1 Venetoclax Mechanism of Action Pro-Apoptotic Proteins Pro-Apoptotic Proteins Apoptosis Apoptosis Pro-Apoptotic Proteins->Apoptosis Induces BCL2 BCL2 BCL2->Pro-Apoptotic Proteins Inhibits Venetoclax Venetoclax BCL2_V BCL-2 Venetoclax->BCL2_V Binds and Inhibits Pro-Apoptotic_V Pro-Apoptotic Proteins Apoptosis_V Apoptosis Pro-Apoptotic_V->Apoptosis_V Induces Venetoclax_Synthesis_Workflow A Synthesis of Key Intermediate A (e.g., Pyrrolopyridine derivative) C Coupling of Intermediates A and B A->C B Synthesis of Key Intermediate B (e.g., Substituted cyclohexene) B->C D Further Functionalization and Introduction of Side Chains C->D E Final Coupling and Formation of Venetoclax D->E F Purification and Characterization E->F

References

The Core Mechanism of 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurines in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[3] This inherent bioisosterism provides a privileged platform for the development of potent and selective modulators of kinase activity, which are implicated in a multitude of cellular processes and disease states, most notably in oncology and inflammatory disorders.[4][5] This guide will provide an in-depth technical exploration of the mechanism of action of a specific subclass: 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into their molecular interactions, downstream signaling consequences, and the experimental methodologies crucial for their investigation.

The Fundamental Mechanism: Competitive ATP Inhibition

The primary mechanism of action for this compound derivatives is their function as ATP-competitive inhibitors. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, enabling it to dock into the hydrophobic ATP-binding pocket of protein kinases. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the nitrogen at position 7 of the pyrrole ring, can form critical hydrogen bond interactions with the hinge region of the kinase. This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is a highly conserved feature among protein kinases. By occupying this site, these derivatives physically obstruct the binding of ATP, thereby preventing the transfer of the gamma-phosphate to a substrate protein and inhibiting the kinase's catalytic activity.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Hinge Region Hinge Region Catalytic Loop Catalytic Loop P-Loop P-Loop Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core->Hinge Region Hydrogen Bonds ATP ATP ATP->Hinge Region Normal Binding

Caption: Competitive inhibition at the kinase ATP-binding site.

The Role of Key Substitutions: A Structure-Activity Relationship (SAR) Perspective

The specific substitutions on the 7H-pyrrolo[2,3-d]pyrimidine core are critical in defining the potency and selectivity of the inhibitor.

  • The 4-Chloro Group: The chlorine atom at the 4-position serves a dual purpose. Firstly, it is an electron-withdrawing group that can enhance the binding affinity of the core to the hinge region.[2] Secondly, and more importantly, it acts as a crucial synthetic handle. The reactivity of this chloro group allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of side chains.[4] This modularity is a key advantage in the optimization of these inhibitors, allowing for the exploration of different chemical spaces to improve potency and selectivity for the target kinase.

Downstream Cellular Consequences of Kinase Inhibition

By inhibiting the activity of specific protein kinases, this compound derivatives can trigger a cascade of downstream cellular events. The precise consequences are dependent on the specific kinase being targeted.

  • Apoptosis Induction: Many kinases that are targeted by pyrrolo[2,3-d]pyrimidine derivatives are key regulators of cell survival pathways. For example, inhibition of kinases like EGFR or VEGFR can disrupt pro-survival signaling, leading to the activation of the apoptotic cascade.[3][7] Mechanistic investigations of related compounds have shown an increase in pro-apoptotic proteins such as caspase-3 and Bax, coupled with a downregulation of anti-apoptotic proteins like Bcl-2.[7]

  • Cell Cycle Arrest: Kinases also play a pivotal role in regulating the progression of the cell cycle. Inhibition of cell cycle-dependent kinases (CDKs) or other kinases involved in cell cycle checkpoints can lead to arrest at specific phases of the cell cycle, preventing cellular proliferation.[7]

Inhibitor Inhibitor Target Kinase Target Kinase Inhibitor->Target Kinase Inhibition Downstream Substrate (Phosphorylated) Downstream Substrate (Phosphorylated) Target Kinase->Downstream Substrate (Phosphorylated) Phosphorylation (Blocked) Downstream Substrate (Dephosphorylated) Downstream Substrate (Dephosphorylated) Downstream Substrate (Phosphorylated)->Downstream Substrate (Dephosphorylated) Cellular Response Cellular Response Downstream Substrate (Dephosphorylated)->Cellular Response Altered Signaling Apoptosis Apoptosis Cellular Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Response->Cell Cycle Arrest

Caption: Downstream effects of kinase inhibition.

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is essential to thoroughly characterize the mechanism of action of this compound derivatives.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of the compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell culture medium, test compound, viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a specified period (e.g., 48 or 72 hours). d. Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Western Blotting for Phospho-Protein Analysis

Objective: To determine if the compound inhibits the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.

Methodology:

  • Reagents and Materials: Cell line expressing the target kinase, test compound, lysis buffer, primary antibodies (total and phospho-specific for the substrate), secondary antibody, chemiluminescent substrate.

  • Procedure: a. Treat cells with the test compound at various concentrations for a defined period. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane and incubate with the primary antibody overnight. e. Wash and incubate with the secondary antibody. f. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different compound concentrations.

cluster_0 Experimental Workflow cluster_1 Key Questions Biochemical Assay (IC50) Biochemical Assay (IC50) Cellular Viability (GI50) Cellular Viability (GI50) Biochemical Assay (IC50)->Cellular Viability (GI50) Potency? Potency? Biochemical Assay (IC50)->Potency? Target Engagement (Western Blot) Target Engagement (Western Blot) Cellular Viability (GI50)->Target Engagement (Western Blot) Cellular Effect? Cellular Effect? Cellular Viability (GI50)->Cellular Effect? On-Target Activity? On-Target Activity? Target Engagement (Western Blot)->On-Target Activity?

Caption: Integrated experimental workflow for mechanism of action studies.

Quantitative Data Summary

While specific quantitative data for this compound derivatives is not extensively available in the public domain, the following table illustrates the typical data generated for this class of compounds against various kinases, as reported in the literature for related derivatives.

Derivative ClassTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidineEGFR (mutant)0.21HCC827~0.1[8]
Pyrrolo[2,3-d]pyrimidineVEGFR240-204HepG229-59[7]
Pyrrolo[2,3-d]pyrimidineLRRK2Potent--[5]
Pyrrolo[2,3-d]pyrimidineItkPotentJurkat~1[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The core mechanism of action is well-established as competitive inhibition of the ATP-binding site, leading to downstream effects such as apoptosis and cell cycle arrest. The 4-chloro and 5-ethyl substitutions play crucial roles in modulating the potency, selectivity, and synthetic accessibility of these compounds.

To fully unlock the therapeutic potential of this specific subclass, future research should focus on:

  • Systematic SAR studies to elucidate the precise role of the 5-ethyl group in conferring selectivity for specific kinases.

  • Broad kinase profiling to identify novel and unexpected targets for these derivatives.

  • In vivo efficacy studies in relevant disease models to translate the in vitro findings into potential therapeutic applications.

By employing the integrated experimental approaches outlined in this guide, researchers can effectively characterize the mechanism of action of novel this compound derivatives and advance their development as next-generation targeted therapies.

References

structural analogs of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by Gemini, Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif, making it a privileged scaffold in drug design.[3][4] This guide focuses on a key intermediate, this compound, providing a comprehensive exploration of its synthetic derivatization, structure-activity relationship (SAR) principles, and the bio-evaluation workflows necessary for developing novel therapeutics. We will delve into the strategic rationale behind analog design, present detailed experimental protocols for key transformations, and illustrate the logical flow of a drug discovery campaign centered on this potent core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of this chemical scaffold.

The Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The journey of the pyrrolo[2,3-d]pyrimidine scaffold from a mere heterocyclic curiosity to a blockbuster drug component is a testament to its remarkable utility. Its core structure is embedded in numerous FDA-approved drugs, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which have revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[5][6] The scaffold's success lies in its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site in many protein kinases, a fundamental interaction for achieving potent inhibition.

The subject of this guide, this compound, is not just an arbitrary molecule; it is a strategically designed starting point for chemical exploration.

  • The 4-chloro group is an excellent electrophilic handle, primed for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse array of amine-containing fragments that will ultimately interact with the kinase hinge.[4]

  • The 5-ethyl group serves as an initial probe into a hydrophobic region often referred to as the "selectivity pocket." Modifications at this position are crucial for tuning potency and, more importantly, achieving selectivity against off-target kinases.

  • The 7H-pyrrolo nitrogen provides another vector for modification, often extending into the solvent-exposed region of the ATP pocket, which can be functionalized to improve pharmacokinetic properties such as solubility and cell permeability.[7]

This guide will systematically deconstruct the process of building upon this core, transforming a simple intermediate into a library of potent and selective drug candidates.

Strategic Design and Synthesis of Analogs

The design of structural analogs is a hypothesis-driven process aimed at optimizing the interaction of a molecule with its biological target. For the this compound core, analog design focuses on systematically modifying three primary positions to maximize potency, selectivity, and drug-like properties.

G cluster_core Core Scaffold: this compound Core Pyrrolo[2,3-d]pyrimidine Core C4 Position C4 (Hinge Binding) - Nucleophilic Substitution (SNAr) - Introduce diverse amines Core->C4 Reactive Cl C5 Position C5 (Selectivity & Potency) - Modify ethyl group - Suzuki / Sonogashira Coupling Core->C5 Ethyl Group N7 Position N7 (Pharmacokinetics) - Alkylation / Arylation - Improve solubility Core->N7 Pyrrole NH Analogs Diverse Structural Analogs C4->Analogs Library 1 C5->Analogs Library 2 N7->Analogs Library 3 G cluster_c5 C5 Modification cluster_c4 C4 Diversification Start 4-chloro-5-iodo-7H- pyrrolo[2,3-d]pyrimidine C5_Suzuki Suzuki Coupling (e.g., Ethylboronic acid) Start->C5_Suzuki Intermediate 4-chloro-5-ethyl-7H- pyrrolo[2,3-d]pyrimidine (Core Intermediate) C5_Suzuki->Intermediate SNAr SNAr Reaction (Various Amines R-NH2) Intermediate->SNAr Final Final Analog Library (Diverse R groups at C4) SNAr->Final

References

A Technical Guide to the Solubility of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predictive solubility profile based on a structurally related analog, and details a rigorous experimental protocol for quantitative determination. This document is intended for researchers, chemists, and drug development professionals engaged in work with this molecular scaffold.

Introduction: The Strategic Importance of Solubility

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] The specific derivative, this compound, serves as a critical building block. Its reactivity, driven by the electrophilic nature of the C4 position, allows for diverse functionalization.[1] However, to effectively utilize this intermediate in synthesis, purification, and formulation, a deep understanding of its solubility is not merely beneficial—it is essential.

Solubility dictates the choice of reaction media, influences reaction kinetics, is the cornerstone of crystallization-based purification, and fundamentally impacts the developability of any subsequent active pharmaceutical ingredient (API). This guide addresses this critical need by synthesizing theoretical principles with practical, actionable protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. The structure of this compound provides several key features that dictate its behavior.

  • Molecular Structure: The molecule consists of a fused bicyclic heteroaromatic system (a deazapurine analog), which is largely planar and rigid.[1]

  • Polarity and Lipophilicity: The presence of multiple nitrogen heteroatoms and a chloro-substituent introduces significant polarity. However, the ethyl group at the C5 position and the aromatic rings contribute to its lipophilic character. The predicted XlogP value for this compound is 2.4, suggesting a moderate degree of lipophilicity.[2]

  • Hydrogen Bonding: The pyrrole-like NH group at the 7-position is a strong hydrogen bond donor. The pyrimidine nitrogens and the chlorine atom can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a critical determinant of solubility in protic or polar aprotic solvents.

These features suggest that the compound will exhibit favorable solubility in polar organic solvents capable of engaging in hydrogen bonding or strong dipole-dipole interactions. Conversely, its solubility is expected to be limited in highly nonpolar solvents and in water.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a robust predictive profile can be constructed based on data from its close structural analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which lacks the C5-ethyl group.[1][3][4] The ethyl group on our target compound will slightly increase lipophilicity, likely enhancing solubility in less polar organic solvents and marginally reducing it in highly polar media compared to the analog.

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor and highly polar, effectively solvating the molecule.[3][4]
Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond acceptor and high polarity, similar to DMSO.[1]
Methanol (MeOH)Polar ProticSolubleActs as both a hydrogen bond donor and acceptor, interacting favorably with the solute.[3][5]
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol, capable of effective hydrogen bonding.[1]
Ethyl Acetate (EtOAc)Polar AproticSolubleModerate polarity and hydrogen bond accepting capability.[3][5]
Acetonitrile (ACN)Polar AproticModerately SolublePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
Dichloromethane (DCM)HalogenatedSparingly SolubleLower polarity and inability to hydrogen bond significantly limits solvation.
TolueneAromatic HydrocarbonPoorNonpolar nature is incompatible with the polar heterocyclic core.
HexanesAliphatic HydrocarbonPoor / InsolubleVery low polarity, offering no favorable interactions with the solute.
WaterAqueousPoor / Sparingly SolubleDespite hydrogen bonding capability, the overall lipophilicity of the molecule (XlogP ≈ 2.4) limits aqueous solubility.[1][2][4]

Disclaimer: This profile is predictive and based on a structural analog. Experimental verification is required for precise quantitative values.

Gold-Standard Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and validated experimental method is necessary. The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6][7]

Experimental Workflow: Shake-Flask Method with HPLC Quantification

The following protocol provides a self-validating system for accurate solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (crystalline solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial. An amount that is visibly in excess of what will dissolve is crucial to ensure equilibrium with the solid phase is achieved.

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic solubility, though preliminary kinetic studies can be run at shorter time points (e.g., 2, 4, and 8 hours) to assess the time required to reach a plateau.[7][8]

  • Phase Separation:

    • Once equilibrated, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same controlled temperature.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results.[6]

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve.

  • Final Calculation:

    • Multiply the concentration determined by HPLC by the dilution factor to obtain the final solubility value.

    • Express the result in appropriate units, such as mg/mL or µg/mL.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_quant Phase 3: Quantification cluster_result Phase 4: Final Result A Add excess solid compound to vial B Add precise volume of solvent A->B C Equilibrate on shaker (24h @ 25°C) B->C D Settle undissolved solid C->D Achieve Equilibrium E Draw supernatant into syringe D->E F Filter through 0.22µm syringe filter E->F H Dilute filtered sample F->H Saturated Solution G Prepare calibration curve (known concentrations) J Calculate concentration from curve G->J I Analyze standards & sample by HPLC-UV H->I I->J K Final Solubility (mg/mL) J->K Apply Dilution Factor

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This compound is a molecule of moderate lipophilicity with key hydrogen bonding features. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, good in alcohols such as methanol and ethanol, and poor in nonpolar media and water. While this predictive framework provides valuable guidance for solvent selection, it is not a substitute for precise, empirical data. The detailed shake-flask protocol provided herein offers a robust and reliable pathway for researchers to quantify the solubility of this important intermediate, thereby facilitating more efficient and predictable outcomes in synthesis, purification, and formulation development.

References

Stability of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine under acidic conditions. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core in numerous kinase inhibitors and other therapeutic agents.[1][2] Understanding the chemical stability of this key intermediate, particularly its susceptibility to degradation in acidic environments, is paramount for robust process development, formulation design, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document delves into the mechanistic principles governing its stability, provides a detailed experimental protocol for a forced degradation study, and outlines analytical methodologies for monitoring degradation and identifying potential byproducts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges associated with the acidic lability of this important heterocyclic compound.

Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a cornerstone in medicinal chemistry.[3] Its structural resemblance to the native purine bases allows for its recognition by biological targets, while the replacement of the N7 nitrogen with a carbon atom imparts unique electronic and steric properties. This modification can lead to enhanced binding affinity, improved selectivity, and altered metabolic profiles of drug candidates.[3] Consequently, this scaffold is found in a number of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[4][5][6]

This compound is a key substituted intermediate in the synthesis of these complex molecules. The 4-chloro substituent serves as a versatile handle for introducing various nucleophiles through substitution reactions, while the 5-ethyl group can modulate the steric and electronic properties of the molecule, influencing its interaction with biological targets.[7] However, the very features that make this molecule a valuable synthetic building block also contribute to its potential chemical instability, particularly under acidic conditions.[8][9] A thorough understanding of its degradation pathways is therefore not merely an academic exercise but a critical component of ensuring drug quality and patient safety.

Chemical Properties and Inherent Stability Considerations

This compound is a crystalline solid with limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7] While stable under normal storage conditions, it is known to be sensitive to strong acids and bases.[2][8] The key chemical features influencing its stability are:

  • The 4-Chloro Substituent: The chlorine atom at the 4-position makes the pyrimidine ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr).[7]

  • The Pyrrolo[2,3-d]pyrimidine Core: The fused ring system contains several nitrogen atoms that can be protonated under acidic conditions. Protonation can significantly alter the electron distribution within the molecule, potentially activating it towards degradation.

  • The 5-Ethyl Group: The ethyl group at the C5 position is an electron-donating group, which can influence the electron density of the pyrrole ring. This may have a modest impact on the overall stability of the molecule compared to the unsubstituted parent compound.

Mechanistic Insights into Acid-Catalyzed Degradation

Under acidic conditions, this compound is susceptible to degradation primarily through two interconnected pathways: hydrolysis of the 4-chloro substituent and acid-catalyzed reactions involving the heterocyclic core.

Hydrolysis of the 4-Chloro Substituent

The most probable degradation pathway is the hydrolysis of the 4-chloro group to yield 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This reaction is an acid-catalyzed nucleophilic aromatic substitution where water acts as the nucleophile.

The proposed mechanism involves the protonation of one of the pyrimidine ring nitrogens (likely N1 or N3), which further increases the electrophilicity of the C4 position. A water molecule then attacks the C4 carbon, leading to a tetrahedral intermediate. Subsequent loss of a proton and elimination of hydrochloric acid yields the corresponding 4-hydroxy derivative, which exists in equilibrium with its more stable tautomeric form, the 4-one.

Caption: Proposed hydrolytic degradation of the 4-chloro substituent.

Potential Acid-Catalyzed Reactions of the Pyrrolo[2,3-d]pyrimidine Core

While hydrolysis of the 4-chloro group is the most direct degradation pathway, the 7-deazapurine core itself may be susceptible to more extensive degradation under harsh acidic conditions. The pyrrole ring, being electron-rich, could potentially undergo electrophilic attack, although this is less likely in the presence of the strongly deactivating protonated pyrimidine ring. A more plausible, though less common, degradation pathway could involve protonation at the C5 position followed by ring-opening of the pyrrole moiety, especially under forcing conditions (e.g., high temperature and concentrated acid). However, specific literature on the acid-catalyzed ring-opening of the 7-deazapurine core is scarce.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12] The following protocol outlines a systematic approach for investigating the stability of this compound under acidic conditions, in accordance with ICH guidelines.[10]

Materials and Equipment
  • This compound (API)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, analytical grade

  • Volumetric flasks, Class A

  • Pipettes, Class A

  • pH meter, calibrated

  • Analytical balance

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Thermostatically controlled water bath or oven

Experimental Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_api Weigh API dissolve Dissolve in ACN/H2O prep_api->dissolve sampling Sample at Time Points (0, 2, 4, 8, 24h) dissolve->sampling prep_acid Prepare Acid Solutions (0.1 M, 1 M HCl) prep_acid->sampling stress_rt Room Temperature stress_rt->sampling stress_heat Elevated Temperature (e.g., 60°C) stress_heat->sampling neutralize Neutralize with NaOH sampling->neutralize hplc_analysis Analyze by UPLC-PDA-MS neutralize->hplc_analysis quantify Quantify API and Degradants hplc_analysis->quantify identify Identify Degradants by MS quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ACN:H₂O) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Acidic Stress Conditions:

    • Transfer 1 mL of the stock solution into two separate vials.

    • To one vial, add 1 mL of 0.1 M HCl.

    • To the other vial, add 1 mL of 1 M HCl.

    • Prepare corresponding blank solutions containing the solvent mixture and the respective acid concentrations.

    • Store one set of samples at room temperature and another set at an elevated temperature (e.g., 60°C) in a thermostatically controlled environment.

  • Time Points for Sampling: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analytical Method:

    • Chromatographic System: UPLC-PDA-MS system.

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detection at a suitable wavelength (e.g., 254 nm and 310 nm) and MS detection in positive electrospray ionization (ESI+) mode.

Data Presentation and Interpretation

The data obtained from the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary
Stress ConditionTime (h)API Peak Area% API RemainingDegradant 1 Peak Area% Degradant 1
0.1 M HCl, RT 0X₀10000
2X₂...Y₂...
4X₄...Y₄...
8X₈...Y₈...
24X₂₄...Y₂₄...
1 M HCl, 60°C 0X₀10000
2X'₂...Y'₂...
4X'₄...Y'₄...
8X'₈...Y'₈...
24X'₂₄...Y'₂₄...

Table 1: Example of a data summary table for the acidic degradation study. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of the actual degradation pathway.[12]

Identification of Degradation Products

The primary degradation product is expected to be 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This can be confirmed by LC-MS analysis by observing a molecular ion corresponding to the hydrolyzed product. The mass spectrum should show a decrease in the isotopic pattern characteristic of a chlorine-containing compound for the parent API and the appearance of a new peak corresponding to the mass of the hydrolyzed product. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

Formulation Strategies to Enhance Stability

Given the susceptibility of this compound to acid-catalyzed hydrolysis, formulation strategies should aim to minimize its exposure to acidic environments.

  • pH Control: For liquid formulations, maintaining a neutral or slightly basic pH is crucial. The use of appropriate buffering agents can help to stabilize the pH and prevent degradation.

  • Solid Dosage Forms: For solid dosage forms, minimizing residual moisture content is important. The use of excipients that are non-hygroscopic and have a neutral pH is recommended.

  • Coating: Enteric coating of solid dosage forms can protect the API from the acidic environment of the stomach.

  • Excipient Compatibility: Thorough excipient compatibility studies should be conducted to ensure that there are no acidic impurities in the excipients that could promote degradation.

Conclusion

This compound is a valuable intermediate in drug development, but its stability under acidic conditions presents a significant challenge. The primary degradation pathway is the acid-catalyzed hydrolysis of the 4-chloro substituent to form the corresponding 4-hydroxy derivative. A well-designed forced degradation study, as outlined in this guide, is essential for understanding the degradation profile, identifying potential impurities, and developing a robust, stability-indicating analytical method. The insights gained from such studies are critical for the development of stable formulations and ensuring the overall quality, safety, and efficacy of the final drug product.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold in drug discovery. Its structural resemblance to adenine, the nitrogenous base of ATP, makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1][2] This mimicry has been successfully leveraged to create potent and selective therapeutics, including FDA-approved drugs such as tofacitinib and baricitinib for inflammatory diseases.[3] The specific compound, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, represents a promising, yet underexplored, iteration of this scaffold. The 4-chloro position serves as a versatile synthetic handle for creating libraries of analogs via nucleophilic substitution, while the 5-ethyl group is positioned to probe a key region of the ATP-binding pocket, potentially conferring unique selectivity and potency.[4][5]

This guide provides a comprehensive framework for identifying and validating the most promising therapeutic targets for this compound, with a focus on oncogenic and inflammatory pathways. We will delve into the rationale behind target selection, provide detailed experimental workflows for validation, and offer insights into the interpretation of results to accelerate the drug development process.

Part 1: High-Priority Therapeutic Target Classes

The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated inhibitory activity against a broad spectrum of protein kinases.[2] Based on existing literature for analogous compounds, we have prioritized the following kinase families for initial investigation.

Janus Kinases (JAKs): A Validated Target Family

Rationale for Selection: The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are central to cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms. The clinical success of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as tofacitinib, makes this family the most logical starting point for characterization.[6][7]

Role in Disease: JAKs mediate signaling for a wide array of cytokines and growth factors. Upon cytokine receptor binding, JAKs auto-phosphorylate and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of inflammatory and proliferative genes.

Proposed Investigation Workflow: The primary objective is to determine if this compound exhibits inhibitory activity against the JAK family and to establish its selectivity profile.

JAK_Pathway_and_Inhibition cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Initiates Compound 4-chloro-5-ethyl- 7H-pyrrolo[2,3-d]pyrimidine Compound->JAK Inhibits

Caption: JAK-STAT signaling pathway and point of inhibition.

Experimental Workflow: JAK Family Profiling

JAK_Workflow Start Start: 4-chloro-5-ethyl-7H-pyrrolo [2,3-d]pyrimidine Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Assay Test against JAK1, JAK2, JAK3, TYK2 CellAssay Cell-Based Assay (e.g., p-STAT Western Blot) Assay->CellAssay Validate hits in relevant cell lines Selectivity Kinase Panel Screening (>300 kinases) CellAssay->Selectivity If potent, assess off-target effects Data Data Analysis: IC50 Determination Selectivity Profile Selectivity->Data End Decision Point: Proceed with specific JAK-driven cell models? Data->End

Caption: Experimental workflow for JAK family target validation.

Receptor Tyrosine Kinases (RTKs): Targeting Oncogenic Drivers

Rationale for Selection: Several pyrrolo[2,3-d]pyrimidine derivatives have shown potent, multi-targeted inhibition of key RTKs that drive cancer progression, including EGFR, HER2, and VEGFR2.[8][9] The structural features of this compound may allow it to effectively bind to the ATP pockets of these kinases. Gene fusions and mutations in RTKs like RET are also critical drivers in cancers such as non-small cell lung cancer, and this kinase has been shown to be susceptible to inhibition by this scaffold.[3][10]

Role in Disease: RTKs are cell surface receptors that, upon binding to growth factors, dimerize and activate their intracellular kinase domains. This triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and angiogenesis. Aberrant RTK activation is a common oncogenic event.

Proposed Investigation Workflow: A tiered screening approach is recommended. First, an initial screen against a panel of cancer-relevant RTKs. Second, deconvolution of activity in cellular models with known RTK dependencies.

Key RTKs for Initial Screening:

  • EGFR (Epidermal Growth Factor Receptor): Frequently mutated in lung, colon, and head and neck cancers.

  • HER2 (Human Epidermal Growth Factor Receptor 2): Amplified in a subset of breast and gastric cancers.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.

  • RET (Rearranged during Transfection): Gene fusions and mutations are oncogenic drivers in thyroid and lung cancers.[10]

Data Presentation: Prioritized RTK Targets

TargetAssociated MalignanciesRationale for InclusionReference
EGFR Non-small cell lung cancer, Colorectal cancerKnown target of pyrrolo[2,3-d]pyrimidines.[6][8]
HER2 Breast cancer, Gastric cancerKnown target of multi-kinase pyrrolo[2,3-d]pyrimidine inhibitors.[9]
VEGFR2 Various solid tumorsCritical for tumor angiogenesis; inhibited by related compounds.[8]
RET Thyroid cancer, Non-small cell lung cancerPyrrolo[2,3-d]pyrimidines are effective RET inhibitors.[3][10]
Non-Receptor Tyrosine and Serine/Threonine Kinases

Rationale for Selection: Beyond the well-trodden paths of JAKs and RTKs, the pyrrolo[2,3-d]pyrimidine scaffold has shown promise against other critical kinases involved in cancer and immunology.

  • Interleukin-2-inducible T-cell Kinase (Itk): A member of the Tec family of kinases, Itk is essential for T-cell receptor signaling.[11] Its inhibition is a potential therapeutic strategy for autoimmune diseases and T-cell malignancies. The discovery of covalent Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold highlights its potential.[11]

  • p21-activated kinase 4 (PAK4): Overexpression of PAK4 is linked to multiple cancers, where it plays a role in cell proliferation, survival, and motility.[12] 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4.[12]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and is a validated anti-cancer strategy. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against CDK2.[9]

Part 2: Core Experimental Protocols

Scientific integrity requires that protocols are self-validating. The following methodologies are designed to provide robust and reproducible data for target validation of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate (e.g., a generic peptide or a specific protein substrate), and ATP at its Km concentration.

  • Compound Addition: Add this compound in a dose-response manner (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include vehicle (DMSO) and a known inhibitor as negative and positive controls, respectively.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Western Blot for Phospho-Protein Levels

Principle: To confirm that the compound inhibits the target kinase within a cellular context, we can measure the phosphorylation status of a known downstream substrate of the kinase. A reduction in the phosphorylated substrate indicates target engagement.

Step-by-Step Methodology (Example: IL-6 stimulated p-STAT3 for JAK1/2 inhibition):

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 cells for JAK/STAT signaling) in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., Interleukin-6 for 15-30 minutes) to activate the target pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-STAT3) and the total protein (e.g., anti-STAT3) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)

Principle: This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability, either through cytotoxicity or anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cell lines with known kinase dependencies (e.g., RET-fusion positive LC-2/ad cells) into 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.

  • Assay Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.

  • Signal Stabilization and Measurement: Mix the contents and incubate for 10 minutes to stabilize the signal before reading the luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against compound concentration.

Part 3: Data Interpretation and Strategic Advancement

The data generated from this multi-tiered validation approach will provide a comprehensive initial profile of this compound.

  • Potent and Selective Inhibition: If the compound demonstrates potent (IC50 < 100 nM) and selective inhibition of a specific kinase or kinase family (e.g., JAKs or RET) in both biochemical and cellular assays, this provides a strong rationale for initiating a lead optimization program. Subsequent efforts would focus on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Multi-Kinase Inhibition Profile: If the compound inhibits several related kinases (e.g., VEGFR2, EGFR, CDK2) with similar potencies, it may be a candidate for development as a multi-targeted agent, which can be advantageous in oncology.[8][9] Further studies should focus on cell lines that are co-dependent on these targets.

  • Cellular Activity without Potent Biochemical Hits: If the compound shows significant anti-proliferative effects but lacks potent inhibition of the primary screen kinases, this suggests it may be acting on an off-target kinase or through a different mechanism entirely. Broader kinase screening and mechanism-of-action studies would be warranted.

The strategic application of these validation workflows will enable a thorough and efficient evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the scientific journey surrounding the 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in modern medicinal chemistry. We will dissect the foundational importance of the pyrrolo[2,3-d]pyrimidine scaffold, detail the synthetic strategies to access this privileged core, and explore the rationale and potential impact of substitution at the 5-position with an ethyl group. This document serves as a comprehensive resource, blending established chemical principles with forward-looking insights for professionals engaged in the discovery and development of novel therapeutics.

The Pyrrolo[2,3-d]pyrimidine Nucleus: A Cornerstone in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine system, a deaza-isostere of adenine, has emerged as a highly successful scaffold in the design of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to competitively bind to the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and autoimmune diseases. Consequently, the pyrrolo[2,3-d]pyrimidine framework has been the starting point for the development of several blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[2][3][4]

The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent, in particular, serves as a crucial synthetic handle for introducing a diverse array of amine-containing fragments via nucleophilic aromatic substitution, a key step in building extensive libraries of potential drug candidates.[5]

Synthesis of the Core Scaffold: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The efficient and scalable synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a critical first step in the development of derivatives. Several synthetic routes have been reported, each with its own advantages and challenges. A common and effective method involves a multi-step sequence starting from readily available precursors.

Representative Synthetic Pathway

A widely employed synthetic route is outlined below. This pathway offers a reliable method for producing the core scaffold in good yields.

Synthetic_Pathway_Core A Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Cyclization E 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination (POCl₃) Synthetic_Pathway_5_Ethyl A α-bromobutyraldehyde C 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol A->C Condensation B 2,4-diamino-6-hydroxypyrimidine B->C D This compound C->D Chlorination (POCl₃)

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Deazapurine Core

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to the purine bases found in nucleic acids allows for its interaction with a wide array of biological targets, including protein kinases, polymerases, and other enzymes.[1] Consequently, derivatives of this core are integral to the development of novel therapeutics for cancer, viral infections, and inflammatory diseases.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this heterocyclic system, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[4][5][6]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active molecules.[7]

Mechanistic Foundation of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)_2) PdII->Transmetalation PdII_R R-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' RX 4-chloro-5-ethyl- 7H-pyrrolo[2,3-d]pyrimidine (R-X) RX->OxAdd Boronic Organoboron Reagent (R'-B(OR)_2) Boronic->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride (this compound) to a palladium(0) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[11] The choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this step.[8][12]

2. Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

3. Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and allowing the cycle to continue.[8][9]

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters.

ParameterRecommended Choice(s)Rationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃The choice of precatalyst can significantly impact reaction efficiency. Pd(PPh₃)₄ is a common starting point. For challenging couplings, more advanced catalysts like those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote the oxidative addition of the heteroaryl chloride.[12][13][14]
Ligand PPh₃, dppf, SPhos, XPhosThe ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands are generally preferred for coupling aryl chlorides as they promote the oxidative addition step.[8][12][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.[6] Aqueous solutions of bases are commonly used.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst, which can lead to catalyst deactivation and side reactions like homocoupling.[16][17]
Organoboron Reagent Arylboronic acids, Arylboronic esters (pinacol, MIDA)Boronic acids are widely used, but can be prone to protodeboronation. Boronic esters, such as pinacol esters, offer increased stability.[8] Aryltrifluoroborates are another stable alternative.[9]
Reaction Temperature 80-110 °CThe reaction temperature needs to be high enough to overcome the activation energy barrier, especially for the oxidative addition of the relatively unreactive aryl chloride.
Reaction Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.[16]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Protocol_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane) start->reagents degas Degas the Mixture (e.g., Argon bubbling) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 90-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Solvent Addition and Degassing: Add the solvent system (e.g., dioxane/water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient oxidative addition- Catalyst deactivation- Insufficiently active boronic acid- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).- Ensure thorough degassing of solvents and use of a fresh, high-purity catalyst.- Use a stronger base or switch to a more stable boronic ester.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Improve degassing procedure.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.[16]
Protodeboronation - Instability of the boronic acid- Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt for increased stability.[8]
Hydrolysis of Functional Groups - Base-sensitive functional groups on substrates- Use a milder base such as K₃PO₄ or KF.[6] Consider anhydrous conditions if possible.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized 7-deazapurine derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can efficiently synthesize a diverse range of 4-aryl-5-ethyl-7H-pyrrolo[2,3-d]pyrimidines. This detailed guide provides a robust starting point for the successful application of this powerful transformation in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Core and the Buchwald-Hartwig Amination

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry.[1] Its structural similarity to adenine allows it to function as a hinge-binding motif for a multitude of protein kinases. Consequently, this heterocyclic system is at the core of numerous approved therapeutics, including Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib, which are instrumental in treating autoimmune disorders and myeloproliferative neoplasms.[1] The 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of these and other next-generation targeted therapies.

The introduction of a diverse range of amino substituents at the C4 position is a critical step in the structure-activity relationship (SAR) studies of these kinase inhibitors. While classical nucleophilic aromatic substitution (SNAr) can be employed, its scope is often limited by the requirement for highly activated substrates or harsh reaction conditions. The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, enabling the formation of C-N bonds under milder conditions with a significantly broader substrate scope and functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, becoming an indispensable tool in modern drug discovery.[2][4]

This technical guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to this compound, drawing upon established principles and field-proven insights to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The key steps are:

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition to the aryl chloride (in this case, this compound). This is often the rate-determining step and results in a Pd(II) intermediate.[7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5][6]

An unproductive side reaction that can occur is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2] The choice of ligand and reaction conditions is critical to favor reductive elimination over this competing pathway.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd center PdII_Aryl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido baseH Base-H+ + Cl- Amine_Coord->baseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product start Ar-Cl start->OxAdd amine HNR'R'' + Base amine->Amine_Coord Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vial 1. Add solids to an oven-dried vial: - this compound (1 mmol) - Pd precatalyst (e.g., XPhos Pd G3, 0.02 mmol) - Ligand (e.g., XPhos, 0.04 mmol) - Base (e.g., NaOt-Bu, 1.4 mmol) seal_vial 2. Seal the vial with a septum. prep_vial->seal_vial purge_vial 3. Evacuate and backfill with Argon (3x). seal_vial->purge_vial add_liquids 4. Add the amine (1.2 mmol) and anhydrous solvent (e.g., Toluene, 5 mL) via syringe. purge_vial->add_liquids heat_stir 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. add_liquids->heat_stir monitor 6. Monitor reaction progress by TLC or LC-MS. heat_stir->monitor cool_quench 7. Cool to room temperature and quench with saturated aqueous NH₄Cl. monitor->cool_quench extract 8. Extract with an organic solvent (e.g., EtOAc, 3x). cool_quench->extract wash_dry 9. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. extract->wash_dry purify 10. Purify the crude product by column chromatography. wash_dry->purify

References

Application Notes and Protocols for the Synthesis of JAK Inhibitors from 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Ethyl-pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are pivotal mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1] Consequently, the development of small-molecule JAK inhibitors has emerged as a transformative therapeutic strategy. The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in the design of JAK inhibitors, serving as a bioisostere of the adenine ring of ATP and binding to the hinge region of the kinase domain.[1]

While many successful JAK inhibitors, such as Tofacitinib and Ruxolitinib, are based on the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core, strategic substitution on the pyrrole ring offers a promising avenue for modulating potency, selectivity, and pharmacokinetic properties.[2] Molecular modeling and structure-activity relationship (SAR) studies suggest that extending the 5-methyl group, found in some analogs, to a 5-ethyl group may enhance potency and selectivity against certain pathogenic dihydrofolate reductases, a principle that can be extrapolated to kinase inhibition by influencing the conformation of side chains extending into solvent-exposed regions.[2]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of next-generation JAK inhibitors utilizing the key intermediate, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine . We will explore the synthesis of this core, its strategic protection, and its subsequent elaboration into potential JAK inhibitor candidates through cornerstone palladium-catalyzed cross-coupling reactions.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which dimerize and translocate to the nucleus to regulate gene expression. Small molecule inhibitors, by competing with ATP for the kinase domain's binding site, effectively block this phosphorylation cascade, thereby mitigating the downstream effects of pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription JAK_Inhibitor JAK Inhibitor (e.g., from 5-ethyl scaffold) JAK_Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and inhibitor action.

Synthetic Strategy: A Modular Approach

The synthesis of JAK inhibitors from the this compound intermediate follows a modular and convergent strategy. This approach allows for the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of a library of analogs for SAR studies.

Synthetic_Workflow A 4-Chloro-5-ethyl-7H- pyrrolo[2,3-d]pyrimidine B N-Protected Intermediate A->B 1. N-Protection (e.g., Tosyl) E C4-Coupled Protected Intermediate B->E 2a. Buchwald-Hartwig Amination B->E 2b. Suzuki-Miyaura Coupling C Amine Coupling Partner (for Buchwald-Hartwig) C->E D Boronic Acid/Ester (for Suzuki Coupling) D->E F Final JAK Inhibitor Analog E->F 3. Deprotection

Figure 2: Modular synthetic workflow for 5-ethyl JAK inhibitors.

Part 1: Synthesis of the Core Intermediate

While the direct synthesis of this compound is not extensively detailed in publicly available literature, a robust synthesis for the closely related and highly valuable 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine has been reported.[2] This diamino intermediate can be further chemically modified to the desired 4-chloro analog. The synthesis proceeds from 2-aminofuran-3-carbonitrile.

Protocol 1.1: Synthesis of 2,4-Diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine[2]

This protocol outlines the key steps for obtaining the diamino-5-ethyl-pyrrolo[2,3-d]pyrimidine core.

Step 1: Synthesis of 2-Amino-4-ethylfuran-3-carbonitrile

  • Reaction: Condensation of 1-hydroxybutan-2-one with malononitrile.

  • Procedure: To a solution of 1-hydroxybutan-2-one (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product can be isolated by removal of the solvent and purification by column chromatography.

Step 2: Ring Transformation to 2,4-Diamino-5-ethyl-6-hydroxypyrimidine

  • Reaction: Guanidine-mediated cyclization.

  • Procedure: A mixture of 2-amino-4-ethylfuran-3-carbonitrile (1.0 eq) and guanidine hydrochloride (3.0 eq) in a suitable solvent (e.g., 2-ethoxyethanol) is heated at reflux. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

Step 3: Chlorination and Cyclization

  • Reaction: This step involves a sequence of chlorination and subsequent intramolecular cyclization which is a known method for forming the pyrrolo[2,3-d]pyrimidine ring system.

  • Procedure: The pyrimidine from the previous step is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chloro group. Subsequent reaction conditions, often involving heating, promote the cyclization to form the pyrrole ring.

Step 4: Amination to 2,4-Diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction: Nucleophilic substitution of the chloro group(s) with ammonia.

  • Procedure: The chlorinated intermediate is treated with a source of ammonia (e.g., ammonia in methanol in a sealed tube) at elevated temperatures to yield the final diamino product.

Note: For the synthesis of JAK inhibitors, the 2,4-diamino intermediate can be converted to the this compound via diazotization and Sandmeyer-type reactions, or by starting with a different pyrimidine precursor.

Part 2: N-Protection of the Pyrrole Ring

The pyrrole nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can interfere with subsequent cross-coupling reactions. Therefore, its protection is a crucial step. The p-toluenesulfonyl (tosyl) group is a commonly employed protecting group due to its stability under various reaction conditions and its relatively straightforward removal.

Protocol 2.1: Tosyl Protection of this compound
  • Rationale: The tosyl group is introduced to prevent N-arylation or other side reactions at the pyrrole nitrogen during the subsequent C-4 functionalization. The use of a base like sodium hydride ensures complete deprotonation of the pyrrole nitrogen, facilitating its reaction with tosyl chloride.

  • Reagents & Conditions:

    • This compound (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Suspend this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

    • Add p-toluenesulfonyl chloride in one portion.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-ethyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .

Part 3: C-4 Functionalization via Cross-Coupling Reactions

The chlorine atom at the C-4 position is susceptible to displacement and provides a handle for introducing various substituents through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful and versatile methods for this purpose.

Protocol 3.1: Buchwald-Hartwig Amination
  • Rationale: This reaction is ideal for forming a C-N bond, a key linkage in many JAK inhibitors (e.g., Tofacitinib).[3] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, particularly the reductive elimination step.[4]

  • Reagents & Conditions:

    • 4-Chloro-5-ethyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Desired amine (e.g., a chiral piperidine derivative, 1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

    • Anhydrous solvent (e.g., dioxane or toluene)

    • Temperature: 80-110 °C

  • Procedure:

    • To an oven-dried flask, add the 4-chloro-5-ethyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the amine, the base, the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by LC-MS or TLC).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3.2: Suzuki-Miyaura Coupling
  • Rationale: This reaction is highly effective for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties, which are common features in JAK inhibitors like Baricitinib and Ruxolitinib.[5] The use of a suitable base and palladium catalyst is essential for the transmetalation step in the catalytic cycle.

  • Reagents & Conditions:

    • 4-Chloro-5-ethyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 5 mol%)

    • Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq)

    • Solvent system (e.g., dioxane/water or toluene/ethanol/water)

    • Temperature: 80-100 °C

  • Procedure:

    • Combine the 4-chloro-5-ethyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the boronic acid/ester, and the palladium catalyst in a flask.

    • Add the solvent system and the aqueous base solution.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere until completion (monitor by LC-MS or TLC).

    • Cool the reaction to room temperature and perform a liquid-liquid extraction with an appropriate organic solvent.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Part 4: Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the tosyl protecting group to unmask the N-H of the pyrrole ring, which is often crucial for binding to the kinase hinge region.

Protocol 4.1: Deprotection of the Tosyl Group
  • Rationale: The tosyl group is typically cleaved under basic conditions. The choice of base and solvent is important to ensure complete deprotection without affecting other functional groups in the molecule.

  • Reagents & Conditions:

    • Tosyl-protected intermediate (1.0 eq)

    • Base (e.g., NaOH or LiOH, 2-5 eq)

    • Solvent system (e.g., methanol/water or THF/water)

    • Temperature: Room temperature to 60 °C

  • Procedure:

    • Dissolve the tosyl-protected compound in the chosen solvent system.

    • Add an aqueous solution of the base.

    • Stir the mixture at the appropriate temperature for the required time (monitor by LC-MS or TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final compound by chromatography, recrystallization, or preparative HPLC.

Quantitative Data Summary

The following table provides representative data for the key transformations, adapted from similar syntheses in the literature. Actual yields and reaction times may vary depending on the specific substrates and reaction scale.

StepReactionKey ReagentsTypical Yield (%)Typical Reaction Time (h)
2.1N-Tosyl ProtectionTsCl, NaH, DMF85-952-4
3.1Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃60-8512-24
3.2Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃70-906-12
4.1Tosyl DeprotectionLiOH, MeOH/H₂O80-954-8

Conclusion

The this compound scaffold is a highly valuable and strategically important starting material for the synthesis of novel JAK inhibitors. The modular synthetic approach, involving N-protection, palladium-catalyzed cross-coupling, and final deprotection, offers a robust and flexible platform for the development of new therapeutic agents. The protocols and rationale provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapies for a range of debilitating diseases.

References

protocol for N-alkylation of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the N-Alkylation of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the N-alkylation of this compound, a key heterocyclic scaffold in medicinal chemistry. The N7 position of the pyrrolo[2,3-d]pyrimidine core is a critical site for chemical modification, enabling the modulation of physicochemical properties and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a selection of robust protocols, an explanation of the underlying chemical principles, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in the development of therapeutic agents, particularly kinase inhibitors.[1][2] The absence of nitrogen at the 7-position, compared to its purine analogue, offers a unique vector for chemical modification at the pyrrole nitrogen (N7). N-alkylation at this position is a fundamental strategy to introduce various side chains that can interact with biological targets, enhance solubility, and fine-tune pharmacokinetic profiles.[3]

The target molecule, this compound, serves as a versatile intermediate. The chloro group at the C4 position is amenable to nucleophilic substitution, allowing for subsequent diversification after the crucial N-alkylation step has been performed. This guide details three reliable methods for the N-alkylation of this scaffold, catering to different types of alkylating agents and experimental constraints.

Reaction Mechanism and Regioselectivity

The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines proceeds via nucleophilic substitution. The pyrrole N-H proton is weakly acidic and can be removed by a suitable base to generate a highly nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the N-C bond.

Regioselectivity is a key consideration. While the pyrimidine ring contains two other nitrogen atoms (N1 and N3), alkylation overwhelmingly favors the N7 position. This is because the N7-H is the most acidic proton, and its deprotonation results in an aromatic pyrrolide anion where the negative charge is delocalized over the five-membered ring, making it the most stable and most nucleophilic site.[4][5]

N-Alkylation_Mechanism cluster_reactants Reactants cluster_products Products Start This compound Anion Pyrrolide Anion (Nucleophile) Start->Anion + Base - Base-H⁺ Base Base AlkylHalide R-X (Alkylating Agent) Product N7-Alkylated Product Anion->Product + R-X Byproduct Base-H⁺ + X⁻

Diagram 1: General mechanism for base-mediated N-alkylation.

Experimental Protocols

Three distinct protocols are presented, each suited for different scenarios. The choice of method depends on the reactivity of the alkylating agent, the desired scale, and available laboratory reagents.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This is a classic and highly effective method for a wide range of alkyl halides and tosylates. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, driving the reaction to completion.

Causality and Rationale: The use of a strong base like NaH ensures complete formation of the nucleophilic anion, making this method suitable even for less reactive alkylating agents like alkyl chlorides.[6][7] The reaction is performed in an anhydrous aprotic solvent, such as DMF or THF, to prevent quenching of the highly reactive NaH and the intermediate anion.

Experimental Workflow:

Workflow_NaH_Alkylation arrow arrow A 1. Setup Inert atmosphere (N₂/Ar) Anhydrous solvent (DMF) B 2. Add Substrate Dissolve 4-chloro-5-ethyl- 7H-pyrrolo[2,3-d]pyrimidine A->B C 3. Add Base Add NaH portion-wise at 0 °C (Observe H₂ evolution) B->C D 4. Add Alkylating Agent Add R-X dropwise at 0 °C Warm to RT C->D E 5. Reaction Monitoring Monitor by TLC until starting material is consumed D->E F 6. Quench Cool to 0 °C Carefully add H₂O or MeOH E->F G 7. Work-up Dilute with H₂O, Extract with EtOAc Wash with brine F->G H 8. Purification Dry (Na₂SO₄), concentrate Purify by column chromatography G->H

Diagram 2: Experimental workflow for N-alkylation using sodium hydride.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration) and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (R-X, 1.1 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution or methanol.

  • Work-up: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N7-alkylated product.

Protocol 2: N-Alkylation using a Weaker Base (Potassium Carbonate)

This method offers a milder and operationally simpler alternative, avoiding the hazards associated with NaH. It is particularly effective for reactive alkylating agents like benzyl bromides, allyl halides, and alkyl iodides.

Causality and Rationale: Potassium carbonate (K₂CO₃) is a solid, non-pyrophoric base that is sufficient to deprotonate the pyrrole N-H, especially at elevated temperatures.[8] Acetonitrile (CH₃CN) is a common solvent choice as it is polar enough to dissolve the reactants but is aprotic and has a convenient boiling point for heating the reaction.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and acetonitrile (CH₃CN) or DMF (0.1-0.2 M).

  • Alkylation: Add the alkylating agent (R-X, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of the reaction solvent.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude product can often be used directly or purified further by recrystallization or flash column chromatography as described in Protocol 1.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds by coupling a nucleophile (the pyrrole) with a primary or secondary alcohol. It is ideal for installing complex or chiral alkyl groups where the corresponding halide may not be readily available.

Causality and Rationale: This reaction does not use a traditional base for deprotonation. Instead, triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a reactive phosphonium intermediate with the alcohol.[9][10] The pyrrole nitrogen then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2-type reaction. This reaction typically proceeds with inversion of stereochemistry at the alcohol's carbon center.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Reaction: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe. A color change (often to a yellow or orange hue) and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Completion: After addition, remove the ice bath and stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The byproducts (triphenylphosphine oxide and the reduced hydrazide) can be challenging to separate, so careful chromatography is essential.

Data Summary and Method Comparison

ParameterProtocol 1: NaHProtocol 2: K₂CO₃Protocol 3: Mitsunobu
Primary Reagents Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)PPh₃, DIAD/DEAD
Alkylating Agent Alkyl Halides/TosylatesReactive Alkyl HalidesPrimary/Secondary Alcohols
Typical Solvent DMF, THF (anhydrous)CH₃CN, DMFTHF, Dioxane (anhydrous)
Temperature 0 °C to RTRT to 80 °C0 °C to RT
Pros - Highly effective- Broad substrate scope- Irreversible deprotonation- Milder conditions- Operationally simple- Safer than NaH- Uses alcohols directly- Access to complex fragments- Stereochemical inversion
Cons - Hazardous (pyrophoric)- Requires strictly anhydrous conditions- May be slow for unreactive halides- Requires heating- Byproduct removal can be difficult- Stoichiometric phosphine waste

Product Characterization

Confirmation of successful N-alkylation is typically achieved through standard spectroscopic methods:

  • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the N7-H proton (typically >10 ppm). Concurrently, new signals corresponding to the protons of the newly installed alkyl group will appear.

  • ¹³C NMR: Signals for the carbons of the alkyl group will be present. The carbons of the pyrrolo[2,3-d]pyrimidine core may also show slight shifts upon alkylation.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated mass of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching band (around 3100-3300 cm⁻¹) of the starting material will be absent in the product spectrum.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous kinase inhibitors, antiviral agents, and other therapeutics.[2] The 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivative, in particular, serves as a versatile starting material for the synthesis of compound libraries targeting a diverse range of biological targets. Its reactivity, primarily at the 4-position, allows for the facile introduction of various functionalities, making it an ideal candidate for solid-phase synthesis (SPS) in drug discovery campaigns.[2][3]

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for the rapid generation of compound libraries. By anchoring the core scaffold to an insoluble resin, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling automation. This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis, detailing protocols for resin immobilization, diversification, and final product cleavage.

Core Principles and Strategic Considerations

The successful implementation of a solid-phase synthesis strategy using this compound hinges on several key considerations:

  • Resin and Linker Selection: The choice of resin and linker is critical. An acid-labile linker is often preferred, allowing for cleavage of the final product under mild acidic conditions that typically do not degrade the desired molecule.[4] The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice as it is highly acid-labile and minimizes the risk of racemization at adjacent stereocenters.[4]

  • Immobilization Strategy: The pyrrolo[2,3-d]pyrimidine core can be attached to the resin through the N7-position of the pyrrole ring. This is typically achieved by deprotonation of the N-H with a non-nucleophilic base, followed by reaction with the linker on the solid support.

  • On-Resin Chemistry: The primary diversification step involves nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro group for displacement by a variety of nucleophiles, most commonly primary and secondary amines.

  • Cleavage and Purification: The final step involves cleaving the synthesized molecule from the solid support. For acid-labile linkers like 2-CTC, a solution of trifluoroacetic acid (TFA) in a suitable solvent is typically employed.[5] Subsequent purification is then performed using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

PART 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the pyrrolo[2,3-d]pyrimidine scaffold to the solid support via the N7-position.

Materials:

ReagentM.W.AmountMoles
2-Chlorotrityl chloride resin (1.2 mmol/g)-1.0 g1.2 mmol
This compound181.62436 mg2.4 mmol
N,N-Diisopropylethylamine (DIPEA)129.24837 µL4.8 mmol
Dichloromethane (DCM), anhydrous-20 mL-
Methanol (MeOH)-5 mL-

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) in a fritted reaction vessel for 30 minutes with gentle agitation.

  • Scaffold Activation: In a separate flask, dissolve this compound (436 mg, 2.4 mmol) in anhydrous DCM (10 mL). Add DIPEA (837 µL, 4.8 mmol) and stir for 10 minutes at room temperature.

  • Immobilization: Drain the DCM from the swollen resin and add the solution of the activated scaffold. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (2 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • The use of a 2-fold excess of the pyrrolo[2,3-d]pyrimidine and a 4-fold excess of DIPEA ensures complete reaction with the resin functional groups.

  • DIPEA is a bulky, non-nucleophilic base that effectively deprotonates the N7-H without competing as a nucleophile in the reaction with the 2-chlorotrityl resin.

  • Capping with methanol is crucial to prevent unreacted sites from interfering with subsequent reactions.

  • The extensive washing sequence removes all non-covalently bound reagents and byproducts.

PART 2: On-Resin Nucleophilic Aromatic Substitution (SNAr)

This protocol details the diversification of the immobilized scaffold by reacting the C4-chloro group with a representative primary amine.

Materials:

ReagentM.W.AmountMoles
Resin-bound 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine-200 mg~0.24 mmol
Benzylamine107.15130 µL1.2 mmol
N,N-Diisopropylethylamine (DIPEA)129.24209 µL1.2 mmol
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • Resin Swelling: Swell the resin-bound scaffold (200 mg) in anhydrous DMF (3 mL) for 30 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve benzylamine (130 µL, 1.2 mmol) and DIPEA (209 µL, 1.2 mmol) in anhydrous DMF (2 mL).

  • SNAr Reaction: Drain the DMF from the swollen resin and add the reaction mixture. Agitate at 50°C for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Causality Behind Experimental Choices:

  • A 5-fold excess of the amine and base is used to drive the reaction to completion.

  • DMF is an excellent solvent for swelling the resin and for SNAr reactions.

  • Elevating the temperature to 50°C increases the reaction rate.

  • The washing steps are essential to remove unreacted amine and DIPEA.

PART 3: Cleavage from Resin and Product Isolation

This protocol describes the release of the final product from the solid support using acidic conditions.

Materials:

ReagentAmount
Resin-bound final product~200 mg
Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)5 mL
Diethyl ether, cold40 mL

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2 hours.

  • Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin with an additional 1 mL of the cleavage cocktail.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether (2 x 10 mL).

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by RP-HPLC.

Causality Behind Experimental Choices:

  • The cleavage cocktail containing TFA effectively cleaves the acid-labile linker.[5]

  • Triisopropylsilane (TIS) acts as a scavenger to trap any reactive species generated during cleavage.

  • Precipitation in cold diethyl ether is a standard method for isolating the cleaved product.

Visualization of the Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis_Workflow cluster_immobilization Immobilization cluster_diversification Diversification (SNAr) cluster_cleavage Cleavage & Isolation Resin 2-Chlorotrityl Chloride Resin Immobilized_Scaffold Resin-Bound Scaffold Resin->Immobilized_Scaffold 1. Swell in DCM Scaffold 4-Chloro-5-ethyl-7H- pyrrolo[2,3-d]pyrimidine + DIPEA in DCM Scaffold->Immobilized_Scaffold 2. Add activated scaffold Washed_Immobilized_Scaffold Washed Resin-Bound Scaffold Immobilized_Scaffold->Washed_Immobilized_Scaffold Wash & Dry Diversified_Product Resin-Bound Diversified Product Washed_Immobilized_Scaffold->Diversified_Product 1. Swell in DMF 2. Add amine solution 3. Heat Amine Primary/Secondary Amine + DIPEA in DMF Amine->Diversified_Product Washed_Diversified_Product Washed Resin-Bound Product Diversified_Product->Washed_Diversified_Product Wash & Dry Final_Product Purified Final Product Washed_Diversified_Product->Final_Product 1. Add Cleavage Cocktail Cleavage_Cocktail TFA/TIS/H₂O Cleavage_Cocktail->Final_Product 2. Precipitate & Purify

Caption: Workflow for the solid-phase synthesis of substituted pyrrolo[2,3-d]pyrimidines.

Conclusion

The protocols outlined in this application note provide a robust framework for the solid-phase synthesis of diverse libraries based on the this compound scaffold. By leveraging the principles of solid-phase organic synthesis, researchers can efficiently explore the structure-activity relationships of this important class of molecules, accelerating the drug discovery process. The versatility of the on-resin SNAr reaction allows for the introduction of a wide array of substituents at the C4 position, leading to the generation of novel compounds with potential therapeutic applications.

References

Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. The protocol herein is designed for researchers, chemists, and drug development professionals who require a reliable method to monitor the progress of chemical reactions, identify key impurities, and assess the stability of this critical building block. The methodology leverages a reverse-phase chromatographic separation coupled with positive ion electrospray ionization mass spectrometry (ESI-MS) to provide high sensitivity and selectivity.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous approved drugs and clinical candidates, most notably as inhibitors of Janus kinases (JAK), spleen tyrosine kinase (Syk), and other crucial signaling proteins. The compound this compound serves as a versatile precursor, with the chlorine atom at the C4 position acting as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of various amine-containing moieties to build diverse chemical libraries and optimize pharmacological activity.

Given its pivotal role, the ability to accurately and efficiently monitor reactions involving this intermediate is paramount. LC-MS is the analytical technique of choice for this application, offering a combination of high-resolution separation and specific mass detection that is unmatched for complex reaction mixtures.[1] This guide provides a comprehensive protocol for the LC-MS analysis of this compound, with a focus on practical application in a drug discovery and development setting.

Causality in Experimental Design: Why This Method?

The development of a stability-indicating analytical method is crucial for pharmaceutical intermediates.[1] The choices made in this protocol are grounded in the specific chemical properties of this compound and the requirements of reaction monitoring.

  • Reverse-Phase Chromatography: The analyte is a moderately polar heterocyclic compound, making it well-suited for separation on a C18 stationary phase. This is a robust and widely available column chemistry, providing excellent resolving power for the parent compound and its potential reaction partners or degradation products.[2]

  • Acidified Mobile Phase: The use of formic acid in the mobile phase serves a dual purpose. It protonates the nitrogen atoms in the heterocyclic ring system, leading to sharper, more symmetrical peak shapes by minimizing tailing interactions with residual silanols on the silica support. Secondly, it provides a source of protons that is essential for efficient ionization in positive mode ESI-MS.

  • Mass Spectrometric Detection (ESI+): The multiple nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core are readily protonated, making positive ion electrospray a highly sensitive ionization technique for this class of molecules. The mass spectrometer provides unequivocal identification based on the mass-to-charge ratio (m/z) and allows for the detection of trace-level impurities that may not be visible by UV detection alone. The presence of a chlorine atom provides a characteristic isotopic signature (M and M+2 peaks in an approximate 3:1 ratio), which serves as an additional point of confirmation.

Materials and Reagents

  • Analyte: this compound (C₈H₈ClN₃, Monoisotopic Mass: 181.04 Da)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)

  • Reaction Quenching/Dilution Solvent: 50:50 Acetonitrile:Water (v/v)

Instrumentation and Chromatographic Conditions

This method was developed on a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or tandem mass spectrometer. The parameters provided are a robust starting point and can be adapted to a wide range of commercially available LC-MS systems.

Table 1: Recommended LC-MS Parameters
ParameterSetting
LC System Agilent 1260/1290, Waters Acquity, Shimadzu Nexera, or equivalent
Column Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 µm) or equivalent C18 stationary phase
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 10-95% B over 5 minutes; hold at 95% B for 1 minute; return to 10% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Autosampler Temperature 10 °C
MS System Agilent 6120, Waters SQD2, Sciex 4000 QTRAP, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM)
SIM Ions (Expected) m/z 182.0 ([M+H]⁺ for C₈H₈³⁵ClN₃) and m/z 184.0 ([M+H]⁺ for C₈H₈³⁷ClN₃)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C and protected from light.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the 50:50 Acetonitrile:Water diluent. This solution is used for method validation and as a reference standard.

Reaction Sample Preparation

The key to accurate reaction monitoring is to immediately quench the reaction and prepare a sample that is compatible with the LC-MS system.

  • Quenching: At your desired time point, withdraw a small aliquot (e.g., 5-10 µL) from the reaction vessel.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a pre-filled HPLC vial containing a large volume (e.g., 1 mL) of the 50:50 Acetonitrile:Water diluent. The dilution factor should be adjusted to ensure the analyte concentration falls within the linear range of the detector (typically 100-1000 fold dilution is sufficient).

  • Vortex: Cap the vial and vortex thoroughly to ensure homogeneity.

  • Analysis: Place the vial in the autosampler for immediate analysis. The pyrrolo[2,3-d]pyrimidine core can be susceptible to hydrolysis, especially under harsh pH conditions, so prompt analysis is recommended.[3]

Diagram 1: Experimental Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction Chemical Reaction (e.g., S_NAr with an amine) Aliquot Withdraw Aliquot (5-10 µL) Reaction->Aliquot Time Point Sampling Quench Quench & Dilute (1 mL in 50:50 ACN:H2O) Aliquot->Quench Vortex Vortex to Mix Quench->Vortex Inject Inject 2 µL onto LC-MS System Vortex->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (ESI+) Separate->Detect Chromatogram Generate Chromatogram (TIC, EIC) Detect->Chromatogram Integrate Integrate Peak Areas (Reactant, Product, Impurities) Chromatogram->Integrate Calculate Calculate % Conversion & Relative Purity Integrate->Calculate

Caption: Workflow for LC-MS based reaction monitoring.

Expected Results and Data Interpretation

Chromatogram and Mass Spectrum

Under the conditions described, this compound is expected to elute as a sharp, symmetric peak. The Total Ion Chromatogram (TIC) will show all ionizable species. An Extracted Ion Chromatogram (EIC) for m/z 182.0 and 184.0 should be used for specific detection of the analyte.

The mass spectrum for the analyte peak should display a protonated molecular ion [M+H]⁺ at m/z 182.0. A key confirmation is the presence of the chlorine isotope peak at m/z 184.0, with an intensity approximately one-third of the m/z 182.0 peak.

Table 2: Expected m/z Values for Analyte and Common Adducts
SpeciesFormulaCalculated m/z
[M+H]⁺ (³⁵Cl) [C₈H₉ClN₃]⁺ 182.0480
[M+H]⁺ (³⁷Cl)[C₈H₉³⁷ClN₃]⁺184.0450
[M+Na]⁺ (³⁵Cl)[C₈H₈ClN₃Na]⁺204.0299
[M+K]⁺ (³⁵Cl)[C₈H₈ClN₃K]⁺220.0038

Data predicted based on molecular formula.[4]

Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction

A primary use of this method is to monitor the displacement of the C4-chloro group with a nucleophile, such as an amine (R-NH₂).

Diagram 2: Representative SNAr Reaction Scheme

G Reactant This compound (m/z 182.0) Product 4-(R-amino)-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (m/z = 146.0 + MW of R-NH) Reactant->Product Reaction Progress Reagent + R-NH2 (Amine Nucleophile) Conditions Base, Solvent Heat

Caption: General SNAr reaction at the C4 position.

As the reaction proceeds, LC-MS analysis will show:

  • A decrease in the peak area for the starting material (m/z 182.0).

  • An increase in the peak area for the desired product (m/z will depend on the nucleophile used).

  • The appearance and potential transient behavior of any reaction intermediates or byproducts.

The percentage conversion can be calculated by comparing the peak area of the starting material to the sum of the peak areas of the product and remaining starting material.

Method Self-Validation and Trustworthiness

To ensure the reliability of this protocol, a forced degradation study should be performed. This process validates that the method is "stability-indicating," meaning it can separate the parent analyte from its potential degradation products.

Forced Degradation Protocol Outline:

  • Prepare Solutions: Prepare separate solutions of the analyte (~100 µg/mL) in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat solution at 80°C

    • Photolytic: Expose solution to UV light (as per ICH Q1B guidelines)

  • Incubate: Monitor the solutions over time (e.g., 2, 8, 24 hours).

  • Neutralize & Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples using the LC-MS method described.

  • Evaluate: The goal is to achieve 5-20% degradation of the parent compound.[5] The chromatograms should demonstrate baseline separation between the main peak and any new peaks that appear, confirming the method's specificity. A common degradation product to expect, particularly in acidic or basic conditions, is the hydrolysis product, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (m/z 164.1 [M+H]⁺).

Conclusion

The LC-MS method detailed in this application note provides a sensitive, specific, and robust tool for the analysis of this compound and its reactions. By employing standard reverse-phase chromatography and electrospray mass spectrometry, this protocol enables researchers in pharmaceutical development to effectively monitor reaction progress, identify byproducts, and assess the stability of this crucial synthetic intermediate. The provided framework for forced degradation studies further ensures that the method is self-validating and trustworthy for its intended purpose.

References

Application Notes and Protocols for the NMR Characterization of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction:

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives have shown a wide range of biological activities, including potent inhibition of various kinases, making them crucial components in the development of targeted therapies for cancer and inflammatory diseases.[3][4] Specifically, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives serve as key intermediates in the synthesis of numerous biologically active compounds.[5]

Accurate and unambiguous structural characterization is paramount to ensure the quality, efficacy, and safety of these potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of these molecules in solution. This comprehensive guide provides a detailed framework for the NMR characterization of this compound derivatives, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structures.

Fundamental Principles of NMR for Structure Elucidation

A multi-dimensional NMR approach is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound derivatives. The following experiments are fundamental to this process:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the ethyl group and on the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for assembling the molecular skeleton by connecting different fragments of the molecule.

Experimental Workflow for Comprehensive NMR Analysis

A systematic approach to NMR data acquisition and analysis is critical for efficient and accurate structure elucidation. The following workflow is recommended:

Caption: Recommended workflow for the comprehensive NMR analysis of this compound derivatives.

Detailed Experimental Protocols

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used solvents. DMSO-d₆ is often preferred due to its ability to dissolve a wider range of polar compounds and to observe the N-H proton of the pyrrole ring, which may exchange in protic solvents.[6]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition:

The following parameters are provided as a general guide for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

ExperimentKey Parameters and Rationale
¹H NMR Pulse Program: Standard single-pulse (zg30). Spectral Width: 12-16 ppm (to ensure all signals are captured). Acquisition Time: 2-3 seconds (for good resolution). Relaxation Delay (d1): 1-2 seconds (allows for near-complete relaxation of protons). Number of Scans: 8-16 (increase for dilute samples).
¹³C NMR Pulse Program: Proton-decoupled (zgpg30). Spectral Width: 200-220 ppm. Acquisition Time: 1-2 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
DEPT-135 Pulse Program: Standard DEPT-135 sequence. Parameters: Similar to ¹³C NMR. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
COSY Pulse Program: Standard COSY sequence (cosygp). Spectral Width: Same as ¹H NMR in both dimensions. Number of Scans: 2-4 per increment.
HSQC Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3). ¹H Spectral Width: Same as ¹H NMR. ¹³C Spectral Width: 160-180 ppm. ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).
HMBC Pulse Program: Standard HMBC sequence with gradient selection (hmbcgplpndqf). ¹H Spectral Width: Same as ¹H NMR. ¹³C Spectral Width: 200-220 ppm. Long-Range Coupling Constant (ⁿJ(CH)): Set to an average value of 8-10 Hz to observe 2-4 bond correlations.

Spectral Analysis and Interpretation

The following sections detail the expected NMR spectral features of the this compound core structure. The exact chemical shifts will vary depending on other substituents on the molecule.

1. ¹H NMR Spectral Analysis:

The proton spectrum will exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the N-H proton of the pyrrole ring.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 8.5 - 8.8Singlet (s)-Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to significant deshielding.[7][8]
H6 7.5 - 7.8Singlet (s) or narrow doublet-Aromatic proton on the pyrrole ring. Its chemical shift is influenced by the electron-donating nature of the pyrrole nitrogen and the overall electronic environment.
NH (7-H) 12.0 - 12.6 (in DMSO-d₆)Broad Singlet (br s)-The acidic proton on the pyrrole nitrogen. Often broad due to quadrupole effects and exchange. Typically observed downfield in DMSO-d₆.[8]
-CH₂- (ethyl) 2.8 - 3.1Quartet (q)~7.5Methylene protons are adjacent to the pyrrole ring and coupled to the methyl protons.
-CH₃ (ethyl) 1.2 - 1.4Triplet (t)~7.5Methyl protons are coupled to the adjacent methylene protons.

2. ¹³C NMR Spectral Analysis:

The carbon spectrum, in conjunction with DEPT experiments, will allow for the assignment of all carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)DEPT-135Rationale
C4 151 - 153Quaternary (no signal)Carbon bearing the chlorine atom, deshielded by both the electronegative chlorine and the adjacent nitrogens.[7]
C2 150 - 152CH (positive)Aromatic carbon in the pyrimidine ring, significantly deshielded by the adjacent nitrogens.[6][7]
C7a 150 - 152Quaternary (no signal)Bridgehead carbon between the two rings.
C5 118 - 120Quaternary (no signal)Carbon bearing the ethyl group.
C4a 116 - 118Quaternary (no signal)Bridgehead carbon.[6]
C6 128 - 132CH (positive)Aromatic carbon in the pyrrole ring.
-CH₂- (ethyl) 20 - 25CH₂ (negative)Aliphatic methylene carbon.
-CH₃ (ethyl) 14 - 16CH₃ (positive)Aliphatic methyl carbon.

3. 2D NMR Analysis (COSY, HSQC, HMBC):

2D NMR is indispensable for confirming the assignments made from 1D spectra.

  • COSY: A cross-peak between the methylene quartet (~2.9 ppm) and the methyl triplet (~1.3 ppm) will confirm the presence of the ethyl group.

  • HSQC: This experiment will correlate each proton signal with its directly attached carbon signal, confirming the assignments in the tables above. For example, the singlet at ~8.6 ppm will correlate with the carbon signal at ~151 ppm (C2).

  • HMBC: This is the most crucial experiment for confirming the overall connectivity. Key expected correlations are illustrated below.

Caption: Key expected HMBC correlations for the this compound scaffold.

Key HMBC Correlations for Structural Confirmation:

  • H2 to C4 and C7a : Confirms the position of H2 on the pyrimidine ring.

  • H6 to C4a , C5 , and C7a : Locks the position of H6 on the pyrrole ring and its relationship to the fusion carbons and the ethyl-substituted carbon.

  • NH proton (H7) to C5 , C6 , and C4a : Provides definitive evidence for the pyrrole ring structure and its fusion to the pyrimidine ring.

  • Methylene protons (-CH₂-) of the ethyl group to C5 and C6 : Confirms the attachment of the ethyl group at the C5 position.

Troubleshooting

  • Broad or Missing NH Proton: The N-H proton signal may be broad or absent if the sample contains traces of water or if the experiment is run in a protic solvent like methanol-d₄. Ensure the use of dry DMSO-d₆ to reliably observe this proton.

  • Low Signal-to-Noise for ¹³C NMR: Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) may be necessary, especially for quaternary carbons.

  • Ambiguous HMBC Correlations: If correlations are weak or ambiguous, adjusting the long-range coupling constant delay in the HMBC experiment (e.g., trying values between 6 and 12 Hz) can help optimize the signal for 2-bond versus 3-bond correlations.

Conclusion

The comprehensive NMR analysis, employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, provides an unambiguous and robust method for the structural characterization of this compound derivatives. The systematic workflow and detailed protocols outlined in this guide ensure the generation of high-quality, reliable data. Careful interpretation of the resulting spectra, with a particular focus on the key HMBC correlations, allows for the complete and confident assignment of the molecular structure, a critical step in the advancement of these promising compounds in drug discovery and development.

References

Application Note: High-Purity Isolation of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the synthesis of various pharmacologically active molecules. The inherent reactivity of the chloro-substituent and the presence of nitrogen heteroatoms necessitate a carefully optimized chromatographic method to prevent degradation and achieve high purity. We present a robust methodology employing silica gel column chromatography, detailing the rationale behind adsorbent selection, mobile phase optimization, and troubleshooting common issues such as peak tailing and co-elution of impurities. This guide is intended for researchers, chemists, and process development professionals aiming to establish a reliable and scalable purification workflow.

Introduction: The Criticality of Purification

This compound is a key building block in medicinal chemistry, notably serving as a scaffold for Janus kinase (JAK) inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is paramount, as residual starting materials, by-products, or degradants can lead to significant complications in subsequent synthetic steps and impact the safety and efficacy profile of the final active pharmaceutical ingredient (API).

The primary challenge in handling this molecule lies in its chemical stability. The 4-chloro group is susceptible to hydrolysis, particularly in the presence of moisture or under acidic or basic conditions, which can revert the compound to its 4-hydroxy precursor.[3] Standard silica gel, being inherently acidic, can exacerbate this issue if not properly managed. This protocol is therefore designed to ensure the integrity of the target molecule while achieving excellent separation from common process-related impurities.

Analyte Physicochemical Profile

A thorough understanding of the molecule's properties is the foundation of a logical purification strategy. Key characteristics of this compound are summarized below.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₈H₈ClN₃---
Molecular Weight ~181.62 g/mol ---
Appearance White to off-white or tan crystalline powder.[4]Visual identification of pure fractions.
Solubility Soluble in DMSO, ethyl acetate, methanol.[2][4] Sparingly soluble in water.[5]Guides selection of sample loading solvent and mobile phase components.
Stability Sensitive to strong acids, bases, and prolonged moisture exposure.[5]Dictates the need for neutral conditions and anhydrous solvents. The acidic nature of silica gel is a key consideration.
Predicted Polarity Moderately polar.Determines the appropriate stationary phase (normal-phase) and the required eluent strength for elution.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase column chromatography, a liquid chromatography technique where the stationary phase is polar (silica gel) and the mobile phase is non-polar or of low polarity. The separation mechanism is based on differential adsorption and desorption.

  • Adsorption: The crude mixture is loaded onto the column. Components adhere to the polar silica gel surface. Polar molecules, capable of hydrogen bonding and dipole-dipole interactions with the silanol groups (Si-OH) of the silica, adsorb more strongly.

  • Elution: A mobile phase (eluent) is passed through the column. Less polar components have a weaker affinity for the stationary phase and a higher affinity for the non-polar eluent, causing them to travel down the column more quickly.

  • Separation: By gradually increasing the polarity of the eluent, components are selectively desorbed and eluted from the column in order of increasing polarity. This allows for the collection of the target compound in fractions, separated from less polar and more polar impurities.

Detailed Experimental Protocol

This protocol is a self-validating system. The initial Thin Layer Chromatography (TLC) analysis dictates the parameters for the preparative column, ensuring a high probability of success.

Materials & Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (Standard Grade, 100-200 mesh)

  • Solvents (HPLC Grade or distilled): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Additive: Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (Silica gel 60 F₂₅₄)

  • Sand (acid-washed) and Cotton/Glass Wool

  • Standard laboratory glassware (flasks, beakers, fraction collection tubes)

  • Rotary Evaporator

Step 1: Mobile Phase Optimization via TLC

Causality: TLC serves as a small-scale pilot for the preparative column. The goal is to identify a solvent system where the target compound has a Retention Factor (Rƒ) between 0.3 and 0.4. This Rƒ value typically provides the optimal balance between resolution from impurities and reasonable elution time on a preparative column.

Procedure:

  • Prepare a stock solution of the crude material by dissolving a small amount (~5 mg) in a minimal volume of DCM or ethyl acetate (~0.5 mL).

  • Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 8:2, 7:3, 6:4, 1:1 v/v).

  • Using a capillary tube, spot the crude mixture onto the baseline of multiple TLC plates.

  • Develop one plate in each chamber.

  • Visualize the developed plates under a UV lamp (254 nm).

  • Assess Results:

    • Identify the spot corresponding to the product.

    • Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Observe the separation between the product spot and any impurity spots.

    • Troubleshooting Insight: If spots appear elongated or "streak" (tailing), it indicates strong, undesirable interactions with acidic silanol groups on the silica. Prepare a new eluent mixture containing 0.5% triethylamine (e.g., for 100 mL of 7:3 Hexane:EtOAc, add 0.5 mL of TEA). This weak base neutralizes the acidic sites, resulting in sharper, more symmetrical spots.[6][7]

Step 2: Column Preparation and Packing

Causality: A well-packed column with a flat, stable bed is essential for achieving high resolution. Air bubbles or channels in the stationary phase lead to an uneven solvent front, causing band broadening and poor separation.

Procedure:

  • Select a column of appropriate size. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude product.

  • Insert a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (~1 cm) of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC (e.g., 8:2 Hexane:EtOAc). The consistency should be pourable but not overly dilute.

  • Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge air bubbles and encourage uniform settling.

  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity and gentle pressure. The solvent level must never drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top to protect the bed surface during sample and eluent addition.

  • Wash the column with 2-3 column volumes of the initial mobile phase to ensure the bed is stable and equilibrated.

Step 3: Sample Loading

Causality: The sample must be applied to the column in a narrow, concentrated band. A diffuse starting band will result in diffuse elution bands, negating the separating power of the column.

Procedure (Dry Loading Recommended):

  • Dissolve the entire crude sample in a minimal amount of a volatile solvent like DCM or acetone.

  • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

  • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Carefully drain the solvent from the packed column until it is level with the top sand layer.

  • Gently and evenly add the dry-loaded sample powder onto the sand.

  • Carefully add a final thin layer of sand on top of the sample.

  • Slowly add the initial mobile phase to the column, opening the stopcock to begin the elution.

Step 4: Elution and Fraction Collection

Causality: A gradient elution strategy—gradually increasing the mobile phase polarity—is often most effective. Less polar impurities are washed off first in the low-polarity eluent. As the polarity is increased, the target compound begins to move down the column and can be collected, followed by the more strongly adsorbed polar impurities.

Procedure:

  • Begin eluting with the initial, low-polarity solvent system (e.g., 8:2 Hexane:EtOAc).

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. A common practice is to spot every other fraction on a single TLC plate to track the separation progress.

  • Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., to 7:3, then 6:4 Hexane:EtOAc) to elute the target compound, this compound.

  • Continue collecting fractions until the desired product has completely eluted from the column.

Step 5: Product Isolation

Causality: The final step is to isolate the purified compound from the solvent-containing fractions.

Procedure:

  • Using the TLC analysis of the collected fractions, identify all fractions containing the pure product.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvents using a rotary evaporator under reduced pressure.

  • The resulting solid or crystalline material is the purified this compound.

  • Determine the yield and confirm purity using analytical methods such as HPLC, NMR, or LC-MS. A purity of >99% can often be achieved with this method.[8]

Visualized Workflows and Logic

Overall Purification Workflow

The entire process from crude material to isolated pure product can be visualized as a linear workflow.

PurificationWorkflow cluster_prep Preparation cluster_sep Separation & Isolation Crude Crude Material TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Silica Column TLC->Pack Determines Initial Eluent Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Feedback to Adjust Gradient Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Solvent System Selection Logic

The decision-making process for optimizing the mobile phase is based on the initial TLC results.

TLC_Logic Start Run Initial TLC (e.g., 7:3 Hexane:EtOAc) Rf_High Rƒ > 0.5 (Too High) Start->Rf_High Rf_Low Rƒ < 0.2 (Too Low) Start->Rf_Low Rf_Good 0.2 < Rƒ < 0.5 (Good) Start->Rf_Good Decrease_P Decrease Polarity (e.g., 8:2 or 9:1 Hex:EtOAc) Rf_High->Decrease_P Yes Increase_P Increase Polarity (e.g., 6:4 or 1:1 Hex:EtOAc) Rf_Low->Increase_P Yes Tailing Spots Tailing? Rf_Good->Tailing Yes Add_TEA Add 0.5% TEA to Eluent Tailing->Add_TEA Yes Final Optimized System Ready for Column Tailing->Final No Decrease_P->Start Re-run TLC Increase_P->Start Re-run TLC Add_TEA->Final

Caption: Decision logic for mobile phase optimization based on TLC results.

References

scale-up synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. This has led to the development of several blockbuster drugs, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and cancers.

At the heart of these complex molecular architectures is often a synthetically versatile intermediate: a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. The 4-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine-containing side chains that are crucial for biological activity. The 5-ethyl substituent, as specified in this guide, provides an additional vector for modulating potency and selectivity.

This document provides a detailed, field-proven protocol for the . It moves beyond a simple recitation of steps to explain the underlying chemical principles, process control parameters, and critical safety considerations necessary for a successful and reproducible large-scale campaign.

Overall Synthetic Strategy

The most robust and widely adopted strategy for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines on a large scale involves two key transformations:

  • Heterocyclization: Construction of the 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one core. This is typically achieved by forming the pyrimidine ring onto a pre-functionalized pyrrole precursor.

  • Chlorination: Conversion of the C4-hydroxyl (lactam) functionality of the pyrimidinone into the desired chloride using a potent dehydrating chlorinating agent.

This guide will focus primarily on the critical chlorination step, as it presents the most significant challenges in terms of reaction control, product stability, and safety during scale-up.

PART I: Synthesis of Precursor 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

While various methods exist for the synthesis of the pyrrolo[2,3-d]pyrimidine core, a common approach involves the cyclization of a 2-amino-3-cyanopyrrole derivative with formamide. The synthesis of the ethyl-substituted aminocyanopyrrole precursor is a multi-step process in itself, often starting from simpler acyclic materials. For the purpose of this guide, we assume the precursor, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one , is available.

PART II: Scale-Up Chlorination Protocol

This section details the conversion of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one to the target compound. The procedure is built upon the well-established use of phosphorus oxychloride (POCl₃), a powerful and cost-effective reagent for this type of transformation.

Mechanistic Rationale: The Role of POCl₃

The conversion of the lactam (pyrimidinone) to the 4-chloro derivative is not a simple substitution. The carbonyl oxygen of the lactam acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly activated intermediate with an excellent leaving group. A chloride ion, either from the POCl₃ itself or from the HCl byproduct, then attacks the C4 position, displacing the activated oxygen species and regenerating the aromatic pyrimidine ring. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by neutralizing the generated HCl, which can otherwise protonate the starting material and slow the reaction.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing large amounts of heat and toxic HCl gas.[1] All operations must be conducted in a well-ventilated fume hood or a contained reactor system equipped with a scrubber for acid vapors. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

Experimental Protocol: Chlorination

Step 1: Reactor Setup and Inerting

  • Assemble a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas (Nitrogen or Argon).

  • The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and POCl₃ vapors.

  • Purge the entire system with inert gas for at least 30 minutes to ensure an anhydrous environment. The 4-chloro product is sensitive to moisture and can hydrolyze back to the starting material.[2]

Step 2: Reagent Charging

  • Charge the reactor with 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) .

  • Add a suitable high-boiling solvent such as toluene (5-10 volumes). While the reaction can be run neat in excess POCl₃, using a solvent improves heat transfer and can mitigate the formation of tarry decomposition products.[2]

  • Begin vigorous stirring to create a slurry.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) via an addition funnel, ensuring the internal temperature does not exceed 10 °C.[2]

  • Following the base addition, slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) portion-wise or via an addition funnel. Maintain the internal temperature below 10 °C during the addition.

Step 3: Reaction and Monitoring

  • Once the POCl₃ addition is complete, slowly warm the reaction mixture to 50-90 °C. A higher temperature may be required depending on the reactivity of the specific substrate.[2][3]

  • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed (typically 4-12 hours).

Step 4: Critical Workup and Isolation This is the most critical phase of the process. The desired 4-chloro product is prone to hydrolysis, especially in acidic aqueous conditions generated by quenching excess POCl₃.[2]

  • Option A (Preferred for Scale-Up):

    • Cool the reaction mixture to room temperature.

    • Remove the excess POCl₃ and toluene by distillation under reduced pressure. This dramatically reduces the exothermicity and acidity of the subsequent quench.[2]

  • Quenching (Reverse Quench):

    • In a separate, larger reactor, prepare a vigorously stirred mixture of crushed ice/water and a weak base like sodium bicarbonate (NaHCO₃) .

    • Slowly and carefully add the cooled reaction mixture (or the residue from distillation) to the ice/bicarbonate slurry. This "reverse quench" method is essential for controlling the highly exothermic reaction and maintaining a neutral to slightly basic pH (7-8).[2] Do not use strong bases like NaOH for neutralization, as they can promote product hydrolysis. [2]

  • Extraction and Wash:

    • Once the quench is complete and gas evolution has ceased, extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, typically as a solid.

Step 5: Purification

  • For large-scale operations, recrystallization is the most efficient purification method.[2] A solvent system such as toluene or a mixture of heptane and ethyl acetate is often effective.[4]

  • If higher purity is required and recrystallization is insufficient, column chromatography on silica gel can be employed, though this is less practical for multi-kilogram quantities.[1]

Data Presentation and Workflow Visualization

Quantitative Data Summary
Reagent/ParameterMolecular Wt.Molar Eq.Example (1 mol scale)Notes
5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one163.181.0163.2 gStarting Material
Toluene92.14~5-10 vol815 - 1630 mLSolvent
N,N-Diisopropylethylamine (DIPEA)129.241.5250 mL (193.9 g)Base
Phosphorus Oxychloride (POCl₃)153.333.0278 mL (460.0 g)Chlorinating Agent
Reaction Temperature--50-90 °CMonitor for completion
Reaction Time--4-12 hVaries with scale and temp.

Experimental Workflows (Graphviz)

Synthetic_Workflow Precursor 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one Reaction Chlorination POCl₃, DIPEA, Toluene 50-90 °C Precursor->Reaction Workup Critical Workup 1. Distill excess POCl₃ 2. Reverse Quench (Ice/NaHCO₃) 3. Extraction (EtOAc) Reaction->Workup Purification Purification Recrystallization (Toluene) Workup->Purification Product This compound Purification->Product

Caption: Overall synthetic workflow for the chlorination reaction.

Hydrolysis_Prevention_Logic start Reaction Complete distill Distill excess POCl₃ under vacuum? start->distill direct_quench Direct Quench (Add water to reaction) distill->direct_quench No (High Risk) reverse_quench Reverse Quench (Add reaction to ice/base) distill->reverse_quench Yes (Recommended) hydrolysis High Risk of Hydrolysis! Poor Yield & Purity direct_quench->hydrolysis success Controlled Exotherm Minimized Hydrolysis Good Yield & Purity reverse_quench->success

Caption: Decision logic for the critical workup to prevent product hydrolysis.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low to No Yield 1. Product Hydrolysis: Starting material is recovered after workup.[2]1. Ensure the reaction is anhydrous. Remove excess POCl₃ by distillation before quenching. Perform a reverse quench into an ice/NaHCO₃ slurry.[2]
2. Incomplete Reaction: Starting material is present in the crude product.2. Increase reaction temperature or time. Ensure sufficient equivalents of POCl₃ and base are used.
Tarry, Dark Product Degradation: The starting material or product is unstable under the harsh reaction conditions.[2]Carefully control the reaction temperature and time. Using a solvent like toluene can help mitigate decomposition compared to neat POCl₃.[2]
Difficult Purification Byproduct Formation: Impurities formed during the reaction or workup.Optimize reaction conditions to minimize degradation. Ensure the workup pH is carefully controlled to prevent hydrolysis or other side reactions.

References

Design of Novel Kinase Inhibitors Using 4-Chloro-5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the design and development of novel kinase inhibitors centered around the privileged 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP, making it an excellent starting point for the development of ATP-competitive kinase inhibitors.[1][2][3] This document outlines a strategic workflow encompassing synthetic chemistry, biochemical and cellular screening, and computational modeling to facilitate the discovery of potent and selective kinase inhibitors for therapeutic applications.

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.[4][5] Kinase inhibitors have become a major class of drugs, with many approved for clinical use.[6]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural resemblance to adenine, allowing it to effectively compete with ATP for binding to the kinase active site.[2][3] The 4-chloro substituent serves as a versatile synthetic handle for introducing a variety of functional groups to explore the chemical space around the scaffold and optimize inhibitor potency and selectivity. The 5-ethyl group can provide beneficial hydrophobic interactions within the ATP-binding pocket of many kinases. This guide will focus on leveraging the this compound core for scaffold-based drug design.[7]

Synthetic Strategy: Accessing the Core Scaffold and Building Diversity

The successful design of novel kinase inhibitors hinges on the efficient synthesis of the core scaffold and the subsequent generation of a diverse library of analogues.

Synthesis of this compound

Several synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidines have been reported.[8][9][10][11] A common and effective strategy involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring. The chlorination of the 4-hydroxy precursor is a critical step that requires careful optimization to avoid hydrolysis of the product.[12]

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure. Researchers should consult the primary literature for specific reaction conditions and characterization data.

  • Step 1: Synthesis of 2-amino-4-hydroxy-5-ethyl-6-aminopyrimidine. This intermediate can be synthesized from commercially available starting materials through a multi-step process.

  • Step 2: Cyclization to form 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is typically achieved by reacting the pyrimidine intermediate with a suitable C2 synthon, such as chloroacetaldehyde.

  • Step 3: Chlorination to this compound. The 4-hydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.[12] Careful control of temperature and a non-aqueous workup are crucial to prevent hydrolysis of the desired 4-chloro product.[12]

Library Synthesis: Introducing Chemical Diversity

With the this compound scaffold in hand, the next step is to generate a library of analogues by introducing various substituents at the 4-position. Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for this purpose.

Protocol 2: Parallel Synthesis of a 4-Substituted Pyrrolo[2,3-d]pyrimidine Library

  • Reaction Setup: In a 96-well reaction block, dispense a solution of this compound in a suitable solvent (e.g., DMF, NMP).

  • Amine Addition: To each well, add a different primary or secondary amine from a pre-plated library of building blocks.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA, to each well.

  • Reaction: Seal the reaction block and heat to the desired temperature (typically 80-120 °C) for a specified time.

  • Workup and Purification: After cooling, the reaction mixtures can be diluted and purified using high-throughput techniques like automated flash chromatography or preparative HPLC.

This parallel synthesis approach allows for the rapid generation of a diverse set of compounds for initial screening.

Biochemical and Cellular Screening Cascade

A tiered screening approach is essential to efficiently identify promising lead compounds. This typically begins with biochemical assays to assess direct enzyme inhibition, followed by cellular assays to evaluate activity in a more physiologically relevant context.[13]

Primary Biochemical Screening

The initial screen aims to identify compounds that inhibit the target kinase at a single concentration. A variety of assay formats are available, each with its own advantages and disadvantages.[6][14]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[15]Gold standard, direct measurement of catalysis.[16]Requires handling of radioactive materials.
Fluorescence-Based Assays Utilizes fluorescent probes to detect kinase activity. Examples include FRET, fluorescence polarization (FP), and time-resolved fluorescence (TRF).[17][18][]High-throughput, non-radioactive.[17]Prone to interference from colored or fluorescent compounds.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system (e.g., Kinase-Glo®).[18]High sensitivity, simple format.Indirect measurement of kinase activity.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge differences using microfluidic capillary electrophoresis.[15]Direct measurement, low enzyme and substrate consumption.Requires specialized instrumentation.

Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and compound dilutions.

  • Compound Addition: Dispense test compounds into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add the kinase to all wells except the negative controls. Incubate briefly.

  • Reaction Initiation: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature.

  • Detection: Add the luminescence detection reagent (e.g., Kinase-Glo®) and measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Secondary Assays: Potency and Selectivity

Compounds that show significant inhibition in the primary screen are advanced to secondary assays to determine their potency (IC₅₀) and selectivity.

  • IC₅₀ Determination: Dose-response curves are generated by testing active compounds at multiple concentrations.

  • Kinase Profiling: To assess selectivity, lead compounds are screened against a panel of other kinases. This is crucial to identify potential off-target effects that could lead to toxicity.[20][21]

Cellular Assays

Biochemical assays, while valuable, do not always translate to cellular activity.[13] Cellular assays are therefore a critical step to confirm that the inhibitors can engage the target kinase in a cellular environment and elicit the desired biological response.

Assay TypePrincipleApplication
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the inhibitor to the target kinase in live cells.[13]Confirms that the compound reaches and binds to its intended target.
Cellular Phosphorylation Assays Measures the phosphorylation status of the kinase's downstream substrates using techniques like Western blotting or ELISA.[13]Determines if the inhibitor blocks the kinase's signaling pathway.
Cell Proliferation/Viability Assays (e.g., Ba/F3 assays) Measures the effect of the inhibitor on the growth and survival of cells that are dependent on the target kinase.[13]Assesses the functional consequence of kinase inhibition.

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Computational Modeling and Structure-Activity Relationship (SAR) Analysis

Computational methods are integral to modern drug discovery, enabling the rational design of inhibitors and the interpretation of SAR data.[4]

Structure-Based Drug Design (SBDD)

If a crystal structure of the target kinase is available, SBDD can be a powerful tool. Molecular docking can be used to predict the binding mode of the designed inhibitors within the ATP-binding site. This can help to rationalize observed SAR and guide the design of new compounds with improved potency and selectivity.[4]

Ligand-Based Drug Design (LBDD)

In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) can be employed.[4] These methods use the information from a set of known active and inactive compounds to build a model that can predict the activity of new, untested molecules.

Interpreting SAR

The data from the biochemical and cellular assays, combined with computational modeling, will allow for the development of a comprehensive SAR. This involves systematically analyzing how changes in the chemical structure of the inhibitors affect their biological activity. For the 4-substituted pyrrolo[2,3-d]pyrimidine series, key questions to address include:

  • What types of substituents at the 4-position are tolerated?

  • Are there specific hydrogen bond donors or acceptors that are crucial for activity?

  • How does the size and lipophilicity of the substituent affect potency and cellular permeability?

By iteratively applying the design-synthesize-test-analyze cycle, researchers can optimize their lead compounds towards a clinical candidate.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. By employing a strategic workflow that integrates synthetic chemistry, a cascade of biochemical and cellular assays, and computational modeling, researchers can efficiently navigate the complex process of drug discovery. This application note provides a foundational framework and detailed protocols to guide scientists in their efforts to discover the next generation of targeted therapies.

Visualizations

G cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (S_NAr at C4) Scaffold_Selection->Library_Synthesis Primary_Screen Primary Biochemical Screen (Single Concentration) Library_Synthesis->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Assays (Target Engagement, Phosphorylation, Proliferation) Selectivity_Profiling->Cellular_Assays Computational_Modeling Computational Modeling (SBDD/LBDD) Cellular_Assays->Computational_Modeling SAR_Analysis SAR Analysis Computational_Modeling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design

Caption: Kinase Inhibitor Discovery Workflow.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Substrate-P Kinase->Phosphorylated_Substrate Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Kinase_Inhibited Kinase (Inactive) Inhibitor->Kinase_Inhibited ATP-Competitive Binding No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation

Caption: ATP-Competitive Kinase Inhibition.

References

Application Notes & Protocols: Leveraging 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a cornerstone in modern medicinal chemistry, renowned for its role in clinically approved kinase inhibitors and as a fertile ground for discovering novel therapeutic agents.[1][2] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, including viral enzymes. This guide provides a comprehensive framework for researchers and drug development professionals on the strategic application of a specific, underexplored derivative, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine , in the design and synthesis of next-generation antiviral drugs. We will delineate the rationale for C5-ethyl substitution, provide detailed protocols for synthesis and screening, and outline a workflow for advancing from a core scaffold to a lead candidate.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification significantly alters the molecule's electronic distribution and metabolic stability while preserving its ability to form key hydrogen bond interactions within enzyme active sites. Pharmacological studies have confirmed that this scaffold possesses a remarkable range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

The utility of this scaffold is exemplified by several FDA-approved drugs, such as Tofacitinib and Ruxolitinib, which are Janus kinase (JAK) inhibitors.[1] In the antiviral domain, derivatives have shown promise against a variety of viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and Zika Virus (ZIKV).[4][5][6][7]

The key to its versatility lies in its synthetic tractability. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is the gateway to immense chemical diversity.[8][9] The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles (amines, thiols, alkoxides) via Nucleophilic Aromatic Substitution (SNAr) reactions.[9] This allows for the systematic exploration of the chemical space around the core, a fundamental process in constructing structure-activity relationships (SAR).

Rationale: The Strategic Importance of C5-Ethyl Substitution

While substitutions at the C4 and N7 positions have been extensively studied, modifications at the C5 position of the pyrrole ring offer a compelling, less-explored avenue for optimizing antiviral activity.

  • Modulating Potency and Selectivity: Studies on related 5-halogenated derivatives have shown that substitution at this position can significantly impact antiviral potency and selectivity against viruses like HCMV.[4][5] This suggests the C5 position projects into a pocket of the target enzyme where steric and electronic properties can be fine-tuned.

  • Introducing Lipophilicity: The introduction of a small, lipophilic ethyl group is a classic medicinal chemistry strategy. It can enhance membrane permeability, improve oral bioavailability, and potentially increase binding affinity through favorable hydrophobic interactions within the target's active site.

  • Exploring New Chemical Space: The 5-ethyl substituent provides a novel vector for SAR exploration, differentiating it from the more common halogen or hydrogen substituents and potentially unlocking activity against new viral targets or resistant strains.

This guide, therefore, proposes the use of This compound as a novel building block for creating libraries of potential antiviral agents.

Overall Research & Development Workflow

A systematic approach is critical for efficiently translating a chemical scaffold into a viable drug candidate. The following workflow outlines the key phases, from initial synthesis to preliminary biological evaluation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis & Optimization Start Starting Materials (e.g., Dimethyl Malonate) SynthCore Protocol 1: Synthesis of Core Scaffold This compound Start->SynthCore SynthLib Protocol 2: Library Synthesis via SNAr at C4 Position SynthCore->SynthLib Tox Protocol 3A: Cytotoxicity Assay (CC50) on Host Cells SynthLib->Tox Compound Library Screen Protocol 3B: Antiviral Activity Assay (IC50) (e.g., Plaque Reduction) SAR Data Analysis: Calculate Selectivity Index (SI) Establish SAR Screen->SAR IC50 & CC50 Data MoA Protocol 4: Mechanism of Action Studies (e.g., Enzyme Assays, Docking) SAR->MoA Lead Lead Candidate Selection MoA->Lead G cluster_0 Reaction Conditions Core 4-chloro-5-ethyl- 7H-pyrrolo[2,3-d]pyrimidine Reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., DIPEA, K2CO3) Solvent (e.g., Dioxane, NMP, EtOH) Core->Reagents SNAr Reaction (Conventional or Microwave Heating) Product Diverse Library of C4-Substituted Analogs Reagents->Product

References

Application Notes and Protocols: A Strategic Guide to the Development of Cell-Based Assays for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a structural isostere of purine, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its ability to mimic natural purines allows derivatives to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases.[2] Consequently, this scaffold is the foundation of numerous approved and investigational drugs for oncology and inflammatory diseases.[3][4] The intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical building block, where the reactive chlorine at the C4 position serves as a versatile handle for synthesizing diverse compound libraries.[5][6]

This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay cascade for characterizing novel 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. Moving beyond simple protocols, we will explore the causal logic behind the experimental sequence, ensuring that the generated data is not only accurate but also mechanistically insightful, guiding confident decision-making in drug discovery programs.

The Assay Cascade: A Funnel from Phenotype to Mechanism

A successful screening campaign does not rely on a single assay but on an integrated cascade that progressively refines our understanding of a compound's activity. The strategy is to move from a broad, phenotypic assessment to highly specific, target-oriented validation. This approach efficiently filters large compound sets, conserves resources, and builds a strong evidence base for a candidate's mechanism of action.

Assay_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action A Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS) Broadly assesses impact on cell proliferation. B Target Engagement Assay (e.g., CETSA) Confirms compound binds to the target in cells. A->B Active Compounds (Potency & Efficacy) C Target Activity / Pathway Assay (e.g., Phospho-Western Blot) Measures functional consequence of binding. B->C Confirmed Binders (On-Target) D Lead Optimization C->D Mechanistically Validated Leads (Structure-Activity Relationship)

Figure 1: The Drug Discovery Assay Cascade. This workflow progresses from broad phenotypic screening to specific mechanistic validation.

Module 1: Primary Screening - Gauging Cellular Impact via Viability Assays

Scientific Rationale

The initial and most fundamental question is: does the compound have any biological effect on living cells? Cell viability assays provide a quantitative measure of a compound's cytostatic or cytotoxic effects.[7] These assays, typically colorimetric or fluorometric, measure the metabolic activity of a cell population.[8] A reduction in metabolic activity is proportional to a decrease in cell number, proliferation rate, or overall cell health.[9] This primary screen is essential for:

  • Identifying Active Compounds: Filtering out inert molecules from the library.

  • Determining Potency (IC50): Establishing the concentration at which a compound exerts 50% of its maximal inhibitory effect. This is a critical metric for structure-activity relationship (SAR) studies.

  • Guiding Concentration Ranges: Informing the dose selection for subsequent, more complex mechanistic assays to ensure experiments are conducted at relevant concentrations.

We will focus on the MTT assay, a robust and widely adopted method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Target cancer cell line (e.g., A549, U-87MG, MDA-MB-231, selected based on the kinase target's relevance[11])

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and protected from light.[12]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.

  • 96-well flat-bottom tissue culture plates.

  • Test compounds dissolved in DMSO (10 mM stock).

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated counter).

    • Dilute cells in complete culture medium to a final concentration of 5,000-10,000 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. A typical 8-point, 3-fold dilution series might range from 10 µM to 0.004 µM.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including "vehicle control" wells) is identical and non-toxic (typically ≤0.1%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Include "medium only" wells for background subtraction.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to fully dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Abs_sample / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Compound IDScaffoldR-GroupIC50 (µM)
PPY-0014-Cl-5-Et-Pyrrolo[2,3-d]pyrimidine-Phenyl5.21
PPY-0024-Cl-5-Et-Pyrrolo[2,3-d]pyrimidine-3-Fluorophenyl1.78
PPY-0034-Cl-5-Et-Pyrrolo[2,3-d]pyrimidine-4-Aminophenyl0.45
Staurosporine(Positive Control)N/A0.015

Module 2: Target Engagement - Are You Hitting the Target?

Scientific Rationale

A compound can be cytotoxic for many reasons, including off-target effects or non-specific toxicity. To build a compelling case for a mechanism-driven drug candidate, it is imperative to demonstrate that the compound physically interacts with its intended protein target within the complex milieu of a living cell.[13] Target engagement assays provide this crucial piece of evidence.[14]

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for assessing target engagement.[15] It is based on the principle of ligand-induced thermal stabilization: when a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[16][17] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift" that indicates direct binding.[18]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells expressing the target kinase of interest.

  • Test compound and vehicle (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Lysis Buffer (e.g., RIPA buffer with inhibitors).

  • Equipment: PCR thermocycler for heating, centrifuge, equipment for Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency in appropriate culture dishes.

    • Treat cells with the test compound (e.g., at 10x its viability IC50) or vehicle for 1-2 hours in the incubator.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each temperature point by Western blot (see Module 3 for a detailed protocol) using a primary antibody specific to the target kinase.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Aliquot A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Lyse Cells C->D E 5. Centrifuge (Separate Soluble/Pellet) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Analyze by Western Blot F->G

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA). This diagram outlines the key steps from cell treatment to final analysis.

Data Analysis and Presentation: The Western blot bands corresponding to the soluble target protein are quantified using densitometry. The intensity at each temperature is plotted, generating a "melting curve." In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm).

CompoundTreatmentApparent Tm (°C)Thermal Shift (ΔTm, °C)Interpretation
PPY-003Vehicle52.5-Baseline Stability
PPY-0035 µM57.0+4.5Strong Target Engagement
PPY-001Vehicle52.6-Baseline Stability
PPY-0015 µM53.0+0.4Negligible Engagement

Module 3: Target Activity - Probing Downstream Signaling

Scientific Rationale

Confirming target engagement is a critical milestone. The final piece of the puzzle is to demonstrate that this binding event has a functional consequence: the inhibition of the target kinase's enzymatic activity. Instead of using purified enzymes, a cell-based approach provides more physiologically relevant data by measuring the inhibition of the kinase in its natural signaling network.[19][20]

The most direct way to measure kinase activity in cells is to quantify the phosphorylation of its immediate downstream substrate.[21] Western blotting with phospho-specific antibodies is the gold-standard technique for this purpose.[22] By comparing the level of a specific phosphorylated protein in treated versus untreated cells, we can directly infer the activity of the upstream kinase.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

Materials:

  • Cell line and culture reagents.

  • Test compounds and vehicle (DMSO).

  • Lysis Buffer: RIPA or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent (e.g., BCA or Bradford).

  • Laemmli sample buffer (2x).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: One specific for the phosphorylated target (e.g., anti-p-Akt Ser473) and one for the total protein (e.g., anti-total Akt).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Lysis:

    • Seed cells and grow to 70-80% confluency. Serum-starve overnight if necessary to reduce basal phosphorylation.

    • Treat cells with various concentrations of the test compound for a predetermined time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration of each sample.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE and Protein Transfer:

    • Load the denatured samples into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

    • Incubate the membrane with the primary phospho-specific antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Crucial for Normalization):

    • After imaging, strip the membrane of the phospho-antibody (using a mild stripping buffer) and re-probe with the antibody against the total protein. This ensures that any decrease in the phospho-signal is due to kinase inhibition, not a change in the total amount of protein.

Signaling_Pathway Western blot measures the reduction of p-Substrate cluster_0 Receptor Target Kinase (e.g., RTK) Substrate Downstream Substrate Receptor->Substrate Phosphorylates Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Receptor Binds & Inhibits pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Figure 3: Mechanism of Action Analysis. Inhibition of a target kinase by a pyrrolopyrimidine derivative prevents the phosphorylation of its downstream substrate.

Data Analysis and Presentation: Quantify the band intensities for both the phospho-protein and the total protein. Calculate the ratio of phospho-protein to total protein for each sample. Normalize these values to the vehicle control to determine the percent inhibition of downstream signaling.

CompoundConcentration (µM)Phospho-Substrate / Total Substrate Ratio% Inhibition of Signaling
Vehicle01.000%
PPY-0030.10.6238%
PPY-0030.50.1585%
PPY-0032.00.0496%

Conclusion: Synthesizing a Data-Driven Decision

By systematically applying this three-module assay cascade, researchers can build a comprehensive profile for each this compound derivative. The ultimate goal is to integrate these distinct datasets to select lead compounds with the most promising therapeutic potential. An ideal candidate will exhibit a clear correlation across all assays: potent cytotoxicity that is driven by strong, on-target engagement, resulting in the robust inhibition of the intended signaling pathway.

Summary Data for Lead Candidate Selection:

Compound IDCell Viability IC50 (µM)Target Engagement ΔTm (°C)Signaling Inhibition IC50 (µM)Overall Assessment
PPY-0015.21+0.4>10Inactive; poor target engagement.
PPY-0021.78+1.53.5Moderate activity; weak engagement.
PPY-0030.45 +4.5 0.38 Potent, on-target inhibitor. Strong lead.

This integrated approach ensures that the progression of compounds is based on a solid mechanistic foundation, increasing the probability of success in later-stage preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various kinase inhibitors and other pharmaceuticals, optimizing its preparation is crucial for efficient drug discovery and development pipelines.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the critical chlorination step of the 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one precursor.

Issue 1: Low or No Yield of the Desired 4-Chloro Product, with Starting Material Recovered After Workup.

Question: My TLC and LC-MS analysis of the crude reaction mixture indicates the consumption of the starting material, but after the aqueous workup, I predominantly isolate the initial 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. What could be the cause?

Answer: This is a frequent challenge and is most likely due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[4] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is susceptible to moisture and can be unstable in the presence of strong acids or bases.[4] The workup procedure, especially the quenching of excess phosphorus oxychloride (POCl₃), is critical to prevent this reversion.

Recommended Solutions:

  • Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[4] This significantly minimizes the exothermicity of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.

  • Careful Quenching: A "reverse quench" is often effective. This involves slowly and carefully adding the cooled reaction mixture to crushed ice or an ice-water slurry with vigorous stirring.[4] Alternatively, after removing the bulk of the POCl₃, the residue can be diluted with an inert organic solvent like dichloromethane (DCM) before being slowly added to the ice-water mixture.[4]

  • Controlled Neutralization: Use a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[4] Strong bases can accelerate the hydrolysis of the product. The pH should be carefully adjusted to a neutral or slightly basic range (pH 7-8).

Issue 2: Incomplete Conversion of the Starting Material.

Question: My reaction seems to stall, and a significant amount of the 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one remains unreacted, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion can stem from several factors, including insufficient reaction temperature, inadequate amount of the chlorinating agent, or deactivation of the reagent.

Recommended Solutions:

  • Temperature and Time Optimization: Ensure the reaction is conducted at an appropriate temperature. While some procedures use neat POCl₃ at reflux, others employ a high-boiling inert solvent. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

  • Addition of a Base/Catalyst: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), pyridine, or triethylamine (TEA) can significantly accelerate the reaction.[4] These bases can act as catalysts and also serve to neutralize the HCl generated during the reaction, which can sometimes inhibit the process.

  • Use of Co-solvents: While the reaction can be performed in neat POCl₃, utilizing a high-boiling inert solvent such as toluene or sulfolane can sometimes improve solubility and prevent degradation of the starting material or product.[4]

  • Alternative Chlorinating Systems: In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective than POCl₃ alone, though this should be approached with caution due to the increased reactivity.[4]

Issue 3: Formation of Significant Impurities or Byproducts.

Question: My TLC plate shows multiple spots, and the purity of my isolated product is low. What are the likely side products, and how can I minimize their formation?

Answer: The formation of byproducts can be attributed to the harsh reaction conditions or the inherent reactivity of the starting material and product.

Potential Side Reactions and Solutions:

  • N-Chlorination or Ring Chlorination: While chlorination is desired at the 4-position, it can sometimes occur at other positions on the heterocyclic ring system, especially with prolonged reaction times or excessively high temperatures.

    • Solution: Optimize the reaction time and temperature to favor the formation of the desired 4-chloro product. Careful monitoring of the reaction progress is key.

  • Degradation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to the highly acidic and high-temperature conditions of the chlorination reaction, leading to decomposition and the formation of tarry materials.

    • Solution: Meticulously control the reaction temperature and duration. The use of a co-solvent can sometimes mitigate decomposition by allowing for lower reaction temperatures.

  • Incomplete Hydrolysis of Intermediates: The reaction proceeds through phosphorylated intermediates. If the workup is not sufficiently robust, these intermediates may persist.

    • Solution: Ensure a thorough aqueous workup to completely hydrolyze any reactive intermediates.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yields can vary significantly depending on the specific protocol and scale. Reported yields for analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidines range from moderate to high, with some optimized procedures achieving yields of over 80%.[5]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: While POCl₃ is the most commonly used reagent for this transformation, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or oxalyl chloride might be employed, often in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).[6][7][8] However, these may require significant optimization and could lead to different side product profiles.

Q3: How should I purify the final product?

A3: The crude product, which is typically a solid, can often be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.[4] If recrystallization does not yield the desired purity, column chromatography on silica gel is a viable alternative.

Q4: What are the critical safety precautions when working with POCl₃?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[9] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All glassware should be thoroughly dried before use to prevent uncontrolled reactions.

III. Experimental Protocols and Data

Data Presentation

The following table summarizes various reported reaction conditions for the chlorination of the parent 7H-pyrrolo[2,3-d]pyrimidin-4-one, which can serve as a starting point for optimizing the synthesis of the 5-ethyl analog.

Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃NoneNeat80-1002-4Not Specified[4]
POCl₃N,N-DiisopropylethylamineToluene50Not Specified84[5]
POCl₃PyridineSulfolane70-750.5-1.5High (not quantified)[4]
POCl₃/PCl₅ (3:1)NoneNeatReflux8-10Not Specified[4]
Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is adapted from a high-yield method reported for the parent compound and is a good starting point for the 5-ethyl derivative.[5]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the complete addition of the base, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).

Visualization of Key Processes

Chlorination Reaction Pathway

G A 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one B POCl3, DIPEA, Toluene, 50°C A->B C This compound B->C

Caption: General reaction scheme for the chlorination step.

Troubleshooting Workflow for Low Yield

G start Low Yield of 4-chloro Product q1 Starting material recovered after workup? start->q1 a1_yes Yes: Likely hydrolysis q1->a1_yes Yes q2 No: Incomplete reaction q1->q2 No sol1 Optimize quench (reverse quench) Remove excess POCl3 before workup Use mild base for neutralization a1_yes->sol1 sol2 Increase temperature/time Add tertiary amine base Consider co-solvent q2->sol2

Caption: Decision tree for troubleshooting low product yield.

IV. References

  • Benchchem Technical Support Center for Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds.

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • Review Article on Vilsmeier-Haack Reaction.

  • Vilsmeier-Haack Reaction. YouTube.

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.

  • Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents.

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.

  • 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate.

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed.

References

Technical Support Center: Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is a foundational building block for numerous kinase inhibitors. Achieving high purity is critical for downstream applications, yet the synthesis is often plagued by the formation of characteristic impurities. This document provides a structured troubleshooting guide in a question-and-answer format to address common challenges, enhance yield, and ensure the quality of the final product.

Frequently Asked Questions (FAQs)
Q1: After my aqueous workup, I see a significant amount of my starting material, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one, even though TLC of the crude reaction mixture showed full conversion. What is the primary cause?

A: This is the most common issue encountered and is almost certainly due to the hydrolysis of the target molecule. The C4-chloro group on the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic attack, particularly by water, which reverts the product to the corresponding pyrimidin-4-one starting material.[1][2] This hydrolysis is accelerated under both acidic and basic conditions, which are often present during the workup phase when quenching the chlorinating agent (e.g., phosphorus oxychloride, POCl₃).[1]

Q2: My final product is contaminated with a species that has a mass corresponding to a dichloro- adduct. How is this formed and how can I prevent it?

A: This impurity is likely 2,4-dichloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine . It arises from over-chlorination of the pyrimidin-4-one precursor. The pyrimidine ring has two positions (C2 and C4) that are susceptible to chlorination. While the C4 position is generally more reactive, harsh reaction conditions such as excessive temperature, prolonged reaction times, or a high concentration of the chlorinating agent can lead to the formation of this undesired dichloro byproduct.[3] To minimize its formation, it is crucial to carefully control the reaction stoichiometry and temperature.

Q3: I've noticed a minor impurity with a mass 36 Da less than my product. What could this be?

A: This impurity is likely the dechlorinated product, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine . While less common than hydrolysis or over-chlorination, reductive dechlorination can occur, especially if certain metals or reducing agents are inadvertently present. Some reagents or catalysts used in prior steps, if not fully removed, could potentially facilitate this side reaction.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental observations, identifies the probable causes, and provides actionable solutions to mitigate impurity formation.

Problem 1: Significant Starting Material (5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one) in Final Product
  • Observation: HPLC/LCMS analysis shows a major peak corresponding to the starting material. NMR will show the disappearance of the characteristic pyrrole proton signal and changes in the pyrimidine region.

  • Primary Cause: Hydrolysis of the 4-chloro product during aqueous workup.[1]

  • Causality: The quenching of excess POCl₃ with water is highly exothermic and generates strong acids (HCl and phosphoric acid), creating an ideal environment for the hydrolysis of the acid-sensitive product. Using strong bases like NaOH for neutralization can also promote hydrolysis.[1][4]

  • Recommended Solutions:

    • Minimize Water Contact: Before the aqueous quench, remove the bulk of the excess POCl₃ under reduced pressure (e.g., via a rotary evaporator). This dramatically reduces the exothermicity and the amount of acid generated.[1]

    • Controlled Reverse Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel of crushed ice or ice-water. This "reverse quench" helps to dissipate heat effectively.[1]

    • Use of a Weak Base: Neutralize the quenched mixture to a pH of 7-8 using a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution instead of strong bases.[1] This prevents the pH from becoming too high, which also catalyzes hydrolysis.

    • Solvent Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to move the product away from the aqueous environment.

Problem 2: Presence of Dichloro Impurity (2,4-dichloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine)
  • Observation: A significant impurity is detected by LCMS with a mass of (M+34)+ relative to the product. The isotopic pattern will show two chlorine atoms.

  • Primary Cause: Over-chlorination of the starting material.

  • Causality: The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system makes it susceptible to multiple chlorinations under forcing conditions. The 2-position becomes a target once the 4-position is chlorinated.

  • Recommended Solutions:

    • Stoichiometric Control: Use a minimal excess of the chlorinating agent (e.g., 2-3 equivalents of POCl₃).

    • Temperature Management: Maintain the recommended reaction temperature. For chlorination with POCl₃ and a base like N,N-diisopropylethylamine (DIPEA), a temperature of around 50°C is often sufficient.[1] Avoid excessive heating or prolonged reflux unless specifically required by a validated protocol.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dichloro byproduct.

Problem 3: Formation of Dark, Tarry, or Insoluble Byproducts
  • Observation: The crude product is a dark oil or contains significant amounts of insoluble, tar-like material, making purification difficult.

  • Primary Cause: Degradation of the starting material or product.

  • Causality: The pyrrolo[2,3-d]pyrimidine core can be unstable under highly acidic and high-temperature conditions, leading to polymerization or decomposition.[5] The ethyl group, being electron-donating, slightly increases the reactivity of the pyrrole ring, which may contribute to instability under harsh Vilsmeier-Haack-type conditions if formylating agents are present.

  • Recommended Solutions:

    • Use of a Co-Solvent: Performing the chlorination in a high-boiling inert solvent such as toluene can help to better control the temperature and prevent localized overheating, which can occur when running the reaction neat in POCl₃.[1]

    • Lower Reaction Temperature: If degradation is severe, consider lowering the reaction temperature and extending the reaction time.

    • Purification Method: If tars are present, consider a purification sequence of filtration through a celite/silica plug to remove baseline material before attempting crystallization or column chromatography.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic path to this compound and the key side reactions that lead to common impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways SM 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Product 4-Chloro-5-ethyl-7H- pyrrolo[2,3-d]pyrimidine SM->Product  POCl₃, Base (Chlorination) OverChlorination 2,4-Dichloro Impurity SM->OverChlorination  Excess POCl₃ High Temp Hydrolysis Hydrolysis Impurity (Starting Material) Product->Hydrolysis  H₂O, H⁺/OH⁻ (Workup) Dechlorination Dechlorinated Impurity Product->Dechlorination  Reducing Agents

Caption: Synthetic pathways and common impurity formation.

Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment

This protocol is a general guideline and may require optimization for your specific system.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C
  • Expected Elution Order:

    • 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (most polar)

    • 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

    • This compound (Product)

    • 2,4-dichloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (least polar)

Protocol 2: Robust Workup Procedure to Minimize Hydrolysis

This protocol is based on best practices to avoid hydrolysis of the sensitive 4-chloro product.[1]

  • POCl₃ Removal: After the reaction is deemed complete by TLC/HPLC, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove at least 80% of the excess POCl₃.

  • Prepare Quench Vessel: In a separate flask, prepare a mixture of crushed ice and water (approx. 10 volumes relative to the starting material). Begin vigorous stirring.

  • Controlled Quench: Slowly add the concentrated reaction mixture dropwise to the ice/water slurry, ensuring the internal temperature of the quench vessel does not exceed 10°C.

  • Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous slurry is between 7.5 and 8.5. Monitor the pH carefully.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Caption: Robust workup workflow to prevent hydrolysis.

References

Technical Support Center: Synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is crucial in the development of various therapeutic agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common and complex challenges encountered during its synthesis, with a focus on mitigating side reactions and optimizing product purity and yield.

Troubleshooting Guide: Common Side Reactions & Impurities

This section delves into the specific issues that can arise during the chlorination of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one to produce the target compound.

Issue 1: Low Yield of this compound with Recovery of Starting Material

Question: My reaction, monitored by TLC, appears to go to completion. However, after the aqueous workup, I predominantly isolate the starting material, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. What is causing this, and how can I prevent it?

Answer: This is a frequent and well-documented issue arising from the hydrolysis of the desired 4-chloro product back to the starting hydroxypyrimidine during the aqueous workup.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is susceptible to hydrolysis, especially under acidic conditions generated during the quenching of excess phosphorus oxychloride (POCl₃).[1]

Causality and Mitigation Strategies:

  • Aggressive Quenching: The violent and exothermic reaction of POCl₃ with water generates significant amounts of hydrochloric acid (HCl), which catalyzes the hydrolysis of the product.

    • Solution 1: Pre-Quench Distillation: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically lessens the exothermicity of the quench and reduces the acid generated.

    • Solution 2: Controlled Reverse Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel of crushed ice or an ice/water slurry. This "reverse quench" helps to dissipate heat more effectively.

  • Sub-optimal pH during Workup: A low pH during extraction will favor the hydrolyzed product.

    • Solution: Careful Neutralization: After quenching, cautiously neutralize the mixture to a pH of 7-8 using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like NaOH, as they can also promote hydrolysis and other side reactions.

Issue 2: Formation of a Significant Impurity with a Higher Molecular Weight

Question: I am observing a persistent, less polar impurity in my crude product that I am struggling to remove by simple recrystallization. What could this be?

Answer: A likely candidate for this impurity is the N7-alkylated or N7-acylated byproduct. The pyrrole nitrogen (N7) is nucleophilic and can react with electrophiles present in the reaction mixture.

Causality and Mitigation Strategies:

  • Reaction with Dichloromethane (if used as solvent): While less common, under certain conditions, the N7-anion can be alkylated by the solvent.

  • Reaction with POCl₃ or Intermediates: More commonly, the N7-position can be phosphorylated or react with other activated intermediates. This is particularly relevant if the reaction is run at high temperatures for extended periods.

    • Solution 1: Use of a Non-Reactive Solvent: Toluene is a common and effective solvent for this reaction that avoids solvent-based alkylation.[1]

    • Solution 2: Controlled Temperature and Reaction Time: Maintain the reaction temperature as recommended (often around 50-80°C) and monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed.[1]

    • Solution 3: N-Protection Strategy: For particularly challenging cases or when scaling up, protection of the N7-position with a suitable protecting group (e.g., tosyl or SEM) can be employed prior to chlorination. However, this adds extra steps to the synthesis.

Issue 3: Observation of Di-chlorinated Byproducts

Question: My mass spectrometry analysis indicates the presence of a di-chlorinated species. How is this forming and how can it be avoided?

Answer: The most probable di-chlorinated byproduct is 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This can arise if the 5-ethyl group is labile under the reaction conditions and is replaced by a chlorine atom. A less likely, but possible, side reaction is chlorination on the ethyl side chain.

Causality and Mitigation Strategies:

  • Harsh Reaction Conditions: Aggressive heating or prolonged reaction times can lead to the degradation of the 5-ethyl group and subsequent chlorination at the C5 position.

    • Solution: Milder Chlorinating Agents and Conditions: While POCl₃ is standard, a mixture of POCl₃ and PCl₅ can sometimes provide more controlled chlorination at lower temperatures.[2] The use of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can also accelerate the desired reaction, allowing for lower temperatures and shorter reaction times.[1]

  • Vilsmeier-Haack Type Side Reactions: POCl₃ in the presence of a solvent like DMF can form a Vilsmeier reagent, which is a potent electrophile. This could potentially react with the electron-rich pyrrole ring or the ethyl substituent.

    • Solution: Solvent Choice: If over-chlorination is a persistent issue, avoiding DMF as a solvent or catalyst is recommended. Toluene is a more inert choice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorination of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃?

A1: The optimal temperature can vary depending on the solvent and the presence of additives. In neat POCl₃, temperatures around 80-100°C are often used.[1] However, in the presence of a solvent like toluene and a base such as DIPEA, the reaction can often be run effectively at a lower temperature, for instance, 50°C.[1] It is always recommended to monitor the reaction by TLC to determine the optimal balance between reaction rate and impurity formation.

Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃?

A2: While thionyl chloride is a common chlorinating agent for converting hydroxyl groups to chlorides, POCl₃ is generally the reagent of choice for this specific heterocyclic system. The reaction mechanism with POCl₃ is well-established for this class of compounds. Using SOCl₂ would likely require significant re-optimization of the reaction conditions.

Q3: How can I effectively purify the crude this compound?

A3: The crude product is typically a solid.

  • Recrystallization: For moderately pure material, recrystallization from a suitable solvent like toluene or an ethanol/water mixture is often effective.[1]

  • Silica Gel Chromatography: If significant impurities are present, column chromatography on silica gel is the recommended method. A gradient elution system, for example, with ethyl acetate in hexanes, can be used to separate the desired product from less polar byproducts and more polar starting material or hydrolyzed product.

Q4: What is the role of a tertiary amine base like DIPEA in this reaction?

A4: A tertiary amine base serves two primary functions. Firstly, it acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting material and the product, which can inhibit the reaction and promote side reactions. Secondly, it can act as a catalyst, accelerating the rate of the chlorination reaction.[1]

Experimental Protocols

Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is adapted from high-yield procedures for the synthesis of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and is applicable to the 5-ethyl derivative.[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask to form a slurry, followed by the addition of phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the complete addition of the base, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from toluene or by column chromatography on silica gel.

Data Presentation

ParameterCondition 1 (Neat POCl₃)Condition 2 (POCl₃/DIPEA in Toluene)
Chlorinating Agent POCl₃POCl₃
Base/Additive NoneN,N-Diisopropylethylamine
Solvent NeatToluene
Temperature (°C) 80-10050
Typical Time (h) 2-42-4
Reported Yield (%) Variable, often lowerHigh (e.g., 84% for parent)[3]
Key Considerations Harsh conditions, potential for more byproductsMilder conditions, better control

Visualizations

Synthesis_Pathway cluster_reaction Chlorination cluster_workup Aqueous Workup SM 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Pdt This compound SM->Pdt POCl₃, DIPEA, Toluene, 50°C SP2 N7-Alkylated/Acylated Byproduct SM->SP2 Side Reaction (High Temp) SP3 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine SM->SP3 Over-chlorination (Harsh Conditions) SP1 Hydrolysis Product (Starting Material) Pdt->SP1 H₂O, H⁺

Caption: Main reaction and potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield of Desired Product? q1 Is Starting Material Recovered? start->q1 a1_yes Likely Hydrolysis During Workup q1->a1_yes Yes a1_no Incomplete Reaction or Degradation q1->a1_no No sol1 Optimize Quenching (Reverse Quench, Pre-distillation) a1_yes->sol1 sol2 Ensure Neutral pH During Extraction a1_yes->sol2 sol3 Increase Reaction Time/Temp with Caution a1_no->sol3 sol4 Check Reagent Purity/Activity a1_no->sol4

Caption: Troubleshooting workflow for low product yield.

References

improving solubility of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Improving the Solubility of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine for In Vitro Assays

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical strategies for tackling a common yet critical challenge in preclinical research: the poor aqueous solubility of promising compounds like this compound. Pyrrolo[2,3-d]pyrimidine scaffolds are vital in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, their typically hydrophobic and crystalline nature often leads to solubility issues that can compromise the integrity of in vitro assays.[1][3]

This document moves beyond simple protocols to explain the causality behind each solubilization strategy. Our goal is to empower you to not only solve immediate solubility problems but also to develop a robust, logical workflow for future compounds. Every recommendation is grounded in established physicochemical principles to ensure your experimental setup is both effective and self-validating.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and hurdles researchers face.

Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?

A1: The first step is to prepare a concentrated stock solution in a suitable organic solvent. For pyrrolo[2,3-d]pyrimidine derivatives, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point due to its strong solubilizing power for a wide range of polar and nonpolar compounds.[3][4] Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which is critical for avoiding solvent-induced artifacts.

Q2: I successfully dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the predominantly aqueous final solution.[5][6] When the DMSO concentration is drastically lowered by dilution, the water molecules cannot keep the hydrophobic compound solvated, leading to precipitation.[5]

To fix this, you need a systematic approach to identify a suitable formulation. The primary strategies, detailed in the Troubleshooting Guide below, are:

  • Co-Solvent Optimization: Determine the maximum tolerable percentage of DMSO or other co-solvents in your assay.

  • pH Adjustment: Investigate if your compound's solubility is pH-dependent.

  • Use of Surfactants: Employ detergents to form micelles that encapsulate the compound.

  • Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7][8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity, but sensitive lines may be affected by as little as 0.1%.[5] It is critical to perform a vehicle tolerance study for your specific cell line and assay duration. Run a dose-response curve of DMSO alone (e.g., from 0.05% to 2%) and measure the same endpoint as your main experiment (e.g., cell viability, enzyme activity) to establish a safe concentration limit.[9]

Q4: How do I properly control for the effects of the solubility-enhancing excipients in my experiment?

A4: Every experiment must include a vehicle control .[10] This control contains the exact same concentration of all solubilizing agents (DMSO, surfactants, etc.) as your highest test concentration, but without the compound.[10][11] This allows you to distinguish between the effect of your compound and any background effects from the formulation itself.[10][12] For example, some solvents like ethanol can have biological effects on their own.[13]

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols for systematically improving the solubility of this compound.

Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for addressing solubility issues.

SolubilityWorkflow start Start: Compound Precipitates in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Assay Buffer stock->dilute precip Precipitation Observed? dilute->precip cosolvent Strategy 1: Optimize Co-solvent % precip->cosolvent Yes success Success: Proceed with Assay (Include Vehicle Control) precip->success No ph_adjust Strategy 2: Adjust Buffer pH cosolvent->ph_adjust Still Precipitates cosolvent->success Soluble surfactant Strategy 3: Add Surfactants ph_adjust->surfactant Still Precipitates ph_adjust->success Soluble cyclodextrin Strategy 4: Use Cyclodextrins surfactant->cyclodextrin Still Precipitates surfactant->success Soluble cyclodextrin->success Soluble

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-Solvent Optimization

Co-solvents work by reducing the polarity of the bulk solvent (water), thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic compound.[14][15]

Protocol 1: Determining Maximum Tolerated Co-Solvent Concentration

  • Prepare a 20 mM stock of this compound in 100% DMSO.

  • Set up a serial dilution in your final assay buffer (e.g., PBS or cell culture media) to achieve final DMSO concentrations of 2%, 1%, 0.5%, 0.25%, and 0.1%. The final compound concentration should be your target assay concentration (e.g., 10 µM).

  • Incubate under your standard assay conditions (e.g., 37°C for 2 hours).

  • Visually inspect for precipitation (cloudiness or visible particles). For a more quantitative measure, read the absorbance at 600 nm (A600); an increase indicates scattering from precipitated material.

  • Identify the highest DMSO concentration that remains clear. This is your working limit.

Table 1: Properties of Common Co-Solvents for In Vitro Assays

Co-SolventTypeTypical Max Assay Conc.Notes
DMSO Aprotic Polar0.1 - 1%Strong solubilizer, but can be toxic to some cell lines.[5]
Ethanol Protic Polar0.1 - 1%Less toxic than DMSO, but can have biological effects (e.g., on estrogen receptors).[13]
PEG 400 Polymer1 - 5%Generally low toxicity; can enhance solubility significantly.[14][16]
Glycerol Polyol1 - 10%Low toxicity, but higher viscosity can be an issue.
Strategy 2: pH Adjustment

The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated. This makes its solubility potentially sensitive to pH. As a weak base, its solubility is expected to increase in more acidic conditions (lower pH) where it becomes ionized.[17][18][19][20]

Protocol 2: pH Solubility Screening

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is appropriate for your assay.

  • Add an excess amount of solid this compound to a small volume of each buffer.

  • Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH to determine the optimal pH range. If your assay allows, adjust the buffer pH to maximize solubility.[21]

Strategy 3: Use of Surfactants (Detergents)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them in the aqueous medium.[22]

MicelleFormation Mechanism of Surfactant Solubilization cluster_0 Micelle Core (Hydrophobic) Compound Drug surfactant_head Hydrophilic Head surfactant_head->s1 surfactant_head->s2 surfactant_head->s3 surfactant_head->s4 surfactant_head->s5 surfactant_head->s6 surfactant_head->s7 surfactant_head->s8 surfactant_tail Hydrophobic Tail

Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.

Protocol 3: Surfactant Screening

  • Select non-ionic surfactants , which are generally milder and less denaturing to proteins, making them suitable for many biological assays.[22] Common choices include Tween® 80 and Pluronic® F-68.[23][24]

  • Prepare stock solutions of the surfactants (e.g., 1% w/v) in your assay buffer.

  • Create a dilution series of your compound (from your DMSO stock) in assay buffers containing various final concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1%).

  • Equilibrate and inspect for solubility as described in Protocol 1.

  • Crucially, run a vehicle control with the surfactant alone to ensure it does not interfere with your assay endpoint (e.g., enzyme activity, cell viability).[23]

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][25] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[8][25][26]

Protocol 4: Cyclodextrin Screening

  • Select a cyclodextrin. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[26]

  • Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add your compound (from a DMSO stock to facilitate initial mixing) to the cyclodextrin solution. The molar ratio of cyclodextrin to compound is key; start by screening ratios from 10:1 to 100:1.

  • Mix thoroughly and allow time for complex formation (e.g., vortex and incubate for 1-2 hours at room temperature).

  • Perform a final dilution into the assay buffer to reach your target compound concentration. The large cyclodextrin molecule should keep the compound in solution.

  • Validate with a vehicle control containing the same final concentration of HP-β-CD.

References

preventing decomposition of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. As a chlorinated heteroaromatic compound, its reactivity makes it a versatile building block but also renders it susceptible to specific decomposition pathways if not handled and stored correctly. This guide provides in-depth, field-proven insights into preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is crucial to keep it in a dry (desiccated) environment , away from light.[1][2]

Q2: What are the primary signs of decomposition?

The most common indicators of degradation are a change in physical appearance (e.g., discoloration from an off-white solid to a yellowish or brownish hue) and the appearance of new, more polar spots on Thin-Layer Chromatography (TLC) or new peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The primary degradation product is the corresponding hydrolyzed species, 7H-pyrrolo[2,3-d]pyrimidin-4-one.[3]

Q3: Is this compound sensitive to air or light?

While the primary sensitivity is to moisture and nucleophiles, it is best practice for complex organic molecules to minimize exposure to air and light.[4] Oxygen can potentially lead to oxidative side products over extended periods, and UV light can provide the energy to initiate degradation. Therefore, storage in an amber vial under an inert atmosphere is strongly recommended.

Q4: Can I store this compound in solution?

Long-term storage in solution is not recommended , especially in protic solvents like methanol or ethanol, which can act as nucleophiles and displace the chlorine atom. If you must store a solution for a short period (e.g., a few days for immediate use), use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Store the solution at -20°C under an inert atmosphere. Always re-qualify the solution's purity before use if stored for more than 24 hours.

Troubleshooting Guide: Storage & Handling Issues

This guide addresses specific problems you may encounter, explaining the underlying chemistry and providing actionable solutions.

Issue 1: My compound, which was pure upon receipt, now shows a significant impurity peak in my LC-MS analysis.

  • Question: I ran an LC-MS of my stored material and see a new peak with a mass corresponding to the replacement of chlorine with a hydroxyl group (-OH). What happened?

  • Answer: This is a classic sign of hydrolysis. The 4-position on the pyrrolo[2,3-d]pyrimidine ring is highly electrophilic due to the electron-withdrawing effect of the pyrimidine nitrogens and the chlorine atom.[1] This makes it susceptible to nucleophilic aromatic substitution (SNAr). Water is a common nucleophile that can attack this position, leading to the displacement of the chloride ion and the formation of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This process is accelerated by the presence of acids or bases.[2][3]

    • Causality: The issue likely stems from improper storage that allowed the compound to be exposed to atmospheric moisture. This can happen if the container was not sealed tightly, was opened frequently in a humid environment, or if it was stored in a non-desiccated space.

    • Solution:

      • Prevent Future Issues: Always store the compound in a desiccator, preferably inside a freezer (-20°C).

      • Proper Handling: When using the compound, allow the container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid.

      • Inert Atmosphere: Backfill the container with a dry, inert gas like argon or nitrogen before resealing to displace any ambient air and moisture.

Issue 2: The solid material has changed color from white/off-white to yellow or brown.

  • Question: My solid this compound has developed a distinct color over time. Is it still usable?

  • Answer: Discoloration often indicates the formation of minor impurities or oligomeric byproducts, even if the bulk of the material is intact. While the compound might still be suitable for some applications, the color change is a warning sign of slow decomposition.

    • Causality: This can be caused by prolonged storage at room temperature, exposure to light, or trace amounts of acid or base that catalyze slow degradation pathways. The presence of even small amounts of hydrolyzed product can release HCl, which can then catalyze further decomposition.[5]

    • Solution:

      • Purity Check: Re-analyze the material by HPLC or LC-MS to quantify the purity. If it is still >95% pure, it may be usable, but you should consider re-purification by column chromatography or recrystallization if your application is sensitive to impurities.

      • Segregation: If you have multiple batches, use the oldest stock first and strictly adhere to the ideal storage conditions (see Table 1) for newer material.[4]

Visualization of Primary Decomposition Pathway

The primary mechanism of degradation during storage is hydrolysis. This SNAr reaction is often the root cause of purity loss.

Decomposition cluster_main Hydrolysis of this compound Reactant 4-Chloro-5-ethyl-7H- pyrrolo[2,3-d]pyrimidine Product 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Hydrolyzed Impurity) Reactant->Product SₙAr Reaction H2O H₂O (Moisture) H2O->Product HCl HCl (byproduct) Product->HCl releases

Caption: Primary hydrolytic decomposition pathway.

Storage Troubleshooting Workflow

Use this decision tree to diagnose and resolve storage issues.

Troubleshooting Start Observe signs of decomposition? (e.g., color change, new TLC/LCMS spot) CheckMoisture Was compound exposed to moisture or humidity? Start->CheckMoisture Yes ActionOK No action needed. Continue with best practices. Start->ActionOK No CheckTemp Was compound stored at room temperature? CheckMoisture->CheckTemp No ActionStoreDry Action: Store in desiccator at -20°C. Allow to warm before opening. CheckMoisture->ActionStoreDry Yes CheckAtmosphere Was container sealed under inert gas? CheckTemp->CheckAtmosphere No ActionStoreCold Action: Transfer to -20°C freezer for long-term storage. CheckTemp->ActionStoreCold Yes ActionInertGas Action: Backfill container with Argon or Nitrogen before sealing. CheckAtmosphere->ActionInertGas No ActionRepurify Consider re-purification if purity is compromised for critical steps. CheckAtmosphere->ActionRepurify Yes ActionStoreDry->ActionRepurify ActionStoreCold->ActionRepurify ActionInertGas->ActionRepurify

Caption: Decision tree for troubleshooting storage issues.

Data Summary & Protocols

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lowerSlows the rate of all potential decomposition reactions.[6]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[7]
Environment Desiccated (in a desiccator)Provides a moisture-free environment, which is the most critical factor for preventing hydrolysis.[2][8]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects the compound from light.[1]
Incompatibilities Strong acids, strong bases, protic solventsThese materials can catalyze or directly participate in the nucleophilic substitution of the chlorine atom.[2][3][9]
Protocol: Experimental Stability Assessment

This protocol provides a self-validating system to assess the stability of this compound under your laboratory's specific conditions.

Objective: To quantify the rate of degradation under various storage conditions.

Materials:

  • High-purity (>98%) this compound

  • Several small amber glass vials with PTFE-lined caps

  • HPLC or LC-MS system with a C18 column

  • Desiccator

  • Source of inert gas (Argon or Nitrogen)

  • Analytical balance

  • Anhydrous solvents (e.g., Acetonitrile) for sample preparation

Methodology:

  • Initial Analysis (T=0):

    • Prepare a standard stock solution of the compound in anhydrous acetonitrile.

    • Immediately analyze this solution by a validated HPLC/LC-MS method to establish the initial purity (T=0 baseline). Record the peak area of the parent compound.

  • Sample Preparation:

    • Aliquot 5-10 mg of the solid compound into four separate, labeled amber vials.

    • Vial 1 (Control): Backfill with argon, seal tightly, wrap with parafilm, and place in a desiccator inside a -20°C freezer.

    • Vial 2 (Room Temp, Dark, Dry): Backfill with argon, seal tightly, and place in a desiccator at room temperature, protected from light.

    • Vial 3 (Room Temp, Air, Humid): Leave the vial open to the ambient lab atmosphere for 5 minutes, then seal. Store at room temperature on the benchtop.

    • Vial 4 (-20°C, Air): Leave the vial open to the ambient lab atmosphere for 5 minutes, then seal. Store in a -20°C freezer (not in a desiccator).

  • Time-Point Analysis:

    • After 1 week, 2 weeks, 4 weeks, and 8 weeks, remove a small sample (~1 mg) from each vial.

    • Accurately weigh the sample and prepare a solution in anhydrous acetonitrile at the same concentration as the T=0 standard.

    • Analyze immediately by HPLC/LC-MS using the same method.

  • Data Analysis:

    • Calculate the purity of the compound at each time point by comparing the peak area of the parent compound to the total peak area of all components.

    • Identify and quantify the major degradant (likely the hydrolyzed product).

    • Plot the % purity vs. time for each condition to visualize the stability profile.

Table 2: Example Stability Study Data
Storage ConditionTime Point% Purity (Parent Compound)Major Impurity (Hydrolyzed Product)
Control (-20°C, Inert, Dry) 8 Weeks99.5%<0.5%
Room Temp, Inert, Dry 8 Weeks98.0%1.8%
-20°C, Air 8 Weeks97.2%2.5%
Room Temp, Air, Humid 8 Weeks85.1%14.2%

This data clearly demonstrates that exposure to moisture, even at low temperatures, is the most significant factor in decomposition.

References

overcoming poor reactivity of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine in amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the amination of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic intermediate. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors, including the JAK inhibitor Tofacitinib.[1][2]

The C4-chloro substituent is the key reactive handle for introducing amine nucleophiles; however, its reactivity can be deceptively low, leading to failed reactions, low yields, and byproduct formation.[3][4] The presence of the electron-donating 5-ethyl group can further slightly deactivate the C4 position towards nucleophilic attack compared to the unsubstituted parent scaffold, making robust and optimized conditions essential for success. This guide provides in-depth, field-proven insights to help you troubleshoot and overcome these common challenges.

Frequently Asked Questions (FAQs)

Q1: My amination reaction with this compound is failing or giving very low yields. What are the most common culprits?

A: This is a frequent issue. The primary reasons often fall into two categories depending on your chosen method:

  • For Palladium-Catalyzed (Buchwald-Hartwig) Amination:

    • Inappropriate Ligand: Heteroaryl chlorides are notoriously challenging substrates for oxidative addition.[5][6] Your choice of phosphine ligand is the single most critical parameter. Standard ligands like PPh₃ or even first-generation biaryl phosphine ligands may be ineffective. You likely need a more electron-rich and sterically hindered ligand.[7][8]

    • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your precatalyst, or it may be deactivating. Amines themselves can sometimes act as ligands and inhibit the catalyst.[9]

    • Poor Base/Solvent Combination: The solubility of the inorganic base in your reaction solvent is crucial and often underestimated.[5][10] If the base is not sufficiently soluble, it cannot effectively participate in the catalytic cycle.

  • For Classical Nucleophilic Aromatic Substitution (SNAr):

    • Insufficient Electrophilicity: While the pyrimidine ring is electron-withdrawing, it may not be activating enough for reaction with less nucleophilic amines (like anilines or hindered secondary amines) under simple thermal conditions.

    • Protonation of Nucleophile: In acid-catalyzed SNAr, using too much acid can fully protonate your amine, rendering it non-nucleophilic. A delicate balance is required to activate the pyrimidine ring without killing the amine's reactivity.[11][12]

    • Degradation: High temperatures required to force the reaction can lead to decomposition of the starting material or product.[13]

Q2: I see my starting material being consumed, but my desired product yield is low. What are the likely side reactions?

A: This indicates your conditions are promoting a competing reaction pathway. The most common side products are:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, yielding 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. In Pd-catalyzed reactions, this can arise from β-hydride elimination from a Pd-amido intermediate or other decomposition pathways.[14]

  • Hydrolysis/Solvolysis: The chloro group is displaced by water or an alcohol solvent to form the corresponding 4-hydroxy or 4-alkoxy derivative. This is particularly common in acid-catalyzed reactions where water is present or generated, but can also occur with palladium catalysis if using hydroxide bases or wet solvents.[11][12]

  • Biaryl Formation: Homocoupling of the starting material can occur, though this is typically a minor byproduct in aminations.[15]

Q3: Should I use a Palladium-catalyzed method or a classical SNAr for my amination?

A: The choice depends heavily on your amine nucleophile.

  • Use Palladium-Catalyzed Amination (Buchwald-Hartwig) for: A broad range of primary and secondary alkyl and aryl amines, especially those that are less nucleophilic or sterically hindered. This is the most versatile and generally applicable method.[8]

  • Consider Classical SNAr for:

    • Highly Nucleophilic Amines: Simple, unhindered primary or secondary aliphatic amines may react under thermal conditions with a suitable base and polar aprotic solvent.

    • Aniline Derivatives: Acid-catalyzed SNAr in water or alcoholic solvents can be a very effective and economical alternative to palladium catalysis for many aniline derivatives.[11] However, this method is less suitable for aliphatic amines, which are more basic and will be fully protonated under acidic conditions.[12]

Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool, but its success with heteroaryl chlorides like this compound hinges on the careful selection of each reaction component. The general catalytic cycle is shown below.

Buchwald-Hartwig Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-Cl pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺Cl⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L)-NR₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product center_point start_point

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Problem: Low or No Conversion

If you are experiencing poor reactivity, systematically evaluate the following components using the workflow below.

Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_ligand Is the Ligand appropriate for Heteroaryl Chlorides? start->check_ligand check_base Is the Base strong enough and soluble? check_ligand->check_base Yes change_ligand Switch to bulky, electron-rich ligand (e.g., cataCXium® A, tBuXPhos) check_ligand->change_ligand No check_solvent Is the Solvent anhydrous and non-coordinating? check_base->check_solvent Yes change_base Switch to stronger/more soluble base (e.g., NaOtBu, LHMDS) check_base->change_base No check_catalyst Is the Pd Precatalyst fresh and reliable? check_solvent->check_catalyst Yes change_solvent Use dry Toluene, Dioxane, or 2-MeTHF. Avoid CH₃CN, Pyridine. check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes change_catalyst Use a reliable precatalyst (e.g., G3/G4 Palladacycle) check_catalyst->change_catalyst No success Reaction Successful check_temp->success Yes increase_temp Increase temperature (e.g., 80-110 °C) check_temp->increase_temp No change_ligand->start change_base->start change_solvent->start change_catalyst->start increase_temp->start

Caption: Systematic troubleshooting workflow for a failed Buchwald-Hartwig reaction.

Pillar 1: Catalyst & Ligand Selection

The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step. This step is facilitated by ligands that are both sterically bulky and electron-rich, which stabilize the electron-deficient Pd(0) center and promote its insertion into the C-Cl bond.

Ligand TypeRecommended LigandsCausality & Rationale
Dialkylbiaryl Phosphines XPhos, tBuXPhos, RuPhos, BrettPhos[16]Gold Standard for Difficult Couplings: These ligands possess a bulky biaryl backbone that creates a sterically hindered environment around the palladium. The dialkylphosphino group is highly electron-donating. This combination is highly effective for activating unreactive aryl chlorides.[7]
Ferrocene-Based Ligands cataCXium® A, tBu-cataCXium® AHigh Activity & Stability: These ligands are known for their high reactivity and stability, often leading to remarkable catalyst productivity (high turnover numbers).[17] They are particularly effective for coupling both activated and deactivated heteroaryl chlorides.
Other Hindered Ligands BippyPhos, CyPF-tBuSpecialized Applications: These ligands have shown high efficiency and selectivity for the amination of heteroaryl chlorides, sometimes with catalyst loadings as low as 0.0005 mol%.[7][14]

Actionable Advice: If your reaction is failing with a simple ligand like P(tBu)₃ or DPEPhos, the first and most impactful change is to switch to one of the recommended ligands above, such as XPhos or cataCXium® A.

Pillar 2: Base Selection

The base plays a crucial role: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[8] A base that is too weak will not perform this step efficiently. A base that is too strong can cause decomposition of functional groups on your substrates.[5]

BasepKa (of conjugate acid)Typical SolventsPros & Cons
NaOt-Bu ~19Toluene, Dioxane, THFPro: Very strong, high reaction rates, often the most effective.[16] Con: Can degrade base-sensitive functional groups (e.g., esters, nitro groups).[16]
LHMDS ~26Toluene, THFPro: Very strong, useful for substrates with protic functional groups (e.g., -OH).[16] Con: Solid is air-sensitive; can be incompatible with some groups at high temperatures.
Cs₂CO₃ ~10.3 (second pKa)Dioxane, ToluenePro: Excellent functional group tolerance.[5] Con: More expensive, can be difficult to stir on a large scale due to its density and low solubility.
K₃PO₄ ~12.3 (third pKa)Dioxane, ToluenePro: Good functional group tolerance, economical.[5] Con: Often requires higher catalyst loadings and longer reaction times.

Actionable Advice: Start with NaOt-Bu for maximum reactivity. If you observe decomposition or byproduct formation, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.

Pillar 3: Solvent Selection

The ideal solvent should solubilize all components of the reaction and be non-coordinating to the palladium catalyst.[10]

  • Recommended Solvents: Toluene, 1,4-Dioxane, THF, 2-MeTHF (a greener alternative to THF).[5] These are relatively non-polar and do not strongly coordinate to the palladium center.

  • Solvents to Avoid: Chlorinated solvents (DCM, Chloroform), Acetonitrile (MeCN), and Pyridine. These can bind to the palladium and inhibit catalysis.[5][10]

Actionable Advice: Toluene is an excellent first choice due to its high boiling point and good balance of solubility properties.[5] Always use anhydrous solvent, as water can lead to hydrolysis byproducts and interfere with the catalyst.

Troubleshooting Guide: Classical SNAr

While often perceived as simpler, SNAr reactions require careful optimization of conditions to be successful.

Problem: No Reaction (Thermal Conditions)

If heating your this compound with an amine in a solvent like DMF or NMP shows no reaction, consider the following:

  • Increase Temperature: These reactions often require temperatures in the range of 100-150 °C.

  • Add a Base: The reaction generates HCl, which will protonate the amine nucleophile and halt the reaction. Adding a non-nucleophilic inorganic base like K₂CO₃ or an organic base like DIPEA is necessary to scavenge the acid.[18][19]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they can stabilize the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy.

Problem: Competing Hydrolysis (Acid-Catalyzed Method)

This method is highly effective for aniline nucleophiles but is a balancing act between activating the substrate and deactivating the nucleophile.[11]

  • Mechanism of Hydrolysis: The acid protonates a nitrogen on the pyrimidine ring, making the C4 position significantly more electrophilic and susceptible to attack by weak nucleophiles, including water or alcohol solvents.[11]

  • Mitigation Strategies:

    • Minimize Acid: Use a catalytic amount of acid (e.g., 0.1 equivalents of HCl). While more acid increases the initial reaction rate, it also dramatically increases the rate of hydrolysis.[11][12]

    • Solvent Choice: A study on the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showed that water can be a superior solvent to alcohols, leading to higher reaction rates for amination.[11] This may seem counterintuitive, but it highlights the complex solvent effects at play.

    • Amine pKa: This method is generally unsuitable for anilines that are either very electron-rich (too basic, will just react with the acid) or very electron-deficient and sterically hindered (pKa < 1), as these are poor nucleophiles.[11][12]

Detailed Experimental Protocols

Note: These are general starting protocols. Optimization for your specific amine is required. Always conduct reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Buchwald-Hartwig Amination (General Conditions)
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol 2: Acid-Catalyzed Amination with an Aniline
  • Setup: To a reaction vial, add this compound (1.0 equiv.), the aniline derivative (1.1 equiv.), and water (to achieve a concentration of ~0.1 M).

  • Acid Addition: Add aqueous HCl (e.g., 4M solution) to provide 0.1 equivalents of HCl relative to the starting chloro-pyrimidine.

  • Reaction: Seal the vial and heat the mixture to 60-80 °C with stirring. The product may precipitate as it is formed.

  • Monitoring: Monitor the reaction by taking small aliquots, neutralizing with NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate. If the product has precipitated, it can be collected by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts. The product can be further purified by recrystallization or flash column chromatography.[11][12]

References

workup procedure to remove byproducts from 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

A Guide to Workup and Purification for Researchers

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the workup and purification of this important heterocyclic intermediate. As a key building block in the synthesis of various kinase inhibitors, achieving high purity is critical.[1][2] This document provides in-depth, field-proven answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield & Recovery of Starting Material

Question: My reaction appears complete by TLC, showing full consumption of 4-hydroxy-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine. However, after the aqueous workup, my isolated product is primarily the starting material. What is causing this reversal?

Answer: This is a classic and frequently observed issue stemming from the hydrolysis of the target molecule. The 4-position of the pyrrolo[2,3-d]pyrimidine core is highly electron-deficient, which makes the 4-chloro substituent susceptible to nucleophilic substitution.[1] During the aqueous workup, water can act as a nucleophile, displacing the chloride and reverting the product to the 4-hydroxy starting material. This hydrolysis is significantly accelerated by acidic or strongly basic conditions generated when quenching the chlorinating agent, typically phosphorus oxychloride (POCl₃).[3]

Recommended Solutions:

  • Pre-Quench Reagent Removal: Before introducing any aqueous solution, it is highly advisable to remove the excess POCl₃ under reduced pressure (e.g., using a rotary evaporator).[3] This step dramatically reduces the violence and exothermicity of the subsequent quench, thereby minimizing the formation of phosphoric and hydrochloric acids that promote hydrolysis.[3]

  • Controlled Quenching: The quenching process is the most critical step for preserving your product.

    • Method: Perform a "reverse quench." Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice or ice-water.[3] This maintains a low temperature and dilutes the acid byproducts as they form.

    • Temperature: Maintain the temperature of the quenching mixture below 10°C, ideally between 0-5°C, throughout the addition.

  • Precise pH Neutralization:

    • Choice of Base: Use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as a high pH can also catalyze hydrolysis.[2][3][4]

    • Target pH: Carefully adjust the pH of the aqueous mixture to a neutral or slightly basic range of 7 to 8.[2][3][4] Monitor the pH closely with pH paper or a calibrated meter.

  • Prompt Extraction: Once neutralized, do not let the product sit in the aqueous mixture for an extended period. Immediately extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

Issue 2: Oily, Tarry, or Dark-Colored Crude Product

Question: After the workup and solvent removal, my crude product is a dark, sticky oil instead of the expected off-white solid. How can I purify this?

Answer: The formation of tarry materials or dark coloration typically indicates product degradation or the presence of polymeric byproducts. This can result from reaction temperatures being too high or extended reaction times. The 5-ethyl group may also increase solubility in some solvents, making isolation more challenging compared to the unsubstituted parent compound.

Recommended Purification Workflow:

  • Initial Liquid-Liquid Extraction: Dissolve the crude oil in a generous amount of ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • 1M HCl (if a tertiary amine base like DIPEA was used): To remove residual amine base.

    • Saturated NaHCO₃ solution: To remove acidic byproducts.

    • Brine: To remove the bulk of the water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This may yield a cleaner solid or a less complex oil.

  • Recrystallization: This is the most effective method for purifying the solid product.[3]

    • Solvent Selection: Toluene is a commonly cited solvent for the parent compound.[3] For the 5-ethyl derivative, other systems to consider are ethanol/water, isopropanol, or ethyl acetate/heptane. Experiment on a small scale to find the optimal solvent or solvent pair that dissolves the product when hot but provides good recovery upon cooling.

    • Use of Activated Charcoal: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2][4] Allow it to sit for a few minutes before performing a hot filtration through a pad of celite to remove the charcoal.

  • Silica Gel Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next step.[3]

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

    • TLC Analysis: First, identify an eluent system by TLC that gives your product an Rf value of approximately 0.3-0.4 for good separation.

MethodPurposeKey Considerations
Aqueous Wash/Extraction Remove inorganic salts, residual acids/bases.Use a mild base (NaHCO₃) for neutralization; keep cold.[3]
Recrystallization High-level purification, removes minor impurities.Test solvents (Toluene, EtOH/H₂O, EtOAc/Heptane). Use charcoal for color.[2][3][4]
Column Chromatography Separate product from closely related impurities.Used when recrystallization is insufficient; identify eluent by TLC.[3]

Experimental Protocols

Protocol 1: Robust Aqueous Workup

This protocol is designed to maximize yield by minimizing hydrolysis.

  • Cool Reaction: After confirming reaction completion via TLC, cool the reaction vessel to room temperature, then to 0-5°C in an ice bath.

  • (Optional, Recommended) Remove excess POCl₃ via vacuum distillation.[3]

  • Prepare Quench Vessel: In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and water.

  • Quench: Slowly, dropwise, add the cold reaction mixture to the ice slurry, ensuring the internal temperature does not exceed 10°C.

  • Neutralize: While maintaining a low temperature, slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is stable between 7 and 8.[3]

  • Extract: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

  • Wash: Combine the organic layers and wash sequentially with water and then brine.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve Crude Product: Place the crude solid in a flask and add a minimal amount of a suitable solvent (e.g., toluene).

  • Heat: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • (Optional) If the solution is colored, remove it from heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • (Optional) Perform a hot filtration through a pre-warmed funnel with a small plug of celite to remove charcoal or other insoluble material.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator for at least one hour.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash & Dry: Wash the collected crystals with a small amount of cold solvent and dry them under vacuum to a constant weight. Patents have reported achieving >99.5% purity with such methods.[2][4][5]

Workflow Visualization

The following diagram illustrates the decision-making process during the workup and purification stages.

Workup_Purification_Workflow A Reaction Mixture (Post-Chlorination) B Cool to 0-5°C A->B C Quench onto Ice-Water (Keep T < 10°C) B->C D Neutralize to pH 7-8 with Sat. NaHCO₃ C->D E Extract with Organic Solvent (EtOAc or DCM) D->E F Wash Organic Layer (Water, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Crude Product G->H I Assess Purity & Form (TLC, NMR, Appearance) H->I J High Purity Solid (>95%) I->J Clean K Oily / Tarry / Impure Solid I->K Impure L Recrystallization (e.g., Toluene or EtOAc/Heptane) J->L For final polishing K->L M Pure Crystalline Product L->M Success N Column Chromatography (Silica Gel) L->N Purity still low O Check Purity of Fractions N->O O->M

Caption: Decision workflow for workup and purification.

The chemical structures involved in the key hydrolysis side-reaction are shown below.

References

Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights to address common pharmacokinetic (PK) challenges encountered during the development of this important class of molecules. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged core structure for numerous kinase inhibitors, but optimizing its drug-like properties is often a significant hurdle.[1][2]

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.

Troubleshooting Guide 1: Poor Aqueous Solubility

Poor aqueous solubility is a primary cause of low oral bioavailability, limiting a compound's absorption and therapeutic potential.[3][4] Heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines are often planar and crystalline, leading to high crystal lattice energy and low solubility.

Symptom: My compound precipitates out of aqueous buffer during in vitro assays or formulation attempts.

Q1: What are the primary causes of low solubility for my this compound derivative?

A1: The low solubility of this scaffold typically stems from a combination of high lipophilicity (driven by the core and substituents) and strong intermolecular interactions in the solid state (crystal packing). The planar nature of the fused ring system promotes efficient π-stacking, increasing the energy required to dissolve the compound. While your lead compound may be potent, its therapeutic potential is limited if it cannot achieve sufficient concentration at the site of action.

Q2: What chemical modifications can I make to the core scaffold to improve solubility?

A2: The goal is to disrupt crystal packing and/or introduce functionalities that favorably interact with water. The C4-chloro position is the most versatile handle for modification via nucleophilic aromatic substitution (SNAr).[5][6]

  • Introduce Polar, Ionizable Groups: Replacing the C4-chloro with small, basic amines (e.g., piperazine, morpholine) is a classic and highly effective strategy.[4] The resulting amine can be protonated at physiological pH, drastically increasing aqueous solubility.

  • Add Non-ionizable Polar Functionality: Incorporate groups capable of hydrogen bonding, such as hydroxyls, amides, or sulfonamides. For example, modifying the C5-ethyl group to a 2-hydroxyethyl group can provide a hydrogen bond donor/acceptor without significantly increasing molecular weight.

  • Disrupt Planarity: Adding three-dimensional character can disrupt crystal lattice packing.[4] This can be achieved by introducing sp3-rich substituents at the C4 position, such as substituted piperidines or other non-aromatic heterocycles.

Table 1: Example Structure-Solubility Relationships (Illustrative Data)

Position Modified Modification Example Expected Impact on Kinetic Solubility (µM) Rationale
C4 Replace -Cl with 4-methylpiperazine Significant Increase (>50x) Introduction of a basic, ionizable nitrogen.
C4 Replace -Cl with a methoxyethoxyamine Moderate Increase (5-10x) Adds polar ether functionality and H-bond acceptor.
C5 Replace -ethyl with -CH2CH2OH Moderate Increase (2-5x) Introduces a terminal alcohol to increase polarity.

| N7 (Pyrrole) | Add a -(CH2)2-N(Me)2 group | Significant Increase (>50x) | Introduces a basic side chain, disrupting planarity.[7] |

Workflow for Assessing and Improving Solubility

G cluster_0 Solubility Optimization Workflow A Synthesize 4-chloro-5-ethyl- 7H-pyrrolo[2,3-d]pyrimidine Analog B Perform Kinetic Solubility Assay (Protocol 1.1) A->B C Is Solubility < 10 µM? B->C D Prioritize for Chemical Modification C->D Yes E Proceed to Permeability/ Metabolic Assays C->E No F Strategy 1: Introduce Ionizable Group at C4 D->F G Strategy 2: Add Polar Groups at C5 or N7 D->G H Strategy 3: Disrupt Planarity D->H F->A G->A H->A

Caption: A workflow for solubility assessment and chemical optimization.

Protocol 1.1: Kinetic Solubility Assay

This assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration range (e.g., 0.1 to 200 µM) with a consistent final DMSO concentration (typically 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Centrifugation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).

  • Determination: The kinetic solubility is the highest concentration at which no precipitation is observed.

Troubleshooting Guide 2: Low Permeability and/or High Efflux

Even with good solubility, a compound must be able to permeate the intestinal wall to be orally bioavailable. The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal absorption.[8]

Symptom: My compound shows low apparent permeability (Papp) in the apical-to-basolateral direction in a Caco-2 assay.

Q3: My compound's Papp (A→B) value is low (<1 x 10-6 cm/s). What does this mean?

A3: A low Papp (A→B) value suggests that your compound has inherently poor passive membrane permeability. This can be due to unfavorable physicochemical properties such as:

  • High Polar Surface Area (PSA): Generally, a PSA > 140 Ų is associated with poor permeability.

  • High Molecular Weight (MW): Compounds with MW > 500 Da often exhibit reduced permeability.

  • High Hydrogen Bond Donor Count: More than 5 hydrogen bond donors can hinder membrane crossing.

Q4: My compound has a high efflux ratio (Papp B→A / Papp A→B > 2). What should I do?

A4: A high efflux ratio is a strong indication that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the intestinal cells back into the gut lumen, limiting absorption.

To confirm this, you can run the Caco-2 assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp). If the Papp (A→B) increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed active efflux.

Q5: How can I modify my compound to improve permeability or avoid efflux?

A5:

  • Reduce Polarity: While counterintuitive to solubility efforts, a balance must be struck. If permeability is the primary issue, consider slightly more lipophilic, non-ionizable groups at the C4 position. Masking hydrogen bond donors through methylation or other substitutions can also be effective.

  • Intramolecular Hydrogen Bonding: Introduce groups that can form an intramolecular hydrogen bond. This masks polar functionality, effectively reducing the PSA presented to the membrane and improving passive diffusion.

  • Avoid Efflux Transporter Recognition: This is a complex challenge. Sometimes, minor structural changes can disrupt recognition by the transporter. Altering the charge distribution or conformation of the molecule by modifying substituents at the C4 or C5 positions may be effective.

Protocol 2.1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Initiation (A→B): Add the test compound (in transport buffer) to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Assay Initiation (B→A): In a separate set of wells, add the compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

Troubleshooting Guide 3: High Metabolic Clearance

Metabolic instability leads to rapid clearance of the compound from the body, resulting in a short half-life and poor in vivo exposure. The primary site of drug metabolism is the liver, mediated mainly by cytochrome P450 (CYP) enzymes.

Symptom: My compound disappears rapidly in a liver microsomal stability assay.

Q6: My compound has a half-life of <10 minutes in human liver microsomes. Where is it likely being metabolized?

A6: For the this compound scaffold, the most probable sites of metabolic attack (soft spots) are:

  • The C5-ethyl group: Oxidation at the benzylic-like position to form a secondary alcohol is a common metabolic pathway.

  • The Pyrrole Ring: The electron-rich pyrrole ring can be susceptible to oxidation at the C6 position.

  • Aryl Substituents: If you have added an aryl group at the C4 position, this ring can undergo hydroxylation.

Diagram of Potential Metabolic Liabilities

Caption: Potential sites of CYP450-mediated oxidation on the core scaffold.

Q7: What strategies can I use to block these metabolic "soft spots"?

A7:

  • Blocking the C5-ethyl group:

    • Fluorination: Replace the ethyl group with a 2,2-difluoroethyl or 2,2,2-trifluoroethyl group. The strong C-F bond is resistant to oxidation.

    • Cyclization: Replace the ethyl group with a cyclopropyl group. This removes the readily oxidizable C-H bonds.

  • Protecting the Pyrrole Ring:

    • Halogenation: Introducing a halogen, such as fluorine or chlorine, at the C6 position can block metabolism at that site and may also increase binding affinity.[9][10]

    • Deuteration: Replacing hydrogens with deuterium at a metabolically labile position can slow the rate of metabolism due to the kinetic isotope effect.

  • General Strategy: Introduce electron-withdrawing groups on or near the site of metabolism. This deactivates the position towards oxidative attack by CYPs.

Protocol 3.1: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer.

  • Pre-incubation: Pre-warm the microsomal suspension at 37°C.

  • Reaction Initiation: Add a small volume of the test compound (from a DMSO or acetonitrile stock) to the pre-warmed microsomes to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t1/2).

Frequently Asked Questions (FAQs)

Q8: I have a compound with good solubility, permeability, and metabolic stability, but it still has low oral bioavailability in my rat study. What else could be the problem?

A8: This is a challenging but common scenario. If you have ruled out poor absorption and rapid systemic clearance, you should investigate first-pass metabolism . This is metabolism that occurs in the gut wall or the liver before the drug reaches systemic circulation. Your compound might be a substrate for enzymes highly expressed in the intestine (like CYP3A4) or be subject to extensive metabolism in the liver on its first pass through. An in vivo study comparing intravenous (IV) and oral (PO) dosing is necessary to definitively determine the absolute bioavailability and distinguish between absorption and clearance issues.

Q9: Does the C4-chloro group itself present a liability?

A9: The C4-chloro group is primarily a synthetic handle for introducing diversity and is crucial for many kinase hinge-binding interactions. While it is generally stable, it is an electrophilic site. In rare cases, it could potentially react with endogenous nucleophiles like glutathione, but this is less common than oxidative metabolism. Its main role in PK is indirect, by allowing the attachment of groups that modulate solubility, permeability, and metabolism.[6]

Q10: What formulation strategies can I try for in vivo studies if my compound's solubility remains low despite chemical modification?

A10: Advanced formulation can sometimes overcome inherent solubility limitations for preclinical studies.[3] Options include:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve the dissolution rate.[11]

  • Co-solvents and Surfactants: Using vehicles containing agents like PEG400, Solutol HS 15, or Tween 80 can help solubilize the compound for oral dosing.

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of highly lipophilic compounds.

References

Validation & Comparative

A Comparative Guide to Pyrrolopyrimidine-Based Kinase Inhibitors: Benchmarking Against 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the design of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a versatile foundation for developing drugs against cancer, inflammatory conditions, and autoimmune disorders. This guide provides a comparative overview of prominent pyrrolopyrimidine inhibitors, contextualizing their performance and exploring the broader inhibitory landscape. While direct, extensive biological data for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is not yet widely published, its straightforward structure serves as a valuable reference point for understanding the impact of chemical modifications on this core scaffold. We will delve into the mechanisms of clinically approved benchmarks, explore the diversity of investigational derivatives, and provide detailed experimental protocols for researchers to conduct their own comparative evaluations.

The Pyrrolopyrimidine Core: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a bicyclic heterocycle that can be considered a 7-deazapurine. This structural feature is critical to its function as a kinase inhibitor. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. The pyrrole ring and its various substitution points offer a rich platform for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Clinically Approved Pyrrolopyrimidine Inhibitors: The Gold Standard

Several highly successful drugs are built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold. These compounds have undergone extensive preclinical and clinical evaluation, providing a wealth of data on their performance and establishing them as benchmarks for new derivatives.

Tofacitinib and Ruxolitinib: Masters of JAK Inhibition

Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®) are potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] JAKs are crucial for signaling downstream of cytokine receptors, and their dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.[1][2] Both Tofacitinib and Ruxolitinib competitively block the ATP-binding site of JAKs, thereby inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2] This blockade of the JAK-STAT pathway dampens the inflammatory cascade.

Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[1] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2]

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3] It was specifically designed to overcome resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3] A key feature of Osimertinib is its ability to target both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing lower activity against wild-type EGFR, which helps in reducing side effects.[3] Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[3]

Table 1: Biochemical Potency of Clinically Approved Pyrrolopyrimidine Inhibitors

CompoundPrimary Target(s)IC50 (nM)
TofacitinibJAK1, JAK3~1-2 (for JAK1/3)
RuxolitinibJAK1, JAK2~3 (for JAK1/2)
OsimertinibEGFR (T790M/L858R)<1
OsimertinibEGFR (wt)~500

The Expanding Landscape of Investigational Pyrrolopyrimidine Inhibitors

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is evident in the broad range of kinases targeted by investigational derivatives. Research has demonstrated that modifications at various positions of the core structure can yield potent and selective inhibitors for diverse kinase families.

For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated as inhibitors of:

  • p21-activated kinase 4 (PAK4): Compounds have been identified with low nanomolar IC50 values against PAK4, a kinase implicated in cancer progression.[3]

  • RET kinase: Pyrrolopyrimidine derivatives have shown promise as inhibitors of both wild-type and mutant forms of the RET kinase, a driver in certain types of thyroid and lung cancers.[1]

  • CDK9/CyclinT and Haspin: The scaffold has been utilized to develop dual inhibitors of these kinases, which are involved in transcriptional regulation and cell cycle control, respectively, and are targets in oncology.[4]

  • Focal Adhesion Kinase (FAK): Novel FAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine core have been developed with potent enzymatic and anti-proliferative activities.[2]

These examples highlight the adaptability of the pyrrolopyrimidine core for generating inhibitors against a wide spectrum of kinase targets, showcasing the power of this scaffold in drug discovery.

The Potential of this compound: A Forward Look

While specific inhibitory data for this compound is not extensively available in the public domain, we can make some informed hypotheses based on established structure-activity relationships (SAR) for this class of compounds.

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is a common feature in many pyrrolopyrimidine kinase inhibitors. It serves as a crucial synthetic handle, allowing for nucleophilic aromatic substitution to introduce a variety of side chains that can interact with different regions of the kinase active site. This is a key step in the synthesis of many approved and investigational pyrrolopyrimidine inhibitors.[5]

  • The 5-Ethyl Substituent: The ethyl group at the 5-position is a small, lipophilic substituent. Its presence could influence the compound's interaction with the kinase active site in several ways:

    • Steric Effects: The ethyl group may create favorable or unfavorable steric interactions within the binding pocket, influencing both potency and selectivity.

    • Hydrophobic Interactions: The lipophilicity of the ethyl group could lead to enhanced binding affinity through hydrophobic interactions with nonpolar residues in the active site.

    • Conformational Effects: The ethyl group might subtly alter the conformation of the pyrrolopyrimidine core, which in turn could affect its binding to the kinase.

The ultimate impact of the 5-ethyl group on the inhibitory profile of this compound would need to be determined empirically through the experimental protocols outlined below.

Experimental Protocols for Comparative Evaluation

To facilitate the direct comparison of novel pyrrolopyrimidine derivatives like this compound against established inhibitors, robust and standardized assays are essential. The following are detailed protocols for determining biochemical potency and cellular activity.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Materials:

  • Kinase of interest (e.g., JAK1, EGFR)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compounds (e.g., this compound, Tofacitinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at 2X final concentration in kinase buffer).

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration in kinase buffer).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Kinase Reaction cluster_1 Step 1: ADP-Glo™ Reagent cluster_2 Step 2: Kinase Detection Reagent A Kinase + Substrate + ATP + Inhibitor B Stop Reaction Deplete ATP A->B Incubate 40 min C ADP B->C D ADP -> ATP C->D Incubate 30-60 min E Luciferase + Luciferin D->E F Luminescence E->F Measure

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 2: Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A reduction in cell viability upon treatment with an inhibitor reflects its cytotoxic or cytostatic effect.

Materials:

  • Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Cell Culture & Treatment cluster_1 ATP Detection A Seed Cells B Add Inhibitor A->B C Incubate 72h B->C D Add CellTiter-Glo® Reagent C->D E Lyse Cells & Generate Signal D->E Mix & Incubate 10 min F Measure Luminescence E->F

Caption: Workflow of the CellTiter-Glo® Assay.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, with several blockbuster drugs and a plethora of investigational agents to its credit. While the specific inhibitory profile of this compound remains to be fully elucidated, its structure provides a valuable starting point for the synthesis of novel kinase inhibitors. By benchmarking new derivatives against clinically approved agents like Tofacitinib, Ruxolitinib, and Osimertinib, and by employing robust biochemical and cellular assays, researchers can systematically explore the vast chemical space around this privileged scaffold. The detailed protocols provided herein offer a practical guide for such comparative studies, empowering the scientific community to further unlock the therapeutic potential of pyrrolopyrimidine-based kinase inhibitors.

References

Comparative Efficacy of 4-Chloro-5-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Deazapurine Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to adenine, a fundamental component of ATP. This mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4][5]

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a particularly valuable intermediate in the synthesis of potent kinase inhibitors.[1][5] The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the efficacy of 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their activity against key oncogenic kinases such as Janus kinases (JAKs) and Src family kinases.

Comparative Efficacy: Unraveling the Impact of C5-Substitutions

While direct comparative data for a comprehensive series of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is limited in publicly accessible literature, a broader analysis of 5-substituted analogs provides critical insights into the structure-activity relationships (SAR) governing their efficacy. The C5 position of the pyrrolo[2,3-d]pyrimidine core is a key vector for chemical modification to enhance kinase inhibitory activity and selectivity.

Key Targets: JAK and Src Family Kinases

Research has predominantly highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Janus kinases (JAKs) and Src family kinases.[6][7]

  • Janus Kinases (JAKs): This family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) is pivotal in cytokine signaling through the JAK-STAT pathway. Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers.[8][9][10]

  • Src Family Kinases: Src, a non-receptor tyrosine kinase, is a key node in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Its overexpression and activation are frequently observed in various cancers.[7]

The following table summarizes the inhibitory activities of representative 5-substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against these kinases. It is important to note that the 4-chloro intermediate is typically converted to a 4-amino derivative in the final active compounds.

Compound IDC5-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Cell Line (Assay)Reference
1 -H-(E)-N'-benzylidenebenzohydrazideEGFR79- (Enzymatic)[11][12]
Her240- (Enzymatic)[11][12]
VEGFR2136- (Enzymatic)[11][12]
CDK2204- (Enzymatic)[11][12]
2 -I-NH-ArylJAK172- (Enzymatic)[13]
3 -H-NH-piperidinylJAK112.6- (Enzymatic)[14]
4 -Aryl-NH-ArylPfCDPK4210-530- (Enzymatic)[15]
5 -H-NH-phenylamideJAK26- (Enzymatic)[6]
TF-1 (pSTAT5)140TF-1 (Cellular)[6]
6 -H-NH-ArylSrc7.1 µM (cytotoxicity)U87 (Cellular)[7]

Analysis of Structure-Activity Relationships (SAR):

From the available data, several key SAR trends can be deduced:

  • Small, non-polar groups at C5: While specific data for a 5-ethyl group is not abundant, the high potency of compounds with a hydrogen at C5 suggests that small, non-polar substituents are well-tolerated and can lead to potent kinase inhibition when combined with optimized C4 and N7 substitutions.

  • Halogenation at C5: The introduction of a halogen, such as iodine, at the C5 position has been shown to be a viable strategy for achieving potent and selective JAK1 inhibition.[13] This highlights the potential for tuning selectivity through modifications at this position.

  • Aryl substitutions at C5: Aryl groups at the C5 position have been explored, leading to compounds with activity against various kinases, including the malaria target PfCDPK4.[15] The nature and substitution pattern of this aryl ring are critical for target-specific interactions.

  • The Dominance of C4 and N7 Substitutions: The presented data underscores the critical role of substituents at the C4 and N7 positions in determining the overall efficacy and selectivity of these inhibitors. Large, complex moieties at the C4-amino position and various substituents at the N7 position are common features of highly potent pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Experimental Methodologies: A Guide to In Vitro Efficacy Determination

The comparative efficacy of these derivatives is established through a series of robust in vitro assays. As a senior application scientist, I emphasize the importance of understanding the principles and execution of these assays for accurate data interpretation.

Workflow for Kinase Inhibitor Profiling

Caption: A generalized workflow for the synthesis and in vitro evaluation of 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF assays are a popular choice for primary screening due to their high-throughput nature, sensitivity, and robustness. This protocol is a representative example for determining the IC50 of a test compound against a tyrosine kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO.

    • Further dilute the compounds to a 4x working concentration in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 5 µL of the 4x test compound solution.

    • Add 10 µL of a 2x kinase/substrate mixture (pre-diluted in kinase assay buffer).

    • Initiate the reaction by adding 5 µL of a 4x ATP solution (pre-diluted in kinase assay buffer).

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of the HTRF detection buffer containing EDTA.

    • Add 5 µL of the detection reagents (europium-labeled antibody and streptavidin-XL665).

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of these pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to inhibit key signaling pathways that are often hyperactivated in cancer.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival.[8][9] Pyrrolo[2,3-d]pyrimidine-based inhibitors competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking downstream signaling.[10]

The Src Signaling Pathway

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Downstream Downstream Effectors (e.g., FAK, STAT3) Src->Downstream Phosphorylation Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Src Inhibition

Caption: Overview of the Src signaling pathway and its inhibition by 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Src is a crucial mediator of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) like EGFR.[7] Activated Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways that promote cell proliferation, migration, and survival.[7] By inhibiting Src kinase activity, these compounds can effectively block these oncogenic signaling cascades.

Conclusion and Future Directions

The 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. The available data, while not exhaustive for every specific derivative, clearly indicates that strategic modifications at the C5 position, in conjunction with optimized substitutions at the C4 and N7 positions, can yield compounds with significant therapeutic potential against key cancer targets like JAK and Src kinases.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a series of 5-alkyl derivatives, including ethyl, propyl, and cyclopropyl groups, would provide a more granular understanding of the steric and electronic requirements at this position for optimal kinase inhibition.

  • Selectivity profiling: Extensive kinase panel screening is essential to identify derivatives with high selectivity for the desired target, thereby minimizing off-target effects and potential toxicity.

  • In vivo evaluation: Promising lead compounds identified from in vitro studies must be advanced to preclinical animal models to assess their pharmacokinetic properties, in vivo efficacy, and overall safety profile.

By leveraging the insights from existing research and pursuing a systematic approach to lead optimization, the 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidine scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

validation of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine as a kinase inhibitor target

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of novel small molecules as kinase inhibitors, using the hypothetical compound 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine as a case study. We will navigate the logical and experimental workflow required to characterize this molecule, establish its primary target, and benchmark its performance against established inhibitors.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, most notably forming the core of FDA-approved drugs like Tofacitinib and Ruxolitinib, which target the Janus Kinase (JAK) family. Given this structural precedent, our validation strategy will proceed with the hypothesis that this compound (referred to as Cmpd-X ) is a putative inhibitor of the JAK family.

This guide will detail the essential experiments to:

  • Confirm Biochemical Potency and Selectivity: Directly measuring the interaction between Cmpd-X and a panel of kinases.

  • Verify Target Engagement in a Cellular Context: Ensuring the compound can reach and bind to its intended target within living cells.

  • Quantify Downstream Pathway Modulation: Assessing the functional consequence of target engagement on the relevant signaling cascade.

  • Evaluate Cellular Phenotypic Effects: Determining the impact of the compound on cell viability and proliferation.

For comparative purposes, we will benchmark Cmpd-X against Tofacitinib , a well-characterized, potent pan-JAK inhibitor.

Part 1: Initial Biochemical Validation: Potency and Selectivity

The first step is to determine if Cmpd-X can inhibit the catalytic activity of our hypothesized targets, the JAK kinases, in a cell-free system. This provides the cleanest initial assessment of potency (how much of the drug is needed) and selectivity (what other kinases it might inhibit).

Experimental Workflow: In Vitro Kinase Activity Assay

We will employ the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates a more potent compound.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Kinase & Substrate (e.g., JAK2 & STAT1 peptide) B Cmpd-X Dilution Series (10-point, 3-fold dilutions) D Incubate Kinase, Substrate, ATP, and Cmpd-X A->D C ATP Solution B->D C->D E Kinase phosphorylates substrate, producing ADP D->E If kinase is active F Add ADP-Glo™ Reagent (stops reaction, depletes ATP) E->F G Add Kinase Detection Reagent (converts ADP to ATP) F->G H Luciferase/Luciferin reaction generates light proportional to ADP G->H I Read Luminescence (e.g., on a plate reader) H->I

Figure 1: Workflow for the ADP-Glo™ in vitro kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO, starting from a 10 mM stock. Do the same for the comparator, Tofacitinib.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Kinase Reaction: Add 2 µL of a solution containing the kinase (e.g., recombinant human JAK2) and its specific peptide substrate.

  • Initiation: Add 2 µL of an ATP solution at a concentration equal to the known Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Comparative Data: Cmpd-X vs. Tofacitinib

The primary output of this experiment is the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%. This is the key metric for potency. To assess selectivity, this experiment should be run in parallel across the entire JAK family (JAK1, JAK2, JAK3, TYK2) and a panel of unrelated kinases (e.g., a panel from a commercial vendor like Eurofins or Promega).

Kinase TargetCmpd-X (IC₅₀, nM)Tofacitinib (IC₅₀, nM)Selectivity Fold (vs. JAK1)
JAK1 [Experimental Data]1.2-
JAK2 [Experimental Data]1.1[Calculate]
JAK3 [Experimental Data]2.5[Calculate]
TYK2 [Experimental Data]26[Calculate]
SRC [Experimental Data]>1000[Calculate]
EGFR [Experimental Data]>1000[Calculate]

Interpretation: An ideal inhibitor will show high potency (low nM IC₅₀) against the desired target(s) and low potency (>1000 nM) against off-target kinases. The selectivity profile of Cmpd-X will be a critical determinant of its potential therapeutic window and side-effect profile.

Part 2: Cellular Target Engagement

Confirming that Cmpd-X inhibits a purified enzyme is essential, but it doesn't guarantee the compound can enter a cell and bind to its target in the complex intracellular environment. A Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or cell lysates. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Experimental Workflow: CETSA®

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Interpretation A Treat intact cells with Cmpd-X or DMSO (vehicle) B Aliquot treated cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells and separate soluble from precipitated protein (via centrifugation) B->C D Collect supernatant (soluble fraction) C->D E Analyze for target protein (e.g., JAK1) via Western Blot or other quantitative method D->E F Plot % soluble protein vs. Temperature E->F G A rightward shift in the melting curve for Cmpd-X treated cells indicates target stabilization and engagement F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEL cells, which have constitutively active JAK-STAT signaling) and treat with a high concentration of Cmpd-X (e.g., 10 µM) or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the target protein (e.g., JAK1) in each sample using Western blotting.

  • Data Analysis: For each temperature point, quantify the band intensity. Plot the intensity (normalized to the 40°C sample) against temperature to generate a "melting curve." A shift in this curve to higher temperatures in the Cmpd-X-treated samples confirms target engagement.

Part 3: Downstream Pathway Analysis

Engaging the target kinase should lead to a measurable change in its downstream signaling pathway. For JAK kinases, a key event is the phosphorylation of STAT proteins. We can measure this using Western blotting.

Signaling Pathway: JAK-STAT

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans-phosphorylation STAT STAT Protein (monomer) JAK->STAT 4. STAT Phosphorylation pSTAT Phospho-STAT (dimer) Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression CmpdX Cmpd-X CmpdX->JAK INHIBITION

Figure 3: Simplified JAK-STAT signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for Phospho-STAT

  • Cell Stimulation: Seed a suitable cell line (e.g., TF-1 cells) and serum-starve them overnight.

  • Inhibitor Pre-treatment: Treat the cells with a dilution series of Cmpd-X or Tofacitinib for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin, EPO) for 15-30 minutes to activate the JAK-STAT pathway.

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phospho-STAT5 (pSTAT5) and total STAT5. The total STAT5 serves as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

  • Analysis: Quantify the band intensities. For each sample, calculate the ratio of pSTAT5 to total STAT5. Plot this ratio against the inhibitor concentration to determine the cellular IC₅₀ for pathway inhibition.

Part 4: Cellular Phenotypic Assays

Ultimately, the goal of a kinase inhibitor is to elicit a specific cellular response, often the inhibition of proliferation or induction of apoptosis in cancer cells.

Experimental Workflow: Cell Viability Assay

We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.

G cluster_prep Assay Preparation cluster_incubation Cell Incubation cluster_detection Luminescence Detection A Seed cells in a 96-well plate (e.g., HEL cells) B Add Cmpd-X Dilution Series A->B C Incubate for 72 hours (allows for anti-proliferative effects to manifest) B->C D Add CellTiter-Glo® Reagent (lyses cells, releases ATP) C->D E Luciferase/Luciferin reaction generates light proportional to ATP D->E F Read Luminescence E->F

Figure 4: Workflow for the CellTiter-Glo® cell viability assay.

Comparative Data: Cmpd-X vs. Tofacitinib

The key output is the GI₅₀ (Growth Inhibition 50), the concentration of compound that inhibits cell proliferation by 50%.

Cell LineCmpd-X (GI₅₀, nM)Tofacitinib (GI₅₀, nM)
HEL (JAK-mutant)[Experimental Data][Literature Value]
TF-1 (EPO-dependent)[Experimental Data][Literature Value]
A549 (JAK-independent)[Experimental Data][Literature Value]

Interpretation: A potent and specific inhibitor should show a low GI₅₀ value in cell lines whose growth is dependent on the target kinase (HEL, TF-1) and a much higher GI₅₀ in a control cell line that does not rely on the target pathway (A549). This demonstrates on-target cell killing.

Conclusion

This guide outlines a logical, multi-step process for the validation of a novel kinase inhibitor, using this compound as a working example. By systematically progressing from biochemical potency and selectivity to cellular target engagement, pathway modulation, and finally to phenotypic outcomes, a researcher can build a comprehensive data package. The objective comparison to a known standard like Tofacitinib at each stage is crucial for contextualizing the performance of the new compound and making informed decisions about its future development. Each experiment is designed to be self-validating, with clear controls and quantitative endpoints, ensuring the generation of robust and trustworthy data.

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 7-deazapurine scaffold, specifically the 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine core, represents a privileged structure in the design of potent kinase inhibitors. Its resemblance to adenine allows for effective competition at the ATP-binding site of a multitude of kinases, leading to the development of targeted therapies for a range of diseases, from autoimmune disorders to cancer. However, this inherent affinity for the conserved ATP-binding pocket also presents a significant challenge: the potential for off-target effects. Unintended interactions with kinases beyond the primary target can lead to toxicity, diminished efficacy, and misleading experimental results.

This guide provides an in-depth, objective comparison of the off-target profiles of kinase inhibitors based on the this compound scaffold. We will delve into the known off-target liabilities of this compound class by examining data from closely related analogs, explore the experimental methodologies for comprehensively profiling these interactions, and provide detailed protocols for their implementation. Our focus is on providing the "why" behind the "how," empowering researchers to make informed decisions in their drug discovery programs.

The this compound Scaffold: A Double-Edged Sword

The pyrrolo[2,3-d]pyrimidine core is a versatile and highly valuable scaffold in medicinal chemistry. The 4-chloro substituent serves as a key synthetic handle, allowing for the introduction of various functionalities to modulate potency and selectivity. The 5-ethyl group, while less commonly documented in publicly available screening data than other small alkyl or cyano groups, is anticipated to influence the inhibitor's interaction with the hydrophobic regions of the kinase active site. This can subtly alter the selectivity profile compared to analogs with different substitutions at this position.

While direct, comprehensive off-target screening data for compounds bearing the precise this compound core is not extensively published, we can draw valuable insights from closely related and well-characterized analogs, such as Tofacitinib (a JAK inhibitor with a cyano group at the 5-position) and other 5-substituted pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been extensively profiled and provide a strong foundation for understanding the potential off-target landscape of this chemical class.

Comparative Analysis of Off-Target Profiles

The primary targets for many pyrrolo[2,3-d]pyrimidine-based inhibitors are members of the Janus kinase (JAK) family and the epidermal growth factor receptor (EGFR) family. However, their activity is rarely confined to these intended targets. The following table summarizes the off-target profiles of representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, providing a comparative look at their selectivity. It is important to note that the specific off-target hits and their potencies will vary depending on the full chemical structure of the inhibitor.

Compound (Primary Target) Off-Target Kinases (with significant inhibition) Key Observations Reference
Tofacitinib (JAK1/3) JAK2, TYK2, and a range of other kinases at higher concentrations.Tofacitinib, while potent against JAK1 and JAK3, also demonstrates significant inhibition of JAK2, which can contribute to hematological side effects. Computational studies and in vitro assays have identified other potential off-targets like PKN2 and TRPM6.[1][2]
Baricitinib (JAK1/2) JAK3, TYK2, and off-targets such as PDE10A and PKN2.Baricitinib shows a different selectivity profile from Tofacitinib, with higher potency against JAK2. Its off-target profile has been investigated through machine learning and in vitro validation.[1]
Selective JAK1 Inhibitors (various) Often show residual activity against other JAK family members.The development of second-generation JAK inhibitors has focused on improving selectivity for JAK1 to minimize off-target effects associated with JAK2 and JAK3 inhibition.[3]
EGFR Inhibitors (various) Other members of the ErbB family (HER2, HER4), and a variety of other kinases depending on the specific structure.Second and third-generation EGFR inhibitors based on this scaffold have been designed to target specific resistance mutations (e.g., T790M) while sparing wild-type EGFR to reduce toxicity. Kinome scans of these compounds often reveal a spectrum of off-target activities.[4][5]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific off-target profile of any given compound must be determined experimentally.

Methodologies for Uncovering Off-Target Effects

A multi-pronged approach is essential for a thorough investigation of off-target effects. Here, we compare three widely-used and robust methodologies: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening.

Kinome Scanning: A Global View of Kinase Interactions

Kinome scanning provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases. This is typically the first step in comprehensive off-target profiling.

Causality Behind Experimental Choices: The rationale for using kinome scanning is to cast a wide net and identify all potential kinase interactions, both expected and unexpected. This allows for the early identification of potential liabilities and provides a quantitative measure of selectivity.

Self-Validating System: The assay's design, which often involves a competition-based binding format, provides a direct measure of affinity. The results are typically expressed as a percentage of control (inhibition) or as a dissociation constant (Kd), providing robust and reproducible data.

This protocol is based on the principles of the KINOMEscan™ platform.

  • Kinase Preparation: A large panel of human kinases (often over 400) are expressed, typically as DNA-tagged fusion proteins in a suitable expression system.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as sepharose beads.

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the affinity of the test compound.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to calculate a selectivity score or to determine the dissociation constant (Kd) in follow-up dose-response experiments.

Caption: A generalized workflow for a KINOMEscan competition binding assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that assesses the direct binding of a compound to its target protein within intact cells or cell lysates. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Causality Behind Experimental Choices: The primary reason for employing CETSA is to confirm that a compound engages its intended target (and potentially off-targets) in a more physiologically relevant environment than a purified enzyme assay. This helps to bridge the gap between biochemical activity and cellular effects.

Self-Validating System: The assay provides a direct readout of target engagement by measuring a physical change in the target protein (thermal stability). A shift in the melting temperature (Tm) upon compound treatment is a strong indicator of a direct interaction.

  • Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the test compound or vehicle (DMSO) control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like a BCA assay.

  • Western Blot Analysis: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Thermal Challenge & Lysis cluster_analysis Analysis A Cell Culture B Treat with Compound or Vehicle A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation to Separate Soluble Fraction D->E F Western Blot for Target Protein E->F G Data Analysis (Melting Curve Shift) F->G

Caption: Step-by-step workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening: A Functional Readout of Off-Target Effects

Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on a cellular phenotype without a preconceived notion of the molecular target. This can be a powerful tool for identifying unexpected off-target effects that lead to a specific cellular response.

Causality Behind Experimental Choices: Phenotypic screening is employed to understand the functional consequences of a compound's activity in a biological system. It can reveal off-target effects that might be missed by binding assays if those interactions lead to a measurable phenotypic change.

Self-Validating System: While the initial screen identifies a phenotype, the "self-validation" comes from the subsequent deconvolution of the mechanism of action. Identifying the target responsible for the observed phenotype confirms the off-target interaction.

  • Assay Development: Select a cell line and a phenotype of interest that can be robustly measured by high-content imaging (e.g., changes in cell morphology, protein localization, or cell cycle progression).

  • Compound Library Screening: Plate the cells in multi-well plates and treat them with a library of compounds, including the this compound-based inhibitors, at one or more concentrations.

  • Cell Staining: After a defined incubation period, fix the cells and stain them with fluorescent dyes to label specific cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and antibodies for specific proteins).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Employ image analysis software to quantify various phenotypic parameters from the images.

  • Hit Identification and Confirmation: Identify compounds that induce the desired phenotypic change. These "hits" are then subjected to further validation and target identification studies to determine if the effect is due to an off-target interaction.

Phenotypic_Screening_Workflow cluster_setup Assay Setup cluster_screening Screening cluster_analysis Analysis & Follow-up A Select Cell Line & Phenotype B Plate Cells A->B C Treat with Compound Library B->C D Incubate C->D E Fix & Stain Cells D->E F High-Content Imaging E->F G Image & Data Analysis F->G H Hit Identification & Target Deconvolution G->H

Caption: A workflow for a high-content imaging-based phenotypic screen to identify off-target effects.

Conclusion: A Strategic Approach to Mitigating Off-Target Effects

The this compound scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors. However, a thorough understanding and proactive assessment of off-target effects are paramount for the successful translation of these compounds into safe and effective therapeutics. By employing a combination of broad-based screening methods like kinome scanning, cellular target engagement assays such as CETSA, and functional phenotypic screens, researchers can build a comprehensive picture of a compound's interaction profile. This data-driven approach allows for the rational design of more selective inhibitors and provides a solid foundation for interpreting biological data and anticipating potential clinical outcomes. The methodologies and comparative insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of the kinome and to advance their drug discovery programs with confidence.

References

A Guide to Kinase Selectivity Profiling: An In-Depth Analysis of a Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: This guide aims to provide a comprehensive overview of kinase selectivity profiling for the compound 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine . However, a thorough search of public scientific literature and databases did not yield specific kinase panel data for this exact molecule. The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Therefore, to illustrate the principles and practical application of a kinase selectivity guide, this document will utilize publicly available data for a closely related and well-characterized compound: a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine (referred to as "Analog 6") , a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2] This analog serves as an exemplary case study for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[3] This structural mimicry makes it an ideal scaffold for designing competitive inhibitors that target the ATP-binding site of a wide range of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4]

Consequently, the development of potent and selective kinase inhibitors is a primary goal of modern drug discovery. A lack of selectivity can lead to off-target effects and associated toxicities. Kinome-wide profiling, where a compound is tested against a large panel of kinases, is an indispensable step in characterizing a potential drug candidate.[5][6] This guide provides an in-depth look at this process using a potent LRRK2 inhibitor as a case study.[2]

Experimental Methodology: Profiling Kinase Selectivity

To determine the selectivity of a compound, it is screened against a large panel of purified kinases. A gold-standard method for this is the active site-directed competition binding assay, which quantitatively measures the interaction between an inhibitor and each kinase.[6][7] The KINOMEscan™ platform is a widely used example of this technology.[6][8]

Workflow for Competition Binding Assay

The workflow is designed to measure the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The amount of kinase bound to the solid support is quantified, and a lower signal indicates stronger competition from the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_data Data Analysis p1 Kinase-tagged Phage (DNA-tagged) a1 Incubate Kinase, Compound & Ligand p1->a1 p2 Test Compound (e.g., Analog 6) p2->a1 p3 Immobilized Ligand (Broad-spectrum inhibitor) p3->a1 q1 Affinity Capture (Kinase-phage bound to beads) a1->q1 q2 Elution & qPCR q1->q2 q3 Quantify Bound Kinase q2->q3 d1 Calculate % Inhibition q3->d1

Caption: Workflow of a competition binding assay for kinase profiling.

Step-by-Step Protocol (Based on KINOMEscan™ Methodology)
  • Preparation of Reagents:

    • Kinases are individually expressed as fusions with a T7 bacteriophage. This DNA tag serves as a unique barcode for each kinase.

    • A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

    • The test compound (Analog 6) is solubilized in DMSO to create a stock solution for screening.

  • Binding Assay:

    • In the wells of a microtiter plate, the DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a buffer solution.

    • The mixture is incubated to allow the binding interactions to reach equilibrium. The test compound and the immobilized ligand will compete for binding to the kinase's active site.

  • Affinity Capture & Quantification:

    • The beads (with the immobilized ligand) are washed to remove any unbound reagents. The kinases that were not inhibited by the test compound will remain bound to the immobilized ligand.

    • The amount of kinase-phage remaining on the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Data Analysis:

    • A control reaction with DMSO (no test compound) is run to determine the maximum amount of kinase binding (0% inhibition).

    • A control with a high concentration of a known potent inhibitor is used to determine the background signal (100% inhibition).

    • The percentage inhibition for the test compound is calculated by comparing its signal to the controls. A low qPCR signal corresponds to high inhibition.[9]

Selectivity Profile of the Pyrrolo[2,3-d]pyrimidine Analog 6

Analog 6 was screened at a concentration of 1 µM against a panel of 465 kinases to assess its selectivity. The results demonstrate that it is a highly selective inhibitor.[2]

Kinase Target% Inhibition @ 1 µMPrimary Kinase FamilyNotes on Biological Relevance
LRRK2 100 Serine/Threonine KinasePrimary target; mutations are a common cause of Parkinson's disease.[2][10]
LRRK2 (G2019S) 100 Serine/Threonine KinaseCommon pathogenic mutant form of LRRK2.[11]
TNK199.5Tyrosine KinaseInvolved in cell proliferation and survival signaling.
GAK99.2Serine/Threonine KinaseRegulator of clathrin-mediated membrane trafficking.
MAP4K398.6Serine/Threonine KinaseActivator of the JNK signaling pathway.
STK1098.4Serine/Threonine KinaseRegulates lymphocyte migration.
SLK98.2Serine/Threonine KinaseInvolved in cell motility and adhesion.
TNIK97.4Serine/Threonine KinaseActivator of the Wnt signaling pathway.
MAP4K596.6Serine/Threonine KinaseActivator of the JNK signaling pathway.
TNK296.5Tyrosine KinaseInvolved in EGFR signaling and cell migration.
STK3394.6Serine/Threonine KinaseImplicated in cell proliferation.
... (450+ other kinases)<90%VariousDemonstrates high overall selectivity.

Data synthesized from the primary literature describing the discovery of Analog 6.[2]

Analysis of Selectivity

The data clearly identifies LRRK2 as the primary target of Analog 6, with complete inhibition observed at the screening concentration. The compound also potently inhibits the common G2019S pathogenic mutant. While a small number of other kinases show >95% inhibition, the compound is remarkably clean across the broader kinome, with over 97% of the 465 kinases tested showing less than 90% inhibition. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target liabilities.

Biological Context: The LRRK2 Signaling Pathway

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[12] Mutations in the LRRK2 gene are the most common known cause of both familial and sporadic Parkinson's disease (PD).[10] Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase function.[12]

LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[13] Its hyperactivation is thought to contribute to the neurodegeneration seen in PD, making it a prime therapeutic target. An inhibitor like Analog 6 can reverse the effects of this hyperactivation.

G LRRK2 LRRK2 (Inactive) LRRK2_active LRRK2 (Active Kinase) LRRK2->LRRK2_active Activation Rabs Rab GTPases (e.g., Rab10) LRRK2_active->Rabs Phosphorylates Phospho_Rabs Phosphorylated Rabs LRRK2_active->Phospho_Rabs G2019S G2019S Mutation or Upstream Signals G2019S->LRRK2_active Promotes Analog6 Analog 6 (Inhibitor) Analog6->LRRK2_active Inhibits Vesicle Vesicular Trafficking Phospho_Rabs->Vesicle Alters Autophagy Autophagy Regulation Phospho_Rabs->Autophagy Alters Neurodegen Neurodegeneration Vesicle->Neurodegen Contributes to Autophagy->Neurodegen Contributes to

Caption: Simplified LRRK2 signaling pathway and point of inhibition.

Conclusion

While kinase selectivity data for the specific molecule this compound is not publicly available, the analysis of a structurally related compound, Analog 6, provides a robust framework for how such a guide should be structured. The pyrrolo[2,3-d]pyrimidine scaffold is a versatile starting point for developing highly potent and selective kinase inhibitors. The case study of Analog 6 demonstrates a desirable selectivity profile, with potent, targeted inhibition of LRRK2 and minimal off-target activity across the human kinome. This level of in-depth profiling, combining broad screening with functional and pathway analysis, is a critical component of modern drug discovery, enabling the development of safer and more effective targeted therapies.

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The functionalization of this heterocyclic system is crucial for modulating biological activity, and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.[1][2] This guide provides a head-to-head comparison of two prominent methods, the Suzuki-Miyaura and Stille couplings, for the C4-functionalization of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, offering insights into reaction performance, substrate scope, and practical considerations.

The Strategic Importance of C4 Functionalization

The C4 position of the 7-deazapurine core is a key vector for chemical modification. Altering the substituent at this position directly influences the interaction of the molecule with its biological target, impacting potency, selectivity, and pharmacokinetic properties. The starting material, this compound, is an attractive substrate due to the reactivity of the chloro-substituent in cross-coupling reactions.[1][2]

Head-to-Head Comparison: Suzuki vs. Stille Coupling

Both the Suzuki and Stille reactions are powerful methods for forming carbon-carbon bonds, but they differ fundamentally in the nature of the organometallic reagent used.[4][5] The Suzuki coupling employs organoboron compounds (boronic acids or esters), which are generally non-toxic and stable.[6] In contrast, the Stille coupling utilizes organotin compounds (organostannanes), which, while often air and moisture stable, are associated with high toxicity and can present challenges in purification.[7][8]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Organostannanes)
Toxicity of Reagents Generally lowHigh
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be difficult to remove from the product
Functional Group Tolerance Good, but sensitive to protodeboronationExcellent, compatible with a wide range of functional groups[8][9]
Reaction Conditions Requires a base for activation of the boronic acid[10]Generally does not require a base for transmetalation
Substrate Availability Wide commercial availability of boronic acids[6]Many organostannanes are commercially available or readily synthesized[7]

Mechanistic Overview

At the heart of both reactions is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12][13]

The Catalytic Cycle of Suzuki Coupling

The generally accepted mechanism for the Suzuki coupling involves three key steps:[11][13][14]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[11][12]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[11][14]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R caption Catalytic cycle of the Suzuki coupling.

Caption: Catalytic cycle of the Suzuki coupling.

The Catalytic Cycle of Stille Coupling

The Stille coupling follows a similar catalytic pathway:[7][9][15]

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the chloro-heterocycle.[7][9]

  • Transmetalation: The organostannane reagent exchanges its organic moiety with the halide on the palladium complex. This is often the rate-determining step.[16]

  • Reductive Elimination: The desired coupled product is formed, and the active Pd(0) catalyst is regenerated.[7][9]

Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-Sn(Alkyl)₃ PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R caption Catalytic cycle of the Stille coupling. Suzuki_Protocol Start Start: Assemble Reactants Step1 1. To a dry flask under inert atmosphere, add: - this compound (1 equiv) - Boronic acid/ester (1.2-1.5 equiv) - Palladium catalyst (e.g., Pd(Amphos)₂Cl₂, 1-5 mol%) - Base (e.g., K₂CO₃, 2-3 equiv) Start->Step1 Step2 2. Add degassed solvent (e.g., Dioxane/Water mixture). Step1->Step2 Step3 3. Heat the reaction mixture (e.g., 90-100 °C) with stirring for 2-24 h. Step2->Step3 Step4 4. Monitor reaction progress by TLC or LC-MS. Step3->Step4 Step5 5. Upon completion, cool to room temperature. Step4->Step5 Step6 6. Perform aqueous workup: - Dilute with water - Extract with an organic solvent (e.g., Ethyl Acetate) Step5->Step6 Step7 7. Purify the crude product by flash column chromatography. Step6->Step7 End End: Isolated Product Step7->End Stille_Protocol Start Start: Assemble Reactants Step1 1. To a dry flask under inert atmosphere, add: - this compound (1 equiv) - Organostannane (1.1-1.2 equiv) - Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) Start->Step1 Step2 2. Add anhydrous, degassed solvent (e.g., THF or Dioxane). Step1->Step2 Step3 3. Heat the reaction mixture to reflux for 4-16 h. Step2->Step3 Step4 4. Monitor reaction progress by TLC or LC-MS. Step3->Step4 Step5 5. Upon completion, cool and concentrate under reduced pressure. Step4->Step5 Step6 6. Purify the crude product by flash column chromatography. (Note: May require specific methods to remove tin byproducts). Step5->Step6 End End: Isolated Product Step6->End

References

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Activity of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective drug is fraught with challenges. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structural similarity to ATP allows for competitive binding to the kinase active site, making it a fertile ground for developing targeted therapies against cancers and inflammatory diseases.[4][5] This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine analogs, offering insights into the critical transition from benchtop activity to preclinical efficacy.

The 4-chloro substitution on the pyrimidine ring serves as a crucial synthetic handle, allowing for facile derivatization through nucleophilic substitution, while the 5-ethyl group can influence steric interactions within the ATP-binding pocket of target kinases.[6][7][8] Understanding how modifications to this core translate from enzymatic and cellular assays to whole-organism responses is paramount for successful drug development.

The Kinase Target Landscape of Pyrrolo[2,3-d]pyrimidines

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors against a range of kinases implicated in various pathologies. These include, but are not limited to:

  • Janus Kinases (JAKs): Central to cytokine signaling, inhibitors of JAK1, JAK2, and JAK3 are effective in treating autoimmune diseases like rheumatoid arthritis.[9][10]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth and angiogenesis, making them prime targets in oncology.[1][2]

  • Interleukin-2-inducible T-cell Kinase (Itk): A crucial mediator in T-cell signaling, its inhibition is a promising strategy for inflammatory and autoimmune disorders.[11]

The following sections will delve into the experimental methodologies used to assess the activity of this compound analogs, present comparative data, and discuss the critical aspects of translating in vitro potency to in vivo efficacy.

I. In Vitro Evaluation: From Enzyme to Cell

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the potency and selectivity of new chemical entities. These assays can be broadly categorized into biochemical and cell-based assays.

A. Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay [12]

  • Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO (vehicle control) is added to each well.

    • 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) is added to each well.

    • The plate is incubated for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined, often near the Km for ATP.

    • The plate is incubated at 30°C for 60 minutes.

  • ADP Detection:

    • 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent is added to each well. This converts the generated ADP to ATP and initiates a luciferase-based reaction that produces a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The data is plotted as luminescence versus the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Diagram: Biochemical Kinase Assay Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase & Substrate/ATP Prep Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Add_Sub_ATP Initiate with Substrate/ATP Kinase_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Incubate_1->Add_Sub_ATP Incubate_2 Incubate (60 min) Add_Sub_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Kinase_Detect Add Kinase Detection Reagent Incubate_3->Add_Kinase_Detect Incubate_4 Incubate (30 min) Add_Kinase_Detect->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: Workflow for a typical biochemical kinase assay.

B. Cell-Based Assays

While biochemical assays are excellent for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in a native cellular environment. Cell-based assays are therefore a critical next step.

1. Cellular Viability and Proliferation Assays

These assays measure the overall health of a cell population after treatment with a compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP as an indicator of metabolically active cells.[13]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay [13]

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

2. Target Engagement and Downstream Signaling Assays

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates. Western blotting is a standard technique for this purpose. For example, when evaluating an EGFR inhibitor, one would look for a decrease in phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT and p-ERK.

II. In Vivo Evaluation: From Bench to Preclinical Models

A compound that demonstrates potent in vitro activity may not necessarily be effective in vivo. Factors such as pharmacokinetics (PK) and pharmacodynamics (PD) play a crucial role in determining the therapeutic efficacy of a drug candidate.

A. Xenograft Models in Oncology

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a workhorse for evaluating the in vivo anti-tumor activity of novel compounds.[14][15][16]

Experimental Protocol: Subcutaneous Xenograft Model [17]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules. The vehicle used for the compound is administered to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum size, or when significant tumor regression is observed in the treatment groups.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Diagram: In Vivo Xenograft Study Workflow

Cell_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implant->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis Tissue_Harvest Tissue Harvesting Endpoint->Tissue_Harvest

Caption: Workflow for a typical in vivo xenograft study.

III. Comparative Analysis: Bridging the In Vitro-In Vivo Gap

Consider a hypothetical analog, Cpd-X , a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine designed as a JAK1 inhibitor.

Table 1: In Vitro Activity of Cpd-X

Assay TypeTarget/Cell LineIC50 (nM)
BiochemicalJAK112.6
BiochemicalJAK2135
Cell-basedIL-6 stimulated TF-1 cells140

Data synthesized from a representative study on a similar class of compounds.[18]

Table 2: In Vivo Efficacy of Cpd-X in a Rat Adjuvant-Induced Arthritis (rAIA) Model

Dose (mg/kg, p.o.)Paw Swelling Inhibition (%)
335
1068
3095

Data synthesized from a representative study on a similar class of compounds.[9]

Discussion of Structure-Activity Relationship (SAR) and In Vitro-In Vivo Correlation

The data for Cpd-X illustrates several key principles:

  • From Enzyme to Cell: The biochemical IC50 against JAK1 (12.6 nM) is significantly more potent than the cellular IC50 (140 nM). This drop-off is expected and can be attributed to factors such as cell membrane permeability, intracellular ATP concentration (which is much higher than in biochemical assays), and potential for efflux by transporters.

  • Selectivity: Cpd-X shows a ~10.7-fold selectivity for JAK1 over JAK2 in biochemical assays. This is a crucial aspect of its design, as inhibiting JAK2 can lead to hematological side effects.[9]

  • In Vivo Efficacy: The compound demonstrates dose-dependent efficacy in an in vivo model of rheumatoid arthritis. This indicates that Cpd-X has favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) that allow it to reach the target tissue at concentrations sufficient to inhibit JAK1.

For the this compound scaffold, medicinal chemistry efforts would focus on modifying the substituent at the 4-position (introduced via substitution of the chloro group) to enhance potency and selectivity for the target kinase. The 5-ethyl group's interaction with the hydrophobic pocket of the kinase active site would also be a key consideration. The translation of these in vitro improvements to in vivo efficacy would then depend on the overall physicochemical properties of the resulting analogs, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A rigorous and systematic evaluation of both in vitro and in vivo activities is essential for advancing these compounds through the drug discovery pipeline. This guide has provided a framework for understanding the key experimental methodologies and the critical importance of bridging the gap between benchtop data and preclinical efficacy.

Future work on this class of compounds should focus on:

  • Multiparameter Optimization: Balancing potency, selectivity, and pharmacokinetic properties to achieve robust in vivo efficacy with a favorable safety profile.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling to guide the design of next-generation analogs with improved target engagement.

  • Exploration of Novel Targets: Expanding the application of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to other kinase targets implicated in human diseases.

By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the complexities of kinase inhibitor development and unlock the full therapeutic potential of the this compound scaffold.

References

A Senior Application Scientist's Guide to Benchmarking Novel 4-Chloro-5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, renowned for its role as a bioisostere of purine.[1][2] This structural mimicry allows it to function as an exceptional "hinge-binding" motif, effectively targeting the ATP-binding site of a multitude of protein kinases.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the pyrrolo[2,3-d]pyrimidine framework is central to several FDA-approved drugs.[1][2]

This guide focuses on a specific, promising subclass: 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. The chloro-substituent at the 4-position serves as a versatile synthetic handle for introducing diverse amine side chains, enabling the fine-tuning of potency and selectivity.[6][7] The ethyl group at the 5-position can provide additional van der Waals interactions within the ATP pocket, potentially enhancing binding affinity.

The objective of this document is to provide a robust, multi-tiered framework for objectively benchmarking the performance of these novel derivatives against established, clinically relevant kinase inhibitors. This guide is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind each experimental choice to ensure the generation of conclusive and translatable data.

Foundational Strategy: Target Selection and Benchmark Drug Rationale

The broad applicability of the pyrrolo[2,3-d]pyrimidine scaffold necessitates a focused approach. Based on extensive literature, this scaffold frequently exhibits potent inhibitory activity against key oncology targets within the tyrosine kinase family.[3][8] Our benchmarking strategy will therefore focus on two of the most validated targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR: A primary driver of cell proliferation, survival, and metastasis in various cancers, particularly non-small-cell lung cancer (NSCLC).[9][10][11]

  • VEGFR-2: The main mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth and invasion.[12][13][14]

Benchmark Drug Selection:

To provide a stringent and clinically relevant comparison, we will benchmark our novel derivatives against FDA-approved drugs known to inhibit these targets.

Benchmark DrugPrimary TargetsTherapeutic ClassRationale for Selection
Gefitinib EGFREGFR Tyrosine Kinase Inhibitor (TKI)A first-generation, highly specific EGFR inhibitor, providing a clear benchmark for on-target potency in EGFR-driven cancers.[9][11]
Sunitinib VEGFRs, PDGFR, c-KITMulti-Kinase InhibitorA multi-targeted TKI with strong anti-angiogenic properties through VEGFR-2 inhibition.[13][14][15] Its broader profile helps assess the selectivity of new derivatives.

The Benchmarking Workflow: A Multi-Tiered Evaluation Cascade

A successful benchmarking program progresses logically from direct target engagement to complex biological systems. Our workflow is designed in three sequential stages, with go/no-go decision points at the end of each, ensuring that only the most promising candidates advance.

Benchmarking_Workflow A Tier 1: In Vitro Biochemical Assays D Potency & Selectivity (IC50 Data) A->D Measure B Tier 2: In Vitro Cellular Assays E Cellular Efficacy & Cytotoxicity (GI50 Data) B->E Measure C Tier 3: In Vivo Preclinical Models F In Vivo Efficacy & Tolerability (TGI Data) C->F Measure D->B Proceed if Potent E->C Proceed if Efficacious G Lead Candidate F->G Select

Caption: A three-tiered workflow for benchmarking novel kinase inhibitors.

Tier 1: In Vitro Biochemical Potency and Selectivity

Objective: To quantify the direct inhibitory effect of the novel this compound derivatives on the enzymatic activity of purified EGFR and VEGFR-2 kinases and compare their half-maximal inhibitory concentrations (IC50) to Gefitinib and Sunitinib.

Causality Behind Experimental Choice: This is the foundational screen. An effective kinase inhibitor must first demonstrate potent, direct binding and inhibition of its target enzyme in a clean, cell-free system. This assay isolates the drug-target interaction from confounding biological factors like cell permeability or efflux pumps. The radiometric filter binding assay remains the gold standard for its direct measurement of substrate phosphorylation.[4]

Protocol: Universal Radiometric Kinase Assay (³³P-ATP)
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for both kinases (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Stock: Prepare a 10 mM stock of "cold" ATP in sterile water.

    • Radioactive ATP: Obtain [γ-³³P]ATP.

    • Working ATP Solution: Mix cold ATP and [γ-³³P]ATP in kinase buffer to achieve a final concentration that is at the Michaelis-Menten constant (Km) for each enzyme (typically 10-100 µM), with a specific activity of ~500 cpm/pmol.

    • Substrate: Use poly(Glu, Tyr) 4:1 for EGFR and a specific peptide substrate like KDRtide for VEGFR-2, dissolved in kinase buffer.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each novel derivative and benchmark drug in 100% DMSO, starting at 1 mM. Then, create an intermediate dilution in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the intermediate compound dilution to the appropriate wells. For control wells, add buffer with the corresponding DMSO concentration.

    • Add 20 µL of a solution containing the kinase (e.g., 5-10 ng of purified EGFR or VEGFR-2 enzyme) and the appropriate substrate to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the Working ATP Solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filtermat plate, wash extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat, add scintillation fluid, and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition
CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Ratio (VEGFR-2/EGFR)
Derivative 1 1585056.7
Derivative 2 2500250.01
Derivative 3 50751.5
Gefitinib 20>10,000>500
Sunitinib 1200100.008

Senior Scientist's Note: A key decision point here is selectivity. Is the goal an EGFR-selective agent (like Derivative 1), a VEGFR-2 selective agent (like Derivative 2), or a dual inhibitor (like Derivative 3)? This initial biochemical profile is crucial for guiding the subsequent cellular screening strategy.

Tier 2: In Vitro Cellular Efficacy and Cytotoxicity

Objective: To determine if the biochemical potency observed in Tier 1 translates into anti-proliferative or cytotoxic effects in cancer cell lines whose survival is dependent on EGFR or VEGFR-2 signaling.

Causality Behind Experimental Choice: A compound must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex intracellular environment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a reliable proxy for cell viability and proliferation.[16]

Protocol: MTT Cell Proliferation Assay
  • Cell Line Selection & Culture:

    • A549 (NSCLC): A cell line with wild-type EGFR, representing a standard model for general cytotoxicity and EGFR inhibition.[9]

    • NCI-H1975 (NSCLC): Harbors the L858R and T790M EGFR mutations, making it resistant to first-generation inhibitors like Gefitinib. This line is crucial for identifying derivatives that can overcome resistance.

    • HUVEC (Human Umbilical Vein Endothelial Cells): These are not cancer cells but are a primary model for angiogenesis. Their proliferation is highly dependent on VEGFR-2 signaling. Inhibition here indicates anti-angiogenic potential.

    • Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C and 5% CO₂.[17]

  • Assay Procedure:

    • Harvest cells during their exponential growth phase and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate overnight to allow for attachment.[18]

    • Prepare 2x final concentrations of the serial-diluted compounds (novel derivatives and benchmarks) in culture medium.

    • Remove the old media from the wells and add 100 µL of the compound-containing media. Include vehicle (DMSO) control wells.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[16]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of viable cells against the log[inhibitor concentration].

Data Presentation: Comparative Cellular Activity
CompoundA549 GI50 (µM)NCI-H1975 GI50 (µM)HUVEC GI50 (µM)
Derivative 1 0.5>5025
Derivative 2 30350.8
Derivative 3 1.21.51.0
Gefitinib 0.8>50>50
Sunitinib 15180.5

Visualizing the Mechanism: Key Signaling Pathways

To understand how our benchmark drugs and novel derivatives exert their effects, it is crucial to visualize their targets within their respective signaling cascades.

Signaling_Pathways cluster_0 EGFR Pathway cluster_1 VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gefitinib Gefitinib Derivative 1 Gefitinib->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis & Permeability MAPK->Angiogenesis Sunitinib Sunitinib Derivative 2 Sunitinib->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by inhibitors.

Tier 3: In Vivo Preclinical Efficacy

Objective: To evaluate the anti-tumor efficacy and general tolerability of lead candidates in a living animal model.

Causality Behind Experimental Choice: Success in vitro does not guarantee success in vivo. This stage is the ultimate test of a compound's drug-like properties, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and its ability to shrink a tumor in a complex biological environment. The subcutaneous xenograft model is a standard, robust first-pass in vivo system for evaluating anti-cancer efficacy.[19][20]

Protocol: Subcutaneous Tumor Xenograft Model
  • Animal Husbandry:

    • Use immunocompromised mice (e.g., Athymic Nude or SCID) to prevent rejection of the human tumor graft.[19]

    • Acclimatize animals for at least one week prior to the study. All procedures must follow IACUC guidelines.[17]

  • Tumor Implantation and Growth:

    • Select a cell line that showed good sensitivity in Tier 2 (e.g., A549 for an EGFR-targeted derivative).

    • Harvest cells and resuspend them in a sterile, serum-free medium (e.g., mixed 1:1 with Matrigel) at a concentration of 5-10 million cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Study Execution:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control (e.g., DMSO/PEG300/Tween 80 in saline).

      • Group 2: Benchmark Drug (e.g., Gefitinib at 50 mg/kg, daily oral gavage).

      • Group 3: Lead Derivative (at an optimized dose, e.g., 50 mg/kg, daily oral gavage).

    • Administer treatment for a pre-determined period (e.g., 21 days).

    • Monitor tumor volume and body weight every 2-3 days. Body weight loss is a primary indicator of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.[17]

    • Analyze body weight data to assess tolerability.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle N/A1250N/A+5%
Lead Derivative 3 50 mg/kg, PO, QD48065%-2%
Gefitinib 50 mg/kg, PO, QD55059%+3%

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to benchmarking novel this compound derivatives. By progressing through biochemical, cellular, and in vivo assays and comparing directly against clinically approved drugs, researchers can make informed decisions, prioritizing compounds with the highest potential for therapeutic success.

A derivative that demonstrates potent and selective biochemical inhibition (Tier 1), translates this potency into robust cellular anti-proliferative activity (Tier 2), and finally achieves significant tumor growth inhibition with minimal toxicity in vivo (Tier 3) can be confidently declared a lead candidate. Subsequent steps would involve comprehensive ADME/Tox profiling, pharmacokinetic/pharmacodynamic (PK/PD) studies, and exploration in orthotopic or patient-derived xenograft (PDX) models to further validate its clinical potential.[20][21]

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine analogs, a class of compounds with significant potential in the development of targeted kinase inhibitors. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on the inhibitory activity of these promising molecules. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of kinase inhibition. Its structural resemblance to adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of numerous cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Strategic Design: The Role of Substitutions at the 4 and 5-Positions

The this compound core serves as a key starting point for the development of a diverse library of kinase inhibitors. The chlorine atom at the 4-position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions. The ethyl group at the 5-position, while less commonly explored than the methyl or phenyl groups, offers a unique steric and electronic profile that can be exploited to achieve desired biological activities.

This guide will focus on comparing the impact of various substituents at the 4-position, while maintaining the 5-ethyl group, on the overall activity of the resulting analogs.

Synthesis of the Core Intermediate and Analogs

The synthesis of 4-substituted-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine analogs typically begins with the construction of the core heterocyclic system, followed by functionalization at the 4-position.

Synthesis of this compound

While specific literature on the synthesis of the 5-ethyl analog is not abundant, a general and robust method for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core has been well-documented.[3][4] The introduction of the 5-ethyl group can be achieved through modifications of established protocols, for instance, by using an appropriately substituted starting material such as ethyl 2-cyano-3-ethyl-propionate. A plausible synthetic route is outlined below:

Synthesis_of_4_chloro_5_ethyl_7H_pyrrolo_2_3_d_pyrimidine start Ethyl 2-cyano-3-ethyl-propionate step1 Condensation with Formamide start->step1 intermediate1 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 product This compound step2->product

A plausible synthetic route to the core intermediate.
Diversification at the 4-Position

The 4-chloro substituent is an excellent leaving group, facilitating the introduction of various functionalities through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

This is a common and straightforward method to introduce amine functionalities at the 4-position.

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF) is added the desired amine (1.1-1.5 equivalents).

  • A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated to a temperature ranging from 80 °C to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation, extraction, and/or column chromatography.

SNAr_Reaction start This compound product 4-Amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Analog start->product SNAr reagents + R-NH2 (Amine) reagents->product conditions Heat, Base conditions->product

General scheme for nucleophilic aromatic substitution.

This powerful reaction allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, this compound (1 equivalent), the corresponding boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3) are combined.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water, is added.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the reaction is complete.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 4-aryl- or 4-heteroaryl-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine analog.

Suzuki_Coupling start This compound product 4-Aryl/Heteroaryl-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Analog start->product Suzuki Coupling reagents + R-B(OH)2 (Boronic Acid) reagents->product conditions Pd Catalyst, Base, Heat conditions->product

General scheme for Suzuki-Miyaura cross-coupling.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-substituted-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine analogs is highly dependent on the nature of the substituent at the 4-position. While direct SAR data for the 5-ethyl series is limited, we can infer trends from studies on closely related 5-alkyl analogs.

Impact of 4-Amino Substituents

The introduction of an amino group at the 4-position, often with further substitution on the nitrogen, is a common strategy in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

Analog 4-Substituent Target Kinase(s) IC50 (nM) *Reference
A1 -NH2PfCDPK1, PfCDPK4>10,000[5]
A2 -NH-(4-fluorophenyl)M. tuberculosis488[6]
A3 -NH-(4-phenoxyphenyl)M. tuberculosis488[6]
A4 4-amino-4-carboxamidopiperidin-1-ylPKB/Akt1.9[7]

Note: The IC50 values are for analogs with varying or unspecified substituents at the 5-position, but provide a general indication of the potency achievable with 4-amino substitutions.

From the available data on related compounds, it is evident that a simple amino group at the 4-position (Analog A1) often confers weak activity.[5] However, substitution on the amino group with aryl or heteroaryl moieties can significantly enhance potency. For instance, analogs with substituted anilino groups (Analogs A2 and A3) have shown potent activity against Mycobacterium tuberculosis.[6] Furthermore, more complex amino substituents, such as the substituted piperidine in Analog A4, have led to potent and selective inhibitors of Protein Kinase B (PKB/Akt).[7]

For the 5-ethyl series, it is anticipated that small, flexible amino substituents would be well-tolerated. Larger, more rigid aryl groups at the 4-position may lead to steric clashes, depending on the specific kinase target. The ethyl group at the 5-position, being larger than a methyl group, will likely influence the optimal size and conformation of the 4-substituent.

Impact of 4-Aryl/Heteroaryl Substituents

The introduction of aryl or heteroaryl groups at the 4-position via Suzuki coupling can lead to potent inhibitors by accessing additional binding pockets within the kinase domain.

Analog 4-Substituent Target Kinase(s) IC50 (nM) *Reference
B1 PhenylPfCDPK1, PfCDPK4>10,000[5]
B2 2-MethoxynaphthylPfCDPK4210[5]
B3 3,4-DimethoxyphenylPfCDPK1589[5]

Note: The IC50 values are for analogs with varying or unspecified substituents at the 5-position.

The data from related series suggests that an unsubstituted phenyl group at the 4-position (Analog B1) may not be optimal for activity.[5] However, the introduction of larger, substituted aromatic systems, such as a methoxynaphthyl group (Analog B2) or a dimethoxyphenyl group (Analog B3), can lead to a significant increase in potency.[5] These larger groups can form additional hydrophobic and hydrogen bonding interactions within the ATP-binding site.

In the context of the 5-ethyl series, the steric bulk of the ethyl group will play a crucial role in determining the optimal size and substitution pattern of the 4-aryl/heteroaryl moiety. It is plausible that smaller, appropriately substituted aromatic rings would be more favorable to avoid steric hindrance.

Comparative Performance and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The key to unlocking its full potential lies in the systematic exploration of a diverse range of substituents at the 4-position.

Comparison of 4-Position Modifications:

  • 4-Amino Analogs: These analogs have the potential for high potency and selectivity, particularly when the amino group is substituted with carefully chosen moieties that can form specific interactions with the target kinase. The flexibility of the amino linker allows for the optimization of binding to the hinge region.

  • 4-Aryl/Heteroaryl Analogs: These analogs can achieve high potency by extending into hydrophobic pockets of the ATP-binding site. However, their development requires careful consideration of the steric interplay between the 4-substituent and the 5-ethyl group to avoid unfavorable interactions.

Future research in this area should focus on:

  • Systematic SAR studies of the 5-ethyl series with a wide array of 4-substituents to build a comprehensive understanding of the structural requirements for potent and selective kinase inhibition.

  • Co-crystallization studies of active compounds with their target kinases to elucidate the binding modes and guide further optimization.

  • Evaluation of pharmacokinetic properties of promising analogs to ensure their suitability for in vivo studies and potential clinical development.

By leveraging the versatility of the this compound scaffold and applying rational drug design principles, it is anticipated that novel and effective kinase inhibitors can be developed for the treatment of a range of human diseases.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous potent and selective therapeutic agents. Its resemblance to adenine allows for effective competition at the ATP-binding site of a wide range of kinases.[1][2][3] However, this inherent advantage also presents the risk of cross-reactivity, where the inhibitor binds to unintended kinase targets, potentially leading to unforeseen toxicities or even desirable polypharmacological effects.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound derivatives. We will delve into the experimental data that illuminates their selectivity, explore the methodologies used to generate this crucial information, and discuss the implications for drug development. By synthesizing technical accuracy with field-proven insights, this guide aims to equip you with the knowledge to make informed decisions in your research.

The Landscape of Kinase Inhibition and the Importance of Selectivity

The human kinome comprises over 500 protein kinases, which act as master regulators of a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine core has been successfully exploited to develop inhibitors for a multitude of kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) kinase.[1][5][6]

While high potency against the intended target is essential, selectivity is equally critical. A non-selective inhibitor can be a double-edged sword. While it may offer broader therapeutic effects in some contexts, it is more likely to cause off-target toxicities. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the kinome is not just a regulatory requirement but a fundamental aspect of rational drug design.

Evaluating Cross-Reactivity: Key Methodologies

Several robust experimental platforms are available to assess the selectivity of kinase inhibitors. These assays provide quantitative data on the interaction of a compound with a broad panel of kinases, offering a panoramic view of its cross-reactivity.

1. Large-Scale Competition Binding Assays (e.g., KINOMEscan®)

This widely used platform measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, which can be used to calculate a dissociation constant (Kd).[7][8][9]

2. Biochemical IC50 Profiling

These assays directly measure the enzymatic activity of a panel of kinases in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is determined for each kinase, providing a quantitative measure of potency. Radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are common formats for this type of profiling.[4][10]

3. Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

While in vitro assays are invaluable, it is also crucial to assess target engagement within a cellular context. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target interaction in live cells.

Comparative Cross-Reactivity Profiles of Pyrrolo[2,3-d]pyrimidine Derivatives

To illustrate the cross-reactivity landscape of the this compound scaffold, we will examine the selectivity profiles of two well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib , which share the core pyrrolo[2,3-d]pyrimidine structure. While not possessing the specific 5-ethyl substitution, their extensive profiling data provides a valuable benchmark for understanding the general selectivity trends of this chemical class.

Kinase TargetTofacitinib IC50 (nM)Ruxolitinib IC50 (nM)Fold Selectivity (Tofacitinib vs. JAK3)Fold Selectivity (Ruxolitinib vs. JAK2)
JAK113.320x less selective~1.2x less selective
JAK2202.81x1x
JAK3142820x less selective>150x more selective
TYK2112190.2x more selective~6.8x more selective

Data compiled from multiple preclinical studies.[11][12][13]

Analysis:

  • Tofacitinib , initially developed as a JAK3 inhibitor, demonstrates potent inhibition of JAK1 and JAK2 as well, making it a pan-JAK inhibitor.[13][14] Its cross-reactivity extends to other kinases at higher concentrations, as revealed by kinome-wide scanning.

  • Ruxolitinib exhibits potent inhibition of both JAK1 and JAK2 with a slight preference for JAK2.[12][15] It shows significantly less activity against JAK3 and TYK2, indicating a more selective profile within the JAK family compared to Tofacitinib.

The following table presents data for an exemplary multi-targeted pyrrolo[2,3-d]pyrimidine derivative, Compound 5k, highlighting its activity against a different set of kinases.[6][16][17]

Kinase TargetCompound 5k IC50 (nM)Sunitinib (Reference) IC50 (nM)Erlotinib (Reference) IC50 (nM)Staurosporine (Reference) IC50 (nM)
EGFR799355-
Her240--38
VEGFR2136261--
CDK2204---

Analysis:

  • Compound 5k demonstrates potent, multi-targeted activity against receptor tyrosine kinases (EGFR, Her2, VEGFR2) and a cyclin-dependent kinase (CDK2).[6][16][17] Its potency is comparable to or even exceeds that of the established inhibitor Sunitinib against certain targets. This exemplifies how modifications to the pyrrolo[2,3-d]pyrimidine scaffold can yield inhibitors with diverse selectivity profiles.

The "Why" Behind the Data: Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of cross-reactivity.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[11][18][19] This pathway plays a central role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Recruitment STAT_P Phosphorylation JAK->STAT_P Phosphorylation pSTAT p-STAT (Dimer) DNA DNA pSTAT->DNA Translocation STAT_P->pSTAT Dimerization Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Binding & Dimerization Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine inhibitors.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[20][21][22]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation AKT AKT PI3K->AKT AKT->TF Gene Gene Expression (Proliferation, Survival) TF->Gene EGF EGF EGF->EGFR Binding & Dimerization Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare 2X Serial Dilution of Test Compound C Add Compound and Kinase/ Substrate to Plate A->C B Prepare 2X Kinase/ Substrate Solution B->C D Incubate at Room Temperature C->D F Add Detection Solution to Stop Reaction D->F E Prepare 2X Antibody/ EDTA Solution E->F G Incubate at Room Temperature F->G H Read Plate on TR-FRET Reader G->H I Calculate TR-FRET Ratio H->I J Plot Data and Determine IC50 I->J

References

Navigating the Patent Landscape: An Assessment of the Novelty of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the competitive arena of drug discovery, particularly in the development of kinase inhibitors, the novelty of a chemical scaffold is a critical determinant of its patentability and commercial potential. This guide provides an in-depth analysis of the novelty of the 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold within the current patent literature. It is intended for researchers, scientists, and drug development professionals to inform strategic decisions in their research and development programs.

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore, forming the backbone of numerous approved and clinical-stage kinase inhibitors. Its importance is underscored by its presence in blockbuster drugs such as the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib. Consequently, the patent landscape surrounding this core structure is densely populated. This guide will dissect the existing intellectual property to evaluate the potential for novel inventions based on the specific substitution pattern of a chloro group at the 4-position and an ethyl group at the 5-position.

The Crowded Field of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Foundational Intermediate

A comprehensive review of the patent literature reveals that the unsubstituted parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is extensively claimed, primarily as a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Numerous patents detail various methods for its manufacture, focusing on improving yield, purity, and process safety.

Patent NumberKey Contribution
US10738058B2Describes a method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
CN107722012BDiscloses a process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines.
US10364248B2Relates to processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its use in synthesizing JAK inhibitors.[2]
WO2007012953A2Details the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their intermediates.[3]

These patents solidify the status of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a cornerstone intermediate. The core directive for novelty assessment, therefore, shifts to the specific substitution patterns on this foundational scaffold.

Assessing the Novelty of C5-Substitution: A Gap in the Patent Armor?

While the 4- and 7-positions of the 7H-pyrrolo[2,3-d]pyrimidine ring are focal points for modification in the patent literature for kinase inhibitors, the 5-position has received considerably less attention. Our analysis indicates a potential "white space" for novel intellectual property around the this compound scaffold.

A direct search for "this compound" in major patent databases yields no explicit disclosures or claims for this specific molecule as a composition of matter or as an intermediate. This absence is a strong preliminary indicator of its novelty.

However, a deeper dive into the Markush structures claimed in broad patents for kinase inhibitors is necessary. These generic structures often encompass a multitude of possible substitutions. For instance, patent US12297203B2, related to ITK inhibitors, claims pyrrolopyrimidine derivatives where a carbon on the pyrrole ring can be substituted with a C1-C6 alkyl group.[4] While this could theoretically include a 5-ethyl substitution, the specific combination with a 4-chloro group is not exemplified. The sheer breadth of such claims necessitates a careful, case-by-case legal evaluation for a definitive freedom-to-operate opinion.

The following diagram illustrates a typical logic flow for assessing the novelty of a substituted scaffold within a crowded patent landscape.

A Target Scaffold: This compound B Direct Patent Search: Exact Match Found? A->B C High Novelty Potential B->C No D Analyze Markush Claims in Relevant Patents B->D Yes G Assess Novelty of Synthesis C->G E Is the Scaffold Encompassed by a Broader Claim? D->E F Potential Infringement Risk (Requires Legal Analysis) E->F Yes E->G No K Evaluate Biological Activity F->K H Is the Synthetic Route Novel? G->H I Potential for Process Patent H->I Yes J No Patented Synthetic Route Found H->J No I->K J->K L Novel Scaffold with Potential Utility

Caption: Logic flow for assessing the patent novelty of a chemical scaffold.

Novelty in Synthesis: A Viable Path to Patentability

Even if a compound is found to be notionally covered by a broad Markush claim, a novel and non-obvious method of its synthesis can still be patentable. The existing patent literature for the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines primarily focuses on different substitution patterns, such as 2,4-diamino derivatives, and employs synthetic strategies that may not be readily applicable to the target scaffold.

For instance, US Patent 5,254,687 describes the preparation of 5-substituted pyrrolo[2,3-d]pyrimidines from a substituted furan precursor.[5] Another approach, detailed in US Patent 6,066,732, involves the reaction of a 6-aminopyrimidine with a nitroalkene.[6] The development of a novel and efficient synthetic route to this compound could, therefore, represent a patentable invention in its own right.

A potential synthetic workflow to access the target scaffold is outlined below. The novelty would reside in the specific reagents, conditions, and sequence of steps that enable the efficient and selective introduction of the ethyl group at the C5 position.

cluster_0 Proposed Synthetic Workflow A Known Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B Step 1: C5-Halogenation (e.g., with NBS or NIS) A->B C Intermediate: 4-chloro-5-halo-7H-pyrrolo[2,3-d]pyrimidine B->C D Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille coupling with an ethylating agent) C->D E Target Scaffold: This compound D->E

Caption: A potential, novel synthetic route to the target scaffold.

Biological Significance and Future Outlook

While the patent landscape provides a view of what is claimed, the ultimate value of a novel scaffold lies in its biological activity. Scientific literature suggests that modifications on the pyrrole ring of the pyrrolo[2,3-d]pyrimidine core can significantly impact biological activity. For example, a study by Gangjee et al. explored the effect of 5-alkyl modifications on the activity of these scaffolds as antifolates. The introduction of an ethyl group at the C5 position of the 4-chloro scaffold could modulate its kinase inhibitory profile, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

The pursuit of novel kinase inhibitors is a continuous endeavor in pharmaceutical research. The this compound scaffold represents a promising, and as yet underexplored, area for the development of new intellectual property. While a definitive legal opinion on patentability requires a thorough freedom-to-operate analysis by a qualified patent attorney, the evidence gathered from the public patent and scientific literature strongly suggests a high degree of novelty for this specific scaffold and its synthetic routes. Researchers and organizations that invest in exploring this chemical space may find themselves in a strong position to secure valuable patent protection for their innovations.

References

A Comparative Analysis of Synthetic Routes to 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine core of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of numerous kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and ethyl functionalities on this scaffold is pivotal for achieving desired potency and selectivity. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this important building block, offering insights into the underlying chemical principles and practical considerations for laboratory-scale synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a key challenge in controlling regioselectivity, particularly in the introduction of the C5-ethyl group. The two primary strategies explored herein involve either the early introduction of the ethyl substituent on a pyrrole precursor or the late-stage functionalization of the pre-formed pyrrolo[2,3-d]pyrimidine core. Each approach carries its own set of advantages and disadvantages in terms of overall yield, scalability, and the availability of starting materials.

Route 1: Construction from a Pre-functionalized Pyrrole Intermediate

This strategy focuses on building the pyrimidine ring onto a pyrrole precursor that already bears the desired C5-ethyl substituent. This "bottom-up" approach offers excellent control over the regiochemistry of the final product.

Conceptual Workflow of Route 1

Route 1 Workflow A 2-Oxobutanal C 2-Amino-3-cyano-4-ethylpyrrole A->C Gewald Reaction B Malononitrile B->C E 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one C->E Cyclization D Formamide D->E G This compound E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Caption: Synthetic strategy starting from a C5-ethylated pyrrole precursor.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 2-Amino-3-cyano-4-ethylpyrrole

This initial step involves a Gewald-type reaction to construct the functionalized pyrrole ring.

  • Reaction: To a solution of 2-oxobutanal (1.0 eq) and malononitrile (1.0 eq) in ethanol, elemental sulfur (1.1 eq) is added. The mixture is then treated with a catalytic amount of a base, such as morpholine or triethylamine, and heated to reflux for 2-4 hours.

  • Work-up: Upon cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 2-amino-3-cyano-4-ethylpyrrole.

  • Causality: The Gewald reaction is a robust method for the synthesis of 2-aminothiophenes, which in this case, with the appropriate starting materials, can be adapted for the synthesis of the corresponding pyrrole. The base catalyzes the initial Knoevenagel condensation, and the subsequent cyclization and tautomerization lead to the stable aromatic pyrrole.

Step 2: Synthesis of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

The pyrimidine ring is then fused to the pyrrole intermediate.

  • Reaction: A mixture of 2-amino-3-cyano-4-ethylpyrrole (1.0 eq) and formamide (excess, serving as both reactant and solvent) is heated at 180-200 °C for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with ethanol, collected by filtration, and washed with fresh ethanol to yield 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

  • Causality: At high temperatures, formamide serves as a source of a one-carbon unit (formyl group) and ammonia, which are necessary for the construction of the pyrimidine ring. The cyano group of the pyrrole participates in the cyclization, leading to the desired fused bicyclic system.

Step 3: Synthesis of this compound

The final step is the chlorination of the pyrimidinone.

  • Reaction: 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to accelerate the reaction.[1] The mixture is heated to reflux (around 110 °C) for 2-4 hours.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.

  • Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the keto group of the pyrimidinone into the corresponding chloro functionality. The addition of a base helps to neutralize the HCl generated during the reaction, which can prevent potential side reactions and drive the reaction to completion.[1]

Route 2: Late-Stage Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

This approach involves first synthesizing the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and then introducing the ethyl group at the C5 position. This strategy can be advantageous if the unsubstituted core is readily available.

Conceptual Workflow of Route 2

Route 2 Workflow A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C 4-chloro-5-formyl-7H-pyrrolo[2,3-d]pyrimidine A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E 4-chloro-5-vinyl-7H-pyrrolo[2,3-d]pyrimidine C->E Wittig Reaction D Methyltriphenylphosphonium bromide / Base D->E G This compound E->G Hydrogenation F H2 / Pd/C F->G

Caption: Synthetic strategy involving late-stage functionalization of the core structure.

Step-by-Step Experimental Protocol for Route 2

Step 1: Synthesis of 4-chloro-5-formyl-7H-pyrrolo[2,3-d]pyrimidine

The C5 position is activated by formylation using the Vilsmeier-Haack reaction.

  • Reaction: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃, 1.5 eq) and DMF, is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by pouring it into a mixture of ice and aqueous sodium acetate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-5-formyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Causality: The Vilsmeier-Haack reagent is an electrophile that preferentially attacks electron-rich aromatic systems. The pyrrole ring of the 7-deazapurine core is sufficiently electron-rich to undergo electrophilic substitution at the C5 position, leading to the introduction of the formyl group.[2]

Step 2: Synthesis of 4-chloro-5-vinyl-7H-pyrrolo[2,3-d]pyrimidine

The formyl group is converted to a vinyl group via a Wittig reaction.

  • Reaction: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF), a strong base such as potassium tert-butoxide is added at 0 °C to generate the ylide. A solution of 4-chloro-5-formyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in THF is then added, and the reaction is stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Causality: The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes. The phosphorus ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, which ultimately leads to the formation of the carbon-carbon double bond of the vinyl group.[3]

Step 3: Synthesis of this compound

The final step involves the reduction of the vinyl group to an ethyl group.

  • Reaction: 4-chloro-5-vinyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

  • Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds. The palladium catalyst facilitates the addition of hydrogen across the double bond, resulting in the saturated ethyl group.

Comparative Analysis

FeatureRoute 1: From Pre-functionalized PyrroleRoute 2: Late-Stage Functionalization
Overall Strategy Convergent synthesisLinear synthesis
Regioselectivity Excellent, C5-ethyl group introduced earlyExcellent, directed by the Vilsmeier-Haack reaction
Number of Steps 3 steps from commercially available materials3 steps from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Potential Yield Moderate to good, dependent on the efficiency of the Gewald and cyclization stepsCan be high, but the Wittig reaction and purification can be challenging
Scalability The high-temperature formamide cyclization can be challenging to scale up.The Vilsmeier-Haack and hydrogenation steps are generally scalable. The Wittig reaction can present challenges on a larger scale due to the stoichiometry of the phosphonium salt and work-up.
Starting Materials Requires synthesis of the substituted pyrrole precursor.Starts from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Key Challenges Handling of odorous sulfur compounds in the Gewald reaction. High-temperature cyclization.The Wittig reaction can sometimes lead to mixtures of E/Z isomers (though not an issue for the terminal vinyl group) and requires stoichiometric amounts of the phosphonium salt, generating triphenylphosphine oxide as a byproduct.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 is a robust and highly regioselective method that is well-suited for ensuring the correct placement of the ethyl group from the outset. Its main drawback lies in the potentially harsh conditions of the formamide cyclization.

Route 2 provides a more modular approach, starting from a common intermediate. This can be advantageous if a variety of C5-substituted analogs are desired. However, the multi-step functionalization sequence, particularly the Wittig reaction, may require more optimization and purification effort.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling the specific reaction conditions. Both routes, when executed with care, provide reliable access to this valuable synthetic intermediate.

References

Safety Operating Guide

Personal protective equipment for handling 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, this compound stands as a key intermediate, valued for its role as a structural scaffold in the development of targeted therapies, including kinase inhibitors. However, its utility is matched by a hazardous profile that demands rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: Understanding the Adversary

4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its analogues are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. A thorough understanding of the potential health effects is the cornerstone of effective PPE selection.

Key Hazards:

  • Acute Toxicity: The parent compound is known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

Before any handling of this compound, a comprehensive risk assessment must be performed. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure. This assessment will inform the level of PPE required.

The Core of Protection: A Head-to-Toe PPE Strategy

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE is the final, critical barrier.

Respiratory Protection: An Imperative Shield

Given the compound's potential for respiratory irritation and toxicity upon inhalation, respiratory protection is mandatory.[2]

  • For low-dust-generating activities within a certified chemical fume hood: A NIOSH-approved N95 or N100 respirator is recommended to protect against airborne particles.[4][5]

  • For activities with a higher potential for aerosol or dust generation, or when working outside of a fume hood: A full-facepiece respirator with chemical cartridges appropriate for organic vapors and particulates is required.[5][6] A powered air-purifying respirator (PAPR) offers a higher level of protection and may be more comfortable for extended use.

Causality: The pyrrolo[2,3-d]pyrimidine core, particularly when halogenated, can be readily aerosolized. The fine particles can be easily inhaled, leading to both localized respiratory irritation and systemic toxic effects.

Eye and Face Protection: A Non-Negotiable Barrier

The risk of serious eye irritation necessitates robust eye and face protection.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[6]

  • Enhanced Protection: When there is a significant risk of splashes, such as during transfers of solutions or reaction quenching, a full-face shield should be worn in addition to chemical splash goggles.[4] Standard safety glasses with side shields are inadequate.

Causality: The eyes are highly susceptible to chemical splashes. The irritant nature of this compound can cause significant and potentially irreversible damage to the delicate tissues of the eye.

Skin and Body Protection: A Resilient Defense

Preventing skin contact is crucial due to the compound's dermal toxicity and irritant properties.[2]

  • Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[5] Gloves must be inspected for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. The proper technique for glove removal is critical to avoid skin contact with the contaminated outer surface.[7]

  • Gown/Lab Coat: A chemically resistant lab coat or gown is required. For procedures with a higher risk of splashes, a disposable, impervious gown should be worn.

  • Full Body Protection: In the event of a large-scale operation or a significant spill, a full-body chemical-resistant suit may be necessary.[8]

Causality: Halogenated organic compounds can have varying abilities to permeate standard glove materials. Double-gloving provides an additional layer of protection, and the use of chemically resistant materials ensures that the barrier remains effective over the duration of the handling procedure.

Footwear: A Foundational Safety Element
  • Requirements: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory in any laboratory setting. For added protection, especially when handling larger quantities, steel-toed chemical-resistant boots are advisable.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the correct choice of PPE. A well-defined operational and disposal plan is crucial.

Standard Operating Procedure for Handling
  • Preparation: Don all required PPE before entering the designated handling area. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][10]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize the risk of inhalation. Use a disposable weighing paper or boat to avoid contamination of balances.

  • In-use: Keep all containers of the compound tightly sealed when not in use.[2] Avoid any actions that could generate dust.[2]

  • Post-handling: Thoroughly decontaminate the work area after use. Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2][10]

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, contaminated labware) must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][6][7]

Emergency Procedures: Prepared for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

  • Spill: Evacuate the area. For a small spill, and only if properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE: - Double Gloves (Nitrile) - Chemical Goggles & Face Shield - Lab Coat/Gown - Respirator (as needed) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Ensure Emergency Equipment (Eyewash, Shower) is Accessible prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Synthesis handle2->handle3 clean1 Quench Reaction (if applicable) handle3->clean1 clean2 Segregate Halogenated Waste (Solid and Liquid) clean1->clean2 clean3 Decontaminate Work Surface clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.